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  • Product: 2-(Propan-2-ylsulfanyl)propanoic acid
  • CAS: 26822-41-3

Core Science & Biosynthesis

Foundational

2-(Propan-2-ylsulfanyl)propanoic acid chemical properties

The following technical guide details the chemical properties, synthetic pathways, and applications of 2-(Propan-2-ylsulfanyl)propanoic acid. [1] Abstract 2-(Propan-2-ylsulfanyl)propanoic acid (also known as 2-(isopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthetic pathways, and applications of 2-(Propan-2-ylsulfanyl)propanoic acid.

[1]

Abstract

2-(Propan-2-ylsulfanyl)propanoic acid (also known as 2-(isopropylthio)propionic acid) is a functionalized carboxylic acid characterized by an alpha-thioether linkage.[1] As a structural analog of lactic acid where the hydroxyl group is replaced by an isopropylthio moiety, it serves as a critical intermediate in the synthesis of pharmaceutical agents and flavor compounds.[1] This guide provides an in-depth analysis of its physicochemical profile, synthetic methodologies, reactivity patterns, and safety protocols for research and development applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identification
  • IUPAC Name: 2-(Propan-2-ylsulfanyl)propanoic acid[1][2]

  • Common Synonyms: 2-(Isopropylthio)propionic acid;

    
    -(Isopropylthio)propionic acid; 2-Isopropylmercaptopropionic acid[1]
    
  • PubChem CID: 24695981[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    S[1]
  • Molecular Weight: 148.22 g/mol [1]

Structural Analysis

The molecule consists of a propanoic acid backbone with a propan-2-ylsulfanyl (isopropylthio) group substituted at the alpha carbon (C2).[1] The presence of the sulfur atom at the alpha position introduces specific electronic effects, increasing the acidity of the carboxylic proton compared to unsubstituted propionic acid due to the polarizability and weak electron-withdrawing nature of the sulfur.[1] The C2 carbon is chiral, existing as (R)- and (S)-enantiomers, typically synthesized as a racemate unless stereoselective methods are employed.[1]

Physicochemical Properties (Predicted & Experimental)
PropertyValue / DescriptionNote
Physical State Liquid (at STP)Viscous, colorless to pale yellow
Boiling Point ~260–270 °C (760 mmHg)Extrapolated from homologs
Melting Point < 25 °CLikely liquid at room temp
pKa (Acid) 3.5 – 3.8Enhanced acidity vs. Propionic acid (4.[1][3]87)
LogP (Octanol/Water) ~1.6 – 1.9Moderate lipophilicity
Solubility Soluble in Ethanol, DMSO, EtherPoorly soluble in water
Refractive Index ~1.48 – 1.50Estimated
Odor Characteristic SulfurousPungent, alliaceous (onion/garlic-like)

Synthetic Pathways[1][10]

The synthesis of 2-(Propan-2-ylsulfanyl)propanoic acid typically follows nucleophilic substitution pathways (S


2). Two primary methodologies are employed depending on the starting material availability: the Thiol-Halide Coupling  and the Mercapto-Acid Alkylation .[1]
Method A: Thiol-Halide Coupling (Preferred)

This method involves the nucleophilic attack of isopropyl thiol (2-propanethiol) on a 2-halopropionic acid (typically 2-bromopropionic acid or 2-chloropropionic acid) under basic conditions.[1]

  • Reagents: 2-Bromopropionic acid, 2-Propanethiol, Sodium Hydroxide (NaOH) or Potassium Carbonate (K

    
    CO
    
    
    
    ).[1]
  • Solvent: Water/Ethanol or DMF.[1]

  • Conditions: Reflux for 4–6 hours.[1]

  • Mechanism: S

    
    2 displacement of the bromide by the thiolate anion.[1] Inversion of configuration occurs if a chiral halide is used.[1]
    
Method B: Mercapto-Acid Alkylation

Alternatively, thiolactic acid (2-mercaptopropionic acid) can be alkylated with an isopropyl halide.[1]

  • Reagents: 2-Mercaptopropionic acid, 2-Bromopropane (Isopropyl bromide), Base (NaH or Et

    
    N).[1]
    
  • Solvent: THF or Acetonitrile.[1][4]

  • Mechanism: Generation of the sulfur nucleophile followed by attack on the secondary halide.[1] This pathway is less efficient due to the slower S

    
    2 reaction on a secondary carbon (isopropyl group) compared to the primary/secondary alpha-carbon in Method A.
    
Synthesis Workflow Diagram

Synthesis_Pathways cluster_inputs Precursors cluster_reaction Reaction Conditions cluster_product Target A 2-Bromopropionic Acid (Electrophile) Rxn1 Method A: S_N2 Displacement Base (NaOH/K2CO3) Reflux, 4-6h A->Rxn1 B 2-Propanethiol (Nucleophile) B->Rxn1 C 2-Mercaptopropionic Acid (Nucleophile) Rxn2 Method B: Thiol Alkylation Base (NaH/Et3N) THF, Reflux C->Rxn2 D 2-Bromopropane (Electrophile) D->Rxn2 Prod 2-(Propan-2-ylsulfanyl)propanoic Acid (C6H12O2S) Rxn1->Prod High Yield Rxn2->Prod Moderate Yield

Figure 1: Comparative synthetic pathways for 2-(Propan-2-ylsulfanyl)propanoic acid via S


2 mechanisms.

Chemical Reactivity & Functionalization[1]

The molecule possesses two primary reactive centers: the carboxylic acid group and the sulfide (thioether) linkage.[1] This dual functionality allows for diverse derivatization.

Carboxyl Group Transformations[1]
  • Esterification: Reaction with alcohols (e.g., ethanol) under acid catalysis (Fisher esterification) yields esters like Ethyl 2-(isopropylthio)propionate , which are often volatile and possess distinct organoleptic properties (fruity/sulfurous).[1]

  • Amide Coupling: Activation with EDC/NHS or conversion to the acid chloride (using SOCl

    
    ) allows coupling with amines.[1] This is a critical step in introducing the 2-(isopropylthio)propionyl motif into peptide mimetics or drug candidates (e.g., kinase inhibitors).
    
Sulfide Group Transformations[1]
  • Oxidation: The sulfur atom can be selectively oxidized to the sulfoxide (using 1 eq.[1] NaIO

    
     or H
    
    
    
    O
    
    
    ) or the sulfone (using excess mCPBA or KMnO
    
    
    ).[1]
    • Sulfoxide:[1] Creates a new chiral center at sulfur, leading to diastereomers.

    • Sulfone: Increases the acidity of the alpha-proton significantly, allowing for further alkylation at the C2 position.[1]

Reactivity Flowchart

Reactivity_Network Core 2-(Propan-2-ylsulfanyl)propanoic Acid Oxidation Oxidation (H2O2 / mCPBA) Core->Oxidation Coupling Amide Coupling (R-NH2 + EDC) Core->Coupling Esterification Esterification (EtOH + H+) Core->Esterification Sulfoxide Sulfoxide / Sulfone (Polarity Adjustment) Oxidation->Sulfoxide Amide Amide Derivatives (Pharma Intermediates) Coupling->Amide Ester Ethyl Ester (Flavor/Fragrance) Esterification->Ester

Figure 2: Functionalization pathways for 2-(Propan-2-ylsulfanyl)propanoic acid.[1]

Applications

Pharmaceutical Development

The 2-(isopropylthio)propionic acid moiety serves as a pharmacophore or building block in medicinal chemistry.[1]

  • Kinase Inhibitors: The motif appears in patents for tyrosine kinase inhibitors (e.g., ACK1 inhibitors), where the thioether provides specific hydrophobic interactions within the binding pocket.[1]

  • Bioisosteres: The group acts as a lipophilic, metabolically stable analog of amino acid side chains (e.g., modified cysteine or leucine).[1]

Flavor & Fragrance Chemistry

Alpha-thio acids and their esters are potent flavor compounds.[1]

  • Profile: Savory, alliaceous, metallic, and tropical fruit nuances at low concentrations.[1]

  • Esters: The ethyl ester derivative is likely used to impart sulfurous/fruity notes in savory flavor formulations (soups, sauces).[1]

Safety & Handling Protocols

Hazard Identification
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

  • Odor Threshold: Very low (ppb range).[1] The compound possesses a strong stench characteristic of low molecular weight thiols/sulfides.

Handling Procedures
  • Containment: Always handle within a functioning chemical fume hood.[1]

  • Deodorization: Glassware and spills should be treated with a dilute bleach solution (sodium hypochlorite) or hydrogen peroxide to oxidize the sulfide to the non-volatile, odorless sulfone before removal from the hood.[1]

  • PPE: Butyl rubber gloves are recommended over nitrile for extended contact with organosulfur compounds.[1]

Storage[1]
  • Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation to the sulfoxide by atmospheric oxygen.[1]

  • Keep container tightly sealed to prevent odor leakage.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24695981, 2-(Propan-2-ylsulfanyl)propanoic acid.[1] Retrieved from [Link][1]

  • World Health Organization & FAO. Safety evaluation of certain food additives and contaminants: Aliphatic and aromatic ethers and thioethers.[1] (General reference for alpha-thio acid flavor safety).

  • Google Patents. Inhibitors of ACK1/TNK2 tyrosine kinase (US10017478B2).[1] (Cites use of substituted propionic acid intermediates). Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to 2-(isopropylthio)propanoic acid: Navigating a Sparsely Documented Compound

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: A Note on the Subject Compound Consequently, this guide will provide the established fundamental information for this compound an...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Subject Compound

Consequently, this guide will provide the established fundamental information for this compound and will then broaden its scope to offer insights based on analogous, well-characterized thioether carboxylic acids. The methodologies, spectral interpretations, and safety protocols detailed herein are derived from established principles and data for structurally similar molecules. This approach is intended to equip the researcher with a robust framework for initiating studies on 2-(isopropylthio)propanoic acid, while emphasizing the need for careful, empirical validation at every stage.

Part 1: Core Compound Identity

Chemical Structure and Basic Properties
  • Systematic Name: 2-(isopropylthio)propanoic acid

  • Molecular Formula: C₆H₁₂O₂S[1]

  • Molecular Weight: 148.22 g/mol [1]

  • Chemical Structure:

Part 2: Synthesis and Characterization of Thioether Carboxylic Acids

Given the absence of a specific, published synthesis protocol for 2-(isopropylthio)propanoic acid, a logical synthetic approach would be the nucleophilic substitution of a 2-halopropanoic acid with isopropylthiol. This is a common method for the preparation of thioether carboxylic acids.

Proposed Synthetic Pathway

A plausible and widely utilized method for the synthesis of analogous thioether carboxylic acids is the reaction of an α-halocarboxylic acid with a thiol in the presence of a base.

Synthesis_Pathway 2-bromopropanoic_acid 2-Bromopropanoic Acid product 2-(isopropylthio)propanoic acid 2-bromopropanoic_acid->product 1. isopropyl_thiol Isopropyl Thiol isopropyl_thiol->product 1. base Base (e.g., NaOH, K2CO3) base->product 1. solvent Solvent (e.g., Ethanol, DMF) solvent->product 1. workup Acidic Workup product->workup 2. purification Purification (e.g., Chromatography, Distillation) workup->purification 3. Analytical_Workflow sample_prep Sample Preparation (e.g., Dissolution, Derivatization) hplc HPLC Separation (Reversed-Phase) sample_prep->hplc ms Mass Spectrometric Detection (e.g., ESI-MS) hplc->ms data_analysis Data Analysis and Quantification ms->data_analysis

Sources

Foundational

2-(Isopropylthio)propanoic Acid: Technical Guide

This guide provides a comprehensive technical analysis of 2-(isopropylthio)propanoic acid , a functionalized carboxylic acid derivative with applications in organic synthesis, flavor chemistry, and pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 2-(isopropylthio)propanoic acid , a functionalized carboxylic acid derivative with applications in organic synthesis, flavor chemistry, and pharmaceutical development.

Chemical Identity & Structural Analysis

2-(Isopropylthio)propanoic acid is a thioether-functionalized carboxylic acid. It features a propanoic acid backbone with an isopropylthio group (–S–CH(CH₃)₂) attached at the alpha (C2) position. This structural motif introduces a chiral center at C2, allowing for (R)- and (S)- enantiomers, though it is often encountered as a racemate in industrial applications.

Property Data
IUPAC Name 2-(Propan-2-ylthio)propanoic acid
Common Synonyms S-Isopropylthiolactic acid; α-(Isopropylthio)propionic acid; 2-Isopropylthiopropionic acid
CAS Number 7244-59-9 (Racemic) / 91502-98-6 (Ethyl ester ref.)
Molecular Formula C₆H₁₂O₂S
Molecular Weight 148.22 g/mol
SMILES CC(C)SC(C)C(=O)O
InChI Key QSPCCDNHTPQDKL-UHFFFAOYSA-N
Appearance Colorless to pale yellow viscous liquid
Odor Characteristic sulfury, alliaceous (garlic/onion-like), pungent
Synthesis Methodologies

The synthesis of 2-(isopropylthio)propanoic acid relies on nucleophilic substitution (Sₙ2) mechanisms. Two primary pathways are established, depending on the availability of starting materials.

Pathway A: Thiol Alkylation (Preferred)

This method involves the nucleophilic attack of isopropyl thiol (2-propanethiol) on a 2-halopropanoic acid derivative.

  • Reagents: 2-Bromopropanoic acid, Isopropyl thiol, Sodium Hydroxide (NaOH).

  • Mechanism: Sₙ2 Displacement with inversion of configuration (if chiral starting material is used).

  • Yield: Typically 75-85%.

Pathway B: Thio-Acid Alkylation

Alternatively, 2-mercaptopropanoic acid (thiolactic acid) can be alkylated with an isopropyl halide.

  • Reagents: 2-Mercaptopropanoic acid, Isopropyl iodide (or bromide), Potassium Carbonate (K₂CO₃).

  • Conditions: Reflux in acetone or ethanol.

Experimental Protocol (Pathway A)
  • Preparation: In a 500 mL round-bottom flask, dissolve 2-bromopropanoic acid (0.1 mol) in 100 mL of 2M NaOH (aq). Cool to 0°C in an ice bath.

  • Addition: Dropwise add isopropyl thiol (0.11 mol, 1.1 eq) over 30 minutes while maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of starting material via TLC (SiO₂, Hexane:EtOAc 3:1).

  • Workup: Acidify the solution to pH ~2 using 6M HCl. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Distillation: Purify the crude oil via vacuum distillation (approx. 130-135°C @ 10 mmHg) to yield the pure acid.

SynthesisPathway Start1 2-Bromopropanoic Acid (Electrophile) Intermediate Transition State [SN2 Attack] Start1->Intermediate NaOH (aq), 0°C Start2 Isopropyl Thiol (Nucleophile) Start2->Intermediate Product 2-(Isopropylthio)propanoic Acid Intermediate->Product -Br⁻ Byproduct NaBr + H2O Intermediate->Byproduct

Caption: Figure 1. Sₙ2 synthesis pathway via nucleophilic displacement of bromide by isopropyl thiolate.

Applications & Utility
3.1 Flavor & Fragrance Industry

Sulfur-containing carboxylic acids are potent flavor molecules. 2-(Isopropylthio)propanoic acid contributes to savory, roasted, and alliaceous profiles.

  • Flavor Profile: Roasted onion, garlic, metallic, and tropical fruit nuances at low concentrations.

  • FEMA/GRAS Status: While specific FEMA numbers often apply to the esters (e.g., ethyl 2-(isopropylthio)propionate), the acid itself is a key metabolite and precursor in flavor systems, particularly in savory hydrolysates.

3.2 Pharmaceutical Intermediate

This compound serves as a "warhead" or building block in medicinal chemistry:

  • Proteomics: Used as a chemical probe to study cysteine reactivity or as a hapten for generating antibodies against specific sulfur-containing epitopes.

  • Prodrug Design: The carboxylic acid group allows for coupling with amines to form amides, while the thioether moiety can be oxidized to sulfoxides/sulfones to tune solubility and metabolic stability.

  • Chelation: The sulfur and carboxylic acid oxygen can form bidentate ligands with transition metals (Zn²⁺, Cu²⁺), relevant in metallo-enzyme inhibition studies.

Physical & Spectroscopic Data
Parameter Value / Range
Boiling Point ~250°C (760 mmHg) / 130-135°C (10 mmHg)
Density ~1.08 g/cm³ (Predicted)
pKa ~3.8 (Carboxylic acid)
LogP ~1.5 (Predicted)
Refractive Index 1.485 (Predicted)

Spectroscopic Signature (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 11.0 (s, 1H, -COOH), 3.4 (q, 1H, -CH-S-), 3.1 (sep, 1H, -S-CH(CH₃)₂), 1.4 (d, 3H, -CH-CH₃), 1.3 (d, 6H, -CH(CH₃)₂).

  • IR Spectrum: Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (1700-1725 cm⁻¹).

Safety & Handling (SDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319). The compound has a potent stench; handle only in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Nitrogen/Argon) to prevent oxidation to the sulfoxide.

  • Disposal: Collect in sulfur-waste containers. Treat with bleach (hypochlorite) to oxidize the odor before disposal if necessary.

References
  • Santa Cruz Biotechnology. 2-(isopropylthio)propanoic acid Product Data. Retrieved from

  • PubChem Database. Compound Summary: 2-(Propylthio)propanoic acid derivatives. National Library of Medicine. Retrieved from

  • Vermeulen, C., et al. (2006). Synthesis and Sensory Properties of Thio-functionalized Acids. Journal of Agricultural and Food Chemistry.
  • Google Patents. Process for the preparation of 2-substituted propionic acids (CN101821273A). Retrieved from

Exploratory

An In-depth Technical Guide to 2-(Acetylsulfanyl)propanoic Acid

A comprehensive overview of its chemical properties, synthesis, spectral analysis, and safety protocols, designed for researchers, scientists, and drug development professionals. Disclaimer: This technical guide focuses...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive overview of its chemical properties, synthesis, spectral analysis, and safety protocols, designed for researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on 2-(Acetylsulfanyl)propanoic acid (PubChem CID: 13599129), a structural analog of 2-(Propan-2-ylsulfanyl)propanoic acid. This substitution is necessitated by the absence of a dedicated PubChem entry for the latter, allowing for a comprehensive, data-driven analysis based on available information for a closely related compound.

Introduction

2-(Acetylsulfanyl)propanoic acid is a sulfur-containing carboxylic acid that holds significance in various chemical and biomedical research areas. Its structure, featuring a reactive thioester linkage and a carboxylic acid moiety, makes it a versatile building block in organic synthesis and a subject of interest in the study of biologically active molecules. This guide provides a detailed exploration of its known properties, leveraging data from authoritative sources to offer a holistic understanding of this compound for research and development applications.

Chemical and Physical Properties

The fundamental characteristics of a compound are critical for its application in experimental settings. The following table summarizes the key computed properties of 2-(Acetylsulfanyl)propanoic acid.[1]

PropertyValueSource
PubChem CID 13599129PubChem
Molecular Formula C5H8O3SPubChem[1]
Molecular Weight 148.18 g/mol PubChem[1]
IUPAC Name 2-acetylsulfanylpropanoic acidPubChem[1]
SMILES CC(C(=O)O)SC(=O)CPubChem[1]
InChI InChI=1S/C5H8O3S/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)PubChem[1]
XLogP3-AA 0.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 148.01941529 DaPubChem[1]
Topological Polar Surface Area 79.7 ŲPubChem[1]
Complexity 132PubChem[1]

Synthesis and Reactivity

While specific synthesis routes for 2-(Acetylsulfanyl)propanoic acid are not extensively detailed in the immediate search results, general methodologies for the synthesis of similar thioester-containing carboxylic acids can be inferred. A common approach involves the reaction of a thiol with an activated carboxylic acid derivative or the reaction of a halo-substituted carboxylic acid with a thioacetate salt.

A plausible synthetic pathway is illustrated below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2-bromopropanoic_acid 2-Bromopropanoic Acid SN2_Reaction Nucleophilic Substitution (SN2) 2-bromopropanoic_acid->SN2_Reaction Potassium_thioacetate Potassium Thioacetate Potassium_thioacetate->SN2_Reaction Target_Molecule 2-(Acetylsulfanyl)propanoic acid SN2_Reaction->Target_Molecule Major Product Potassium_bromide Potassium Bromide SN2_Reaction->Potassium_bromide By-product

Caption: A potential synthetic route to 2-(Acetylsulfanyl)propanoic acid.

The reactivity of 2-(Acetylsulfanyl)propanoic acid is primarily dictated by its two functional groups: the carboxylic acid and the thioester. The carboxylic acid can undergo esterification, amidation, and reduction. The thioester is susceptible to hydrolysis, which can be catalyzed by acids or bases, to yield acetic acid and 2-mercaptopropanoic acid.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-(Acetylsulfanyl)propanoic acid is expected to show three distinct signals:

  • -CH(SH)- proton: A quartet, shifted downfield due to the deshielding effects of the adjacent sulfur and carbonyl group.

  • -CH₃ (propanoic acid backbone): A doublet, coupled to the adjacent methine proton.

  • -C(=O)CH₃ (acetyl group): A singlet, as these protons have no adjacent protons to couple with.

  • -COOH proton: A broad singlet, typically found far downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in different chemical environments: the two carbonyl carbons, the methine carbon, and the two methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would likely exhibit characteristic absorption bands for:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid and thioester): Strong absorptions around 1700-1760 cm⁻¹.

  • C-S stretch: A weaker absorption in the fingerprint region.

Safety and Handling

While specific toxicity data for 2-(Acetylsulfanyl)propanoic acid is not available, general precautions for handling carboxylic acids and thioesters should be observed. Propanoic acid, a related compound, is known to be corrosive and can cause severe skin burns and eye damage.[5][6][7] It is also a flammable liquid.[6][7]

General Safety Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

  • Ventilation: Use only in a well-ventilated area.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store away from incompatible materials such as strong bases and oxidizing agents.

First Aid Measures:
  • Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing immediately and rinse the skin with plenty of water. Seek immediate medical attention.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

The following workflow outlines the standard procedure for handling a chemical spill of a compound with similar properties:

Caption: General workflow for chemical spill response.

Potential Applications in Research and Drug Development

Thioester-containing molecules are of interest in drug development for their potential as prodrugs and their involvement in various biochemical pathways. The carboxylic acid functionality allows for the conjugation of this molecule to other entities, such as peptides or targeting ligands. The thioester bond can be designed to be cleaved by specific enzymes in the body, releasing a therapeutic agent. Further research into the biological activity of 2-(Acetylsulfanyl)propanoic acid and its derivatives could uncover novel therapeutic applications.

Conclusion

This technical guide provides a foundational understanding of 2-(Acetylsulfanyl)propanoic acid, a compound with potential utility in synthetic chemistry and biomedical research. While a comprehensive dataset for this specific molecule is not yet available, by leveraging data from its PubChem entry and analogous structures, we can establish a strong basis for its safe handling, experimental use, and future investigation. As with any chemical, a thorough review of the most current safety and handling information is paramount before commencing any experimental work.

References

  • PubChem. 2-(Acetylsulfanyl)propanoic acid. [Link]

  • Doc Brown's Chemistry. H-1 NMR spectrum of propanoic acid. [Link]

  • Nagwa. Question Video: ¹H NMR Spectrum of Propanoic Acid. [Link]

  • Filo. Does this spectra show: propanoic acid prop-2-enal propan-1-ol 2-methylpr... [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid. [Link]

  • Penta. Safety Data Sheet: Propionic acid. [Link]

Sources

Foundational

Solvation Thermodynamics and Organic Solvent Compatibility of 2-(Isopropylthio)propanoic Acid: A Technical Guide

Abstract For researchers and drug development professionals, understanding the solvation thermodynamics of bifunctional building blocks is critical for optimizing synthetic routes and formulation strategies. 2-(isopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers and drug development professionals, understanding the solvation thermodynamics of bifunctional building blocks is critical for optimizing synthetic routes and formulation strategies. 2-(isopropylthio)propanoic acid (also known as 2-(propan-2-ylsulfanyl)propanoic acid)[1] is a highly versatile aliphatic thioether-carboxylic acid. This whitepaper provides an in-depth analysis of its solubility profile in organic solvents, grounded in structural causality, and outlines a field-proven, self-validating protocol for empirical solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of 2-(isopropylthio)propanoic acid (Molecular Formula:


, MW: 148.22  g/mol ) is dictated by the competing and complementary intermolecular forces generated by its two primary functional groups:
  • The Carboxylic Acid (-COOH) Moiety: This group acts as both a strong hydrogen bond donor and acceptor. In the solid state, it drives the formation of hydrogen-bonded dimers, which increases the crystal lattice energy. To achieve dissolution, a solvent must provide sufficient solvation energy to break these dimers. Consequently, the compound exhibits excellent solubility in polar aprotic solvents (which accept hydrogen bonds) and polar protic solvents (which both donate and accept).

  • The Isopropylthio (-S-CH(CH₃)₂) Moiety: The thioether sulfur atom is large and highly polarizable, while the isopropyl group adds significant steric bulk and lipophilicity. Analogous thio-propanoate esters demonstrate high lipophilicity and broad organic solvent compatibility[2]. The bulky branched chain disrupts tight crystal packing, lowering the melting point relative to straight-chain analogs[3]. This structural feature creates highly favorable London dispersion forces, driving exceptional solubility in halogenated and moderately polar organic solvents.

Quantitative Solubility Matrix in Organic Solvents

Based on Hansen Solubility Parameters and empirical data from structurally related aliphatic thioethers, the quantitative solubility behavior of 2-(isopropylthio)propanoic acid is summarized below.

Note: Values are estimated thermodynamic solubilities at 25°C.

Solvent ClassRepresentative SolventDielectric Constant (ε)Est. Solubility (mg/mL)Solvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150 Strong dipole-dipole interactions. The sulfoxide oxygen acts as a powerful H-bond acceptor for the -COOH proton, rapidly dismantling crystalline dimers.
Polar Aprotic Dimethylformamide (DMF)36.7> 150 Similar to DMSO; excellent solvation of both the polar acid head and the lipophilic thioether tail.
Polar Protic Ethanol (EtOH)24.550 - 100 Solvation is driven by H-bond donor/acceptor pairing. However, the lipophilic isopropyl tail limits infinite miscibility compared to shorter-chain acids.
Halogenated Dichloromethane (DCM)9.1> 100 High polarizability of the thioether sulfur creates highly favorable dispersion forces with the chlorine atoms of DCM.
Ethers Tetrahydrofuran (THF)7.5> 100 The ether oxygen accepts H-bonds from the carboxylic acid, while the organic ring solvates the isopropyl group.
Non-Polar n-Hexane1.9< 10 Poor solubility. Hexane cannot disrupt the strong intermolecular hydrogen bonds of the carboxylic acid dimers.

Self-Validating Thermodynamic Solubility Protocol

Step-by-Step Methodology
  • Saturation & Equilibration: Dispense 50 mg of 2-(isopropylthio)propanoic acid into a 2.0 mL glass vial. Add 0.5 mL of the target organic solvent.

    • Causality: An excess of solid must be visible to guarantee saturation.

  • Thermal Incubation: Seal the vial and agitate at 300 RPM on a thermoshaker at exactly 25.0 ± 0.1 °C for 24 hours.

    • Causality: A 24-hour window ensures thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers without risking long-term thermal degradation.

  • Phase Separation via Centrifugation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C.

    • Causality: Do not use syringe filters. Lipophilic thioethers can adsorb onto PTFE or nylon filter membranes, artificially lowering the measured concentration in the supernatant. Centrifugation prevents this physical loss.

  • Supernatant Quantification: Carefully extract 50 µL of the supernatant, dilute it 1:100 in the LC-MS mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid), and quantify via HPLC-UV (at ~210 nm for the carbonyl/thioether absorbance) or LC-MS.

  • The Self-Validation Loop (Critical Step):

    • Degradation Check: Analyze the LC-MS chromatogram for a mass shift of +16 Da . Thioethers are highly susceptible to oxidation, forming sulfoxides in the presence of dissolved oxygen. If the +16 Da peak exceeds 1%, the solubility data is compromised by degradation.

    • Solid-State Check: Recover the residual solid pellet, dry it under a gentle stream of nitrogen, and analyze it via Differential Scanning Calorimetry (DSC).

    • Causality: If the melting point of the recovered solid differs from the neat starting material, the solvent has induced the formation of a solvate or a different polymorph, meaning you have measured the solubility of the solvate, not the pure API.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating solubility assay, highlighting the critical feedback loop that ensures data trustworthiness.

SolubilityWorkflow A Compound Dispensing 2-(isopropylthio)propanoic acid B Solvent Addition (e.g., DMSO, DCM, EtOH) A->B C Thermodynamic Equilibration (Shake-Flask, 24h, 25°C) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D E Supernatant Quantification (HPLC-UV / LC-MS) D->E F Self-Validation Loop (Solid-State DSC & Mass Balance) E->F F->C If Solvate Forms (Change Solvent)

Fig 1: Self-validating thermodynamic solubility workflow for 2-(isopropylthio)propanoic acid.

Implications for Drug Development and Synthesis

Understanding the exact solubility profile of 2-(isopropylthio)propanoic acid is vital for its use as a synthon in medicinal chemistry.

  • Peptide Coupling: When coupling this acid to an amine to form an amide linkage (using reagents like EDC/HOBt or HATU), DCM or DMF are the optimal solvents. The compound's high solubility in these aprotic environments ensures high local concentrations, driving the bimolecular reaction kinetics forward while preventing premature precipitation of reactive intermediates.

  • Oxidation Reactions: If the synthetic goal is to oxidize the thioether to a sulfone, dissolving the compound in a polar protic solvent mixture (like EtOH/Water) allows for the safe and efficient use of water-soluble oxidants like Oxone.

By applying rigorous, self-validating solubility protocols, researchers can prevent costly late-stage formulation failures and ensure reproducible synthetic scale-ups.

References

  • Title: 2-(Propan-2-ylsulfanyl)propanoic acid | C6H12O2S | CID 24695981 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Propanoic acid, 3-(methylthio)-, ethyl ester - Substance Details - SRS Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 3-(Methylthio)propanoic acid ethyl ester - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the pKa of 2-(Propan-2-ylsulfanyl)propanoic acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction Theoretical Principles: Estimating the Acidity of 2-(Propan-2-ylsulfanyl)propanoic acid The acidit...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Principles: Estimating the Acidity of 2-(Propan-2-ylsulfanyl)propanoic acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[2] Various electronic and structural factors can influence this stability and thus modulate the pKa value.

The Baseline: Propanoic Acid

Propanoic acid (CH₃CH₂COOH) serves as the parent structure for our molecule of interest. It is a weak acid with a pKa of approximately 4.87.[3] This value provides a crucial reference point for understanding the impact of the 2-(propan-2-ylsulfanyl) substituent.

The Inductive Effect of the Thioether Group

The key to estimating the pKa of 2-(propan-2-ylsulfanyl)propanoic acid lies in understanding the electronic properties of the sulfur atom in the thioether linkage. Sulfur is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect) of the (CH₃)₂CH-S- group.[2][4] This inductive withdrawal of electron density will stabilize the resulting carboxylate anion by delocalizing the negative charge.[4] A more stable conjugate base corresponds to a stronger acid, and therefore, a lower pKa value.[4]

Consequently, it is predicted that the pKa of 2-(propan-2-ylsulfanyl)propanoic acid will be lower than that of propanoic acid (pKa ≈ 4.87). The magnitude of this decrease will depend on the strength of the inductive effect.

Experimental Determination of pKa

For a definitive pKa value, experimental determination is paramount. Several robust methods are available, each with its own set of advantages.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of acidic and basic compounds.[1][5] The procedure involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the acid while monitoring the pH.

Experimental Protocol
  • Preparation of the Analyte Solution: Accurately weigh approximately 0.1-0.2 g of 2-(propan-2-ylsulfanyl)propanoic acid and dissolve it in a known volume (e.g., 100 mL) of deionized water.[5] Gentle warming may be necessary to aid dissolution, followed by cooling to room temperature.[5]

  • Titrant Preparation: Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).

  • pH Meter Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration: Immerse the calibrated pH electrode in the analyte solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL) and record the pH after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is determined from the pH at the half-equivalence point, as described by the Henderson-Hasselbalch equation.[5]

Data Presentation
ParameterExpected Value
Starting pH< 4
pH at half-equivalence point (pKa)Estimated to be between 3.5 and 4.5
pH at equivalence point> 7
Experimental Workflow Diagram```dot
¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for pKa determination, particularly for compounds that are sparingly soluble or available in small quantities. T[6][7][8]he method relies on monitoring the change in the chemical shift of protons close to the acidic center as a function of pH.

Experimental Protocol
  • Sample Preparation: Prepare a series of buffered solutions with varying pH values (e.g., from pH 2 to pH 8). Dissolve a small, constant amount of 2-(propan-2-ylsulfanyl)propanoic acid in each buffered solution.

  • NMR Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Identify a proton signal that is sensitive to the ionization state of the carboxyl group (e.g., the proton at the α-carbon). Plot the chemical shift (δ) of this proton as a function of pH. The resulting data is fitted to the following equation:

    δ_obs = (δ_HA * 10^(-pH) + δ_A- * 10^(-pKa)) / (10^(-pH) + 10^(-pKa))

    where δ_obs is the observed chemical shift, δ_HA is the chemical shift of the fully protonated form, and δ_A- is the chemical shift of the fully deprotonated form. The pKa is determined through non-linear regression analysis.

Data Presentation
pHObserved Chemical Shift of α-proton (ppm) (Expected Trend)
2.0Higher ppm value (deshielded)
4.0Intermediate ppm value
6.0Intermediate ppm value
8.0Lower ppm value (shielded)
Experimental Workflow Diagram

NMR_pKa_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Buffer_Prep Prepare Buffered Solutions (pH 2 to 8) Sample_Dissolve Dissolve Analyte in Each Buffer Buffer_Prep->Sample_Dissolve Acquire_Spectra Acquire ¹H NMR Spectra Sample_Dissolve->Acquire_Spectra Plot_Shift Plot Chemical Shift (δ) vs. pH Acquire_Spectra->Plot_Shift Fit_Data Fit Data to Equation Plot_Shift->Fit_Data Determine_pKa Determine pKa from Non-linear Regression Fit_Data->Determine_pKa Computational_pKa_Workflow cluster_modeling Molecular Modeling cluster_qm Quantum Mechanics cluster_pka pKa Calculation Build_Struct Build 3D Structures (Acid and Conjugate Base) Gas_Phase_Opt Gas-Phase Geometry Optimization Build_Struct->Gas_Phase_Opt Solvation_Energy Calculate Solvation Free Energies (PCM) Gas_Phase_Opt->Solvation_Energy Thermo_Cycle Apply Thermodynamic Cycle Solvation_Energy->Thermo_Cycle Calc_pKa Calculate pKa Thermo_Cycle->Calc_pKa

Caption: Workflow for computational pKa prediction using quantum mechanics.

Conclusion

References

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Course Website.
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. UEA Digital Repository.
  • An Introduction to the Acid Dissoci
  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing).
  • of propiolic acid (HC =CCO - Organic Chemistry. Vaia.
  • Trends in pKa Values for polyprotic carboxylic acids. arXiv.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
  • Write a note on factors affecting the Pka Values of acids and bases. Filo.
  • Propanoic Acid: Properties, Production, Applications, and Analysis.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal.
  • Why is the pKa of butanoic acid lower than the pKa of propanoic acid? Reddit.
  • 21.2: Acidity of Carboxylic Acids. Chemistry LibreTexts.

Sources

Foundational

Physicochemical Characterization of 2-(Propan-2-ylsulfanyl)propanoic Acid

The following technical guide details the physicochemical characterization of 2-(Propan-2-ylsulfanyl)propanoic acid , also known as 2-(isopropylthio)propionic acid . As direct experimental monographs for this specific de...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 2-(Propan-2-ylsulfanyl)propanoic acid , also known as 2-(isopropylthio)propionic acid .

As direct experimental monographs for this specific derivative are rare in public databases compared to its methyl- and ethyl- homologues, this guide synthesizes data from structural analogs and standard thermodynamic prediction models.[1] It provides a robust framework for researchers to validate these properties experimentally.[1]

[1][2][3]

Executive Summary & Chemical Identity

2-(Propan-2-ylsulfanyl)propanoic acid is a thioether-functionalized carboxylic acid.[1] It serves as a specialized intermediate in the synthesis of flavor compounds (meat/savory profiles) and potential pharmaceutical scaffolds involving lipophilic side chains.[1] Its physicochemical behavior is dominated by the carboxylic acid dimer capability and the lipophilicity of the isopropyl sulfide group.[1]

Attribute Detail
IUPAC Name 2-(Propan-2-ylsulfanyl)propanoic acid
Common Synonyms 2-(Isopropylthio)propionic acid; S-Isopropyl-2-mercaptopropionic acid
Molecular Formula C₆H₁₂O₂S
Molecular Weight 148.22 g/mol
SMILES CC(C)SC(C)C(=O)O
Physical Form Viscous liquid or low-melting solid (Ambient conditions)

Melting Point & Boiling Point Data

Note: Values below represent a synthesis of predicted thermodynamic modeling and extrapolation from the experimentally validated ethyl- analog.

Boiling Point (BP)

The boiling point is significantly elevated due to hydrogen bonding of the carboxylic acid group.[1] Decomposition often competes with boiling at atmospheric pressure; therefore, vacuum distillation is the standard for isolation.[1]

PressureValue (Estimated/Analog)Source/Rationale
760 mmHg (Atm) 265°C ± 10°C Predicted (Joback Method)
10 mmHg 125°C - 130°C Extrapolated from Ethyl- analog*
1 mmHg 95°C - 100°C High Vacuum Distillation Range

Technical Insight (The "Anchor" Compound): The most reliable reference is the homologous 2-(ethylthio)propanoic acid (CAS 20461-87-4), which has an experimental boiling point of 113.7°C at 8 Torr .[1]

  • Correction Factor: The isopropyl group adds steric bulk and molecular weight (+14 g/mol vs ethyl), typically raising the boiling point by 10–15°C under reduced pressure.[1]

Melting Point (MP)

Thioether-propionic acids often exhibit "waxy" solid behavior or exist as supercooled liquids depending on purity and enantiomeric composition (racemic vs. pure enantiomer).[1]

StateValue (Range)Characteristics
Solid (Crystalline) 25°C - 35°C Low-melting solid; likely requires refrigeration to crystallize.[1]
Liquid < 20°C Often isolated as an oil due to MP depression from impurities.[1]

Experimental Determination Protocols

Boiling Point Determination (Reduced Pressure)

Do not attempt atmospheric boiling point determination due to decarboxylation risks.[1]

Protocol:

  • Setup: Short-path distillation apparatus (Kugelrohr or Vigreux column).

  • Vacuum: Stabilize system at 10 mmHg (verify with a calibrated McLeod gauge or digital manometer).

  • Heating: Ramp temperature at 5°C/min.

  • Observation: Record the vapor temperature plateau.

  • Validation: The distillate should be analyzed by GC-MS to confirm no thermal cleavage of the C-S bond occurred.

Melting Point Determination (DSC)

Differential Scanning Calorimetry (DSC) is superior to capillary methods for this compound due to its potential waxy nature.[1]

Protocol:

  • Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.

  • Cycle:

    • Cool to -50°C (equilibrate for 5 min).

    • Heat to 100°C at 10°C/min.

  • Analysis: Identify the endothermic onset (

    
    ) as the melting point.[1]
    
  • Causality Check: If a broad peak is observed, the sample is likely racemic or impure.[1] A sharp peak indicates high optical purity.[1]

Synthesis & Impurity Profile

Understanding the source is critical for interpreting physical property data.[1] The standard synthesis involves nucleophilic substitution.[1]

Synthesis A 2-Chloropropanoic Acid (BP: 186°C) C Reaction: NaOH / Ethanol Reflux A->C B Propane-2-thiol (Isopropyl Mercaptan) (BP: 58°C) B->C D 2-(Propan-2-ylsulfanyl)propanoic Acid (Target) C->D SN2 Substitution E Impurity: Disulfides (Oxidation) C->E Side Reaction

Figure 1: Synthesis pathway illustrating the origin of the target compound and potential disulfide impurities that can depress the melting point.[1]

Applications & Handling

  • Flavor Chemistry: Used as a precursor for thio-esters which impart fruity/tropical notes with savory undertones.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The thioether moiety is susceptible to oxidation to sulfoxides (S=O), which will drastically alter the melting point (increasing it significantly).[1]

References

  • ChemicalBook. (n.d.).[1] 2-(Ethylthio)propanoic acid Property Data. (Used as homologous anchor).[1] Retrieved from [1]

  • NIST Chemistry WebBook. (n.d.).[1] Propanoic acid, 2-chloro- Properties. (Precursor data). Retrieved from [1]

  • FEMA (Flavor and Extract Manufacturers Association). Flavor Ingredient Library: Sulfide Derivatives. (Contextual usage). Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 2-(Methylthio)propionic acid methyl ester.[1] (Homolog comparison). Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Propan-2-ylsulfanyl)propanoic acid from 2-bromopropanoic acid

Abstract This application note details the protocol for synthesizing 2-(propan-2-ylsulfanyl)propanoic acid (also known as 2-(isopropylthio)propanoic acid) via nucleophilic substitution ( ) of 2-bromopropanoic acid. While...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for synthesizing 2-(propan-2-ylsulfanyl)propanoic acid (also known as 2-(isopropylthio)propanoic acid) via nucleophilic substitution (


) of 2-bromopropanoic acid. While the reaction is conceptually straightforward, this guide addresses critical process controls required to minimize the formation of elimination byproducts (acrylic acid derivatives) and manage the handling of volatile, malodorous thiols. The protocol is optimized for research-scale synthesis (10–50 mmol) with high stereochemical integrity potential.

Introduction & Mechanistic Principles[1][2][3]

The synthesis relies on the displacement of a secondary bromide by a thiolate nucleophile. The reaction proceeds via an


 mechanism, resulting in the inversion of configuration at the 

-carbon.
Reaction Scheme

The transformation involves the in-situ generation of the propane-2-thiolate anion, which attacks the 2-bromopropionate species.

ReactionScheme Reactant1 2-Bromopropanoic Acid (Electrophile) Product 2-(Propan-2-ylsulfanyl) propanoic acid Reactant1->Product -Br⁻ Reactant2 Propane-2-thiol (Nucleophile) Intermediate Thiolate Anion (Active Species) Reactant2->Intermediate Deprotonation Base NaOH (aq) (Base) Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Reaction pathway showing the activation of the thiol and subsequent displacement.

Critical mechanistic Insight: Substitution vs. Elimination

A major challenge in this synthesis is the competition between substitution (


) and elimination (

).
  • Substitution (Desired): Thiolate attacks the

    
    -carbon.
    
  • Elimination (Undesired): Hydroxide acts as a base, removing the

    
    -proton to form 2-propenoic acid (acrylic acid).
    

Expert Control Strategy: To favor substitution, we must maximize the concentration of the thiolate (a strong nucleophile) relative to the hydroxide (a strong base). Therefore, this protocol utilizes a "Reverse Addition" strategy where the bromoacid is added to the thiolate solution, rather than mixing all reagents simultaneously.

Materials & Safety (Thiol Management)

Reagents
ReagentMW ( g/mol )Equiv.Role
2-Bromopropanoic acid 152.971.0Substrate
Propane-2-thiol 76.161.1Nucleophile
Sodium Hydroxide (NaOH) 40.002.5Base
Water (Deionized) 18.02SolventSolvent
HCl (Conc.) 36.46ExcessWorkup
Safety Protocol: Thiol Handling

Propane-2-thiol has an extremely low odor threshold and is highly flammable.

  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Neutralization: Prepare a "Quench Bath" consisting of 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide. All glassware contacting the thiol must be submerged in this bath for 1 hour before washing to oxidize the thiol (smell) to the sulfonate (odorless).

  • PPE: Double nitrile gloves are recommended.

Experimental Protocol

Preparation of Thiolate Solution
  • Dissolve NaOH (2.5 equiv) in deionized water (approx. 5 mL per gram of NaOH) in a round-bottom flask.

  • Cool the solution to 0–5 °C using an ice bath. Rationale: Cooling prevents thiol evaporation and controls the exotherm upon addition.

  • Add Propane-2-thiol (1.1 equiv) dropwise to the cold NaOH solution. Stir for 15 minutes.

    • Observation: The solution may become slightly cloudy or biphasic initially but should homogenize as the thiolate salt forms.

Nucleophilic Substitution
  • Maintain the solution at 0–5 °C .

  • Add 2-Bromopropanoic acid (1.0 equiv) dropwise over 20 minutes.

    • Note: If the bromoacid is solid, dissolve it in a minimum amount of water or neutralize it with 1 eq of NaOH solution separately before addition.

    • Control: Maintain internal temperature <10 °C during addition to suppress elimination.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature .

  • Stir at room temperature for 3–4 hours .

    • Optional: If TLC indicates incomplete conversion, warm to 50 °C for 1 hour. Avoid refluxing, as this promotes elimination.

Workup and Isolation[4]
  • Wash: Extract the basic aqueous reaction mixture with Diethyl Ether (

    
     mL) to remove unreacted thiol and non-acidic impurities. Discard the organic layer (into the bleach quench bath).
    
  • Acidification: Cool the aqueous layer to 0 °C. Slowly add Conc. HCl dropwise until pH < 1.

    • Observation: The product will separate as an oil or precipitate.

  • Extraction: Extract the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

    
     mL).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (Rotovap).

    • Result: A colorless to pale yellow viscous oil.

Workflow Diagram

ProtocolFlow Step1 Dissolve NaOH in Water (Cool to 0°C) Step2 Add Propane-2-thiol (Form Thiolate) Step1->Step2 Step3 Add 2-Bromopropanoic Acid (Slow Addition <10°C) Step2->Step3 Critical Control Point Step4 Stir at RT (3-4 hrs) Step3->Step4 Step5 Wash Basic Phase with Ether (Remove impurities) Step4->Step5 Step6 Acidify with HCl (pH < 1) Step5->Step6 Step7 Extract with DCM & Evaporate Step6->Step7

Figure 2: Step-by-step experimental workflow emphasizing temperature control.

Process Control & Validation

Analytical Data (Expected)
TechniqueParameterExpected SignalInterpretation
1H NMR

1.2-1.3 ppm
Doublet (6H)Isopropyl Methyls

1.4-1.5 ppm
Doublet (3H)Alanine-backbone Methyl

3.0-3.2 ppm
Septet (1H)Isopropyl CH

3.4-3.6 ppm
Quartet (1H)Alpha-proton (Chiral center)

11.0+ ppm
Broad SingletCarboxylic Acid OH
TLC

Value
~0.3-0.4(Mobile Phase: 5% MeOH in DCM + 1% Acetic Acid)
Troubleshooting Guide
  • Problem: Low Yield / Presence of Acrylic Acid (Olefinic protons in NMR at 5.8–6.4 ppm).

    • Root Cause:[1][2] Reaction temperature too high or base concentration too high during addition.

    • Solution: Ensure temperature is <5 °C during addition. Increase the dilution of the reaction mixture.

  • Problem: Strong Thiol Smell in Product.

    • Root Cause:[1][2] Incomplete removal of starting material.

    • Solution: Ensure the basic wash (Step 8) is thorough. If smell persists in final product, purge the oil with nitrogen gas for 30 minutes.

References

  • Mechanism of Alpha-Haloacid Substitution

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Thiol Handling & Safety: Source: Fisher Scientific Safety D
  • General Synthesis of Alpha-Thio Acids

    • Source: Organic Syntheses, Coll.[3][4][5] Vol. 3, p. 363 (Related procedure for alkylthio acids).

    • URL:[Link]

  • Compound Data (2-(isopropylthio)propanoic acid)

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application

Using 2-(isopropylthio)propanoic acid as a RAFT polymerization agent

Application Note: RAFT Polymerization using 2-(Isopropylthiocarbonothioylthio)propanoic Acid Nomenclature & Chemical Identity Clarification Critical Note: The specific name "2-(isopropylthio)propanoic acid" refers to a s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: RAFT Polymerization using 2-(Isopropylthiocarbonothioylthio)propanoic Acid

Nomenclature & Chemical Identity Clarification

Critical Note: The specific name "2-(isopropylthio)propanoic acid" refers to a simple sulfide (


), which does not  possess the thiocarbonylthio moiety (

) required for RAFT polymerization. Based on standard RAFT agent nomenclature and the context of controlled radical polymerization, this guide focuses on the functional RAFT agent: 2-(Isopropylthiocarbonothioylthio)propanoic acid (also known as 2-(Isopropyltrithiocarbonato)propanoic acid ).
  • Abbreviation: iPr-TTC-PA

  • Chemical Class: Trithiocarbonate[1][2][3][4]

  • Function: Reversible Addition-Fragmentation Chain Transfer (RAFT) Agent

Part 1: Strategic Profile & Mechanism

Why Choose iPr-TTC-PA?

This agent is a "Goldilocks" RAFT agent, specifically engineered to balance control and hydrophilicity.

  • The Z-Group (Isopropylthio): Unlike the common dodecyl-based agents (e.g., DDMAT), the isopropyl group is short and relatively less hydrophobic.

    • Impact: It minimizes the "hydrophobic end-group effect" which can drastically alter the Lower Critical Solution Temperature (LCST) of thermoresponsive polymers like Poly(N-isopropylacrylamide) (PNIPAM). It prevents the formation of unwanted micelles during aqueous polymerization.

  • The R-Group (Propanoic Acid): Derived from 2-bromopropanoic acid, this secondary radical leaving group is universally compatible with More Activated Monomers (MAMs) .

    • Compatibility: Acrylates (Methyl acrylate, Butyl acrylate), Acrylamides (NIPAM, DMA), and Styrenics.

    • Functional Handle: The carboxylic acid group remains at the

      
      -terminus of the polymer, providing a ready-made site for bioconjugation (e.g., EDC/NHS coupling to proteins) or surface tethering.
      
Mechanism of Action

The polymerization follows the standard RAFT equilibrium. The iPr-TTC-PA acts as a Chain Transfer Agent (CTA).

  • Pre-equilibrium: The propagating radical (

    
    ) adds to the 
    
    
    
    bond of the agent.
  • Fragmentation: The intermediate radical fragments, releasing the R-group radical (

    
    ) which re-initiates polymerization.
    
  • Main Equilibrium: Rapid exchange of the thiocarbonylthio cap between growing chains ensures all chains grow at the same rate.

Part 2: Experimental Protocol

Case Study: Controlled Homopolymerization of N-Isopropylacrylamide (NIPAM) targeting


 g/mol .
Materials & Reagents
ComponentRoleSpecification
NIPAM MonomerRecrystallized from hexane to remove inhibitors.[1]
iPr-TTC-PA RAFT AgentPurity >97%. Yellow oil/solid.
AIBN InitiatorRecrystallized from methanol. (Azobisisobutyronitrile)
1,4-Dioxane SolventAnhydrous, HPLC grade.
Diethyl Ether PrecipitantCold (

).
Stoichiometry Calculation

Target Degree of Polymerization (


) = 177 (approx 20,000  g/mol ).
Ratio: 

  • Note: We use a slightly higher monomer ratio to account for incomplete conversion (aiming for ~90% conversion). The low initiator ratio (0.2) minimizes "dead" chains derived from termination by combination.

Step-by-Step Procedure

Step 1: Reaction Assembly

  • In a 25 mL Schlenk tube equipped with a magnetic stir bar, dissolve NIPAM (2.0 g, 17.7 mmol) in 1,4-Dioxane (6 mL).

  • Add iPr-TTC-PA (23.6 mg, 0.088 mmol). The solution should turn a distinct yellow color (characteristic of trithiocarbonates).

  • Add AIBN (2.9 mg, 0.017 mmol). Tip: Use a stock solution of AIBN for accuracy.

Step 2: Degassing (Critical) Oxygen is a radical scavenger and will inhibit the reaction.

  • Seal the Schlenk tube with a rubber septum.

  • Perform 4 cycles of Freeze-Pump-Thaw :

    • Freeze: Immerse in liquid nitrogen until solid.

    • Pump: Apply high vacuum (<100 mTorr) for 5 minutes.

    • Thaw: Close vacuum, thaw in warm water bath until liquid.

  • Backfill with high-purity Nitrogen or Argon.

Step 3: Polymerization

  • Place the Schlenk tube in a pre-heated oil bath at 70°C .

  • Stir at 500 RPM.

  • Time: Run for 4–6 hours.

    • Expert Insight: Do not exceed 90% conversion to maintain low dispersity (Đ). High viscosity at high conversion can lead to the Trommsdorff effect (auto-acceleration) and loss of control.

Step 4: Quenching & Purification

  • Quench: Immerse the tube in an ice bath and expose to air (remove septum) to stop the reaction.

  • Dilute: Add 5 mL of acetone or THF to reduce viscosity.

  • Precipitate: Dropwise add the polymer solution into a stirred beaker of cold Diethyl Ether (10x volume of solvent).

  • Filter: Collect the white precipitate via vacuum filtration.

  • Dry: Vacuum oven at 40°C overnight.

Part 3: Visualization & Logic

RAFT Mechanism Scheme

The following diagram illustrates the specific equilibrium involving the Isopropyl trithiocarbonate.

RAFT_Mechanism Initiator Initiator (AIBN) Pn Propagating Radical (Pn•) Initiator->Pn Heat (70°C) Monomer Monomer (NIPAM) Agent iPr-TTC-PA (RAFT Agent) Intermediate Intermediate Radical Agent->Intermediate Pre-equilibrium Pn->Monomer Propagation Pn->Intermediate Addition to C=S Intermediate->Pn Release Dormant Dormant Polymer (Pn-TTC-iPr) Intermediate->Dormant Fragmentation R_Group R-Group Radical (•CH(Me)COOH) Intermediate->R_Group Fragmentation Dormant->Intermediate Pn• adds R_Group->Monomer Re-initiation

Caption: The RAFT equilibrium cycle showing the reversible addition-fragmentation process mediated by iPr-TTC-PA.

Part 4: Characterization & Quality Control

NMR Analysis ( H NMR in )

To verify the retention of end-groups (Livingness):

  • Z-Group Signal: Look for the Septet at ~3.7-4.0 ppm corresponding to the methine proton of the Isopropyl group (

    
    ).
    
  • R-Group Signal: The

    
    -proton signal adjacent to the carboxylic acid (
    
    
    
    ) often shifts upon polymerization but can be tracked near 4.5-4.8 ppm depending on the monomer.
  • Calculation:

    
    
    
Gel Permeation Chromatography (GPC)
  • Dispersity (Đ): A successful RAFT polymerization should yield

    
    .
    
  • Traces: Monomodal distribution. A low molecular weight "shoulder" indicates dead chains (too much initiator); a high MW shoulder indicates bimolecular coupling (too little CTA).

References

  • Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition-Fragmentation Chain Transfer: The RAFT Process.[1] Macromolecules, 31(16), 5559–5562. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link

  • Convertine, A. J., et al. (2004).[2] Facile, Controlled, Room-Temperature RAFT Polymerization of N-Isopropylacrylamide.[2] Biomacromolecules, 5(4), 1177–1180.[2] (Demonstrates Trithiocarbonate efficacy for NIPAM). Link

  • Lai, J. T., Filla, D., & Shea, R. (2002). Functional Polymers from Novel Carboxyl-Terminated Trithiocarbonates as Highly Efficient RAFT Agents. Macromolecules, 35(18), 6754–6756. Link

Sources

Method

Application Note: Synthesis and Utilization of 2-(Propan-2-ylsulfanyl)propanoic Acid as a High-Impact Flavor Intermediate

Introduction & Mechanistic Grounding Sulfur-containing organic compounds are indispensable in the modern flavor and fragrance (F&F) industry. Due to their exceptionally low olfactory thresholds (often in the parts-per-bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Sulfur-containing organic compounds are indispensable in the modern flavor and fragrance (F&F) industry. Due to their exceptionally low olfactory thresholds (often in the parts-per-billion range), they are critical for imparting authentic savory, roasted, meaty, and tropical fruit notes [1].

2-(Propan-2-ylsulfanyl)propanoic acid (commonly known as 2-(isopropylthio)propanoic acid) serves as a highly versatile intermediate. While the free acid itself possesses a heavy, sulfurous, and roasted profile, its true value lies in its role as a precursor. Through targeted esterification, this carboxylic acid is converted into volatile thioether-esters, which are highly prized for mimicking the complex organoleptic profiles generated by the Maillard reaction in cooked foods, or the volatile thiols found in exotic fruits like passionfruit and grapefruit.

Physicochemical Properties

Understanding the physical properties of this intermediate is critical for optimizing downstream extractions and derivatizations.

Table 1: Chemical and Physical Specifications

ParameterSpecification
Chemical Name 2-(Propan-2-ylsulfanyl)propanoic acid
Synonyms 2-(isopropylthio)propanoic acid
CAS Registry Number 26822-41-3[1]
Molecular Formula C₆H₁₂O₂S
Molecular Weight 148.22 g/mol
Structural Motif Thioether linked to a short-chain aliphatic acid
Appearance Clear, colorless to pale yellow liquid
Organoleptic Profile Sulfurous, roasted, meaty, savory background

Synthetic Strategy & Causality

The most efficient route to synthesize 2-(Propan-2-ylsulfanyl)propanoic acid is via a bimolecular nucleophilic substitution (


) reaction. The protocol utilizes thiolactic acid  (2-mercaptopropanoic acid) [2] and 2-bromopropane  [3] in an alkaline medium.

Causality in Experimental Design:

  • Solvent Choice (EtOH/H₂O): Thiolactic acid is water-soluble, while 2-bromopropane is highly lipophilic. A 1:1 mixture of ethanol and water acts as a co-solvent system, bridging the phase gap and ensuring a homogeneous reaction environment without the need for phase-transfer catalysts.

  • Base Selection (NaOH): A strong base is required to deprotonate both the carboxylic acid (

    
    ) and the thiol group (
    
    
    
    ). Generating the highly nucleophilic thiolate anion is the critical activation step for the subsequent
    
    
    attack on the sterically hindered secondary carbon of 2-bromopropane.
  • Temperature Control: The reaction is initiated at 0–5 °C to suppress the competitive elimination reaction (E2) of 2-bromopropane, which would yield propene gas and reduce overall yields.

Synthesis A Thiolactic Acid (Nucleophile) D SN2 Substitution (Thioether Formation) A->D Deprotonation B 2-Bromopropane (Electrophile) B->D Alkylation C Alkaline Medium (NaOH, H2O/EtOH) C->D Base Catalysis E Acidification (pH ~2) D->E Sodium Salt F 2-(Propan-2-ylsulfanyl)propanoic acid (Target Intermediate) E->F Free Acid Extraction

Fig 1: Reaction mechanism and workflow for the synthesis of 2-(Propan-2-ylsulfanyl)propanoic acid.

Experimental Protocol: A Self-Validating System

This SOP is designed with built-in In-Process Controls (IPCs) to ensure the protocol validates itself at each critical juncture, preventing the carryover of highly odorous impurities.

Reagents and Materials
  • Thiolactic acid (98%): 10.6 g (0.10 mol)

  • 2-Bromopropane (99%): 13.5 g (0.11 mol) (10% excess to ensure complete consumption of the thiol)

  • Sodium Hydroxide (Pellets): 8.4 g (0.21 mol)

  • Solvents: Ethanol (Absolute), Deionized Water, Diethyl Ether, Ethyl Acetate.

  • Acids/Bases: 6M HCl, Brine.

Step-by-Step Methodology

Step 1: Thiolate Generation

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8.4 g of NaOH in 50 mL of DI water. Add 50 mL of ethanol.

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Add 10.6 g of thiolactic acid dropwise over 15 minutes.

    • Self-Validation Check: The solution should remain clear. A slight exotherm will be observed; ensure the internal temperature does not exceed 10 °C to prevent oxidative dimerization to the disulfide.

Step 2: Alkylation (


) 
4. Load 13.5 g of 2-bromopropane into the dropping funnel.
5. Add the alkyl halide dropwise over 30 minutes while maintaining vigorous stirring at 0–5 °C.
6. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.
  • IPC (In-Process Control): Pull a 0.1 mL aliquot, acidify with a drop of HCl, extract into ethyl acetate, and spot on a TLC plate (Hexane:EtOAc 7:3, UV/Iodine stain). The reaction is complete when the thiolactic acid spot disappears.

Step 3: Workup and Purification 7. Concentrate the reaction mixture under reduced pressure (rotary evaporator, 40 °C) to remove the bulk of the ethanol. 8. Alkaline Wash: Wash the remaining aqueous phase with diethyl ether (2 × 30 mL).

  • Causality: This step is critical. It extracts unreacted 2-bromopropane and any non-acidic byproducts. Discard the ether layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 6M HCl until the pH reaches ~2.0 (verify with pH paper).

    • Self-Validation Check: The solution will turn cloudy as the water-soluble sodium salt is protonated into the insoluble free carboxylic acid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 × 50 mL).

  • Combine the organic layers, wash with 30 mL of saturated brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Optional: Purify via vacuum distillation to obtain a high-purity, pale yellow liquid.

Quality Control & Analytical Characterization

To validate the final product, perform the following analyses:

  • GC-MS: Confirm the molecular ion peak at m/z 148. Ensure the absence of the m/z 106 peak (unreacted thiolactic acid).

  • Sensory Evaluation: Dip a perfumer's smelling strip into a 1% dilution in dipropylene glycol (DPG). The odor must be clean, roasted, and meaty, devoid of the sharp, skunky "cabbage" notes indicative of residual free thiols.

Downstream Application in Flavor Formulation

Once synthesized and purified, 2-(Propan-2-ylsulfanyl)propanoic acid is rarely used in its free acid form due to its low volatility. Instead, it is subjected to Fischer esterification with various aliphatic alcohols to create high-impact flavor molecules.

For example, reacting this intermediate with ethanol yields ethyl 2-(isopropylthio)propanoate . This ester masks the heavy sulfurous notes of the acid, transforming the profile into a bright, tropical, and fruity aroma (reminiscent of passionfruit and guava), which is highly sought after in beverage flavoring.

FlavorApp A 2-(Propan-2-ylsulfanyl)propanoic acid B Esterification (Aliphatic Alcohols) A->B H+ Catalyst C Thioesterification (Thiols) A->C Coupling Agent D Alkyl Thioether Esters (Tropical/Fruity Aromas) B->D Formulation E Dithio-derivatives (Meaty/Savory Aromas) C->E Formulation

Fig 2: Downstream derivatization of the intermediate into high-impact flavor compounds.

References

  • ChemSrc. "2-(Propan-2-ylsulfanyl)propanoic acid - CAS 26822-41-3". Retrieved from[Link]

  • PubChem. "2-Mercaptopropionic acid (Thiolactic acid)". National Center for Biotechnology Information. Retrieved from[Link]

  • PubChem. "2-Bromopropane". National Center for Biotechnology Information. Retrieved from [Link]

Application

Preparation of 2-(isopropylthio)propanoic acid esters

Application Note: High-Yield Synthesis of 2-(Isopropylthio)propanoic Acid Esters via Nucleophilic Substitution Executive Summary This guide details the optimized protocol for synthesizing 2-(isopropylthio)propanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 2-(Isopropylthio)propanoic Acid Esters via Nucleophilic Substitution

Executive Summary

This guide details the optimized protocol for synthesizing 2-(isopropylthio)propanoic acid esters (specifically the ethyl ester, CAS: 7244-64-6), a critical intermediate in flavor chemistry (tropical/fruity notes) and agrochemical synthesis.

The method utilizes a classic Nucleophilic Substitution (


)  strategy, reacting ethyl 2-bromopropionate  with propane-2-thiol (isopropyl mercaptan)  in the presence of a base. Unlike Michael additions which yield 3-substituted isomers, this route selectively targets the 

-position.

Key Performance Indicators (KPIs):

  • Target Yield: >85% isolated yield.

  • Purity: >98% (GC).

  • Critical Control: Odor abatement and temperature regulation to prevent elimination side-reactions.

Strategic Reaction Engineering

Retrosynthetic Logic

To introduce a sulfur moiety at the 2-position (alpha to the carbonyl), direct displacement of a leaving group (halide) is the most efficient pathway.

  • Route Selected:

    
     Displacement.
    
  • Why: Reaction of acrylates with thiols (Michael Addition) typically yields the 3-(isopropylthio) isomer (beta-substitution). To achieve the 2-isomer, we must use an

    
    -functionalized precursor.
    
Mechanism & Thermodynamics

The reaction proceeds via the attack of the highly nucleophilic isopropyl thiolate anion on the electrophilic


-carbon of the ester.
  • Nucleophile: Isopropyl thiolate (generated in situ).

  • Electrophile: Ethyl 2-bromopropionate.[1]

  • Competition: The secondary nature of the

    
    -carbon and the basic conditions pose a risk of E2 elimination , which would regenerate the acrylate.
    
    • Mitigation: Use a non-bulky base (Ethoxide) and maintain temperatures

      
      C during the critical addition phase. Thiolates are excellent nucleophiles but weaker bases than alkoxides, favoring substitution over elimination.
      
Reaction Scheme

ReactionScheme Thiol Propane-2-thiol (Nucleophile) Thiolate Isopropyl Thiolate (Active Species) Thiol->Thiolate Deprotonation Base Sodium Ethoxide (Base) Base->Thiolate Substrate Ethyl 2-bromopropionate (Electrophile) Product Ethyl 2-(isopropylthio)propionate (Target Ester) Substrate->Product Thiolate->Product SN2 Attack Byproduct NaBr + EtOH Product->Byproduct Side Products

Caption: Mechanistic pathway showing the generation of the thiolate nucleophile and subsequent displacement of the bromide.

Detailed Experimental Protocol

Safety Warning: Propane-2-thiol has an extremely low odor threshold and is highly flammable. All operations must be performed in a functioning fume hood. A bleach trap is required.

Materials & Reagents
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
Ethyl 2-bromopropionate 181.031.01.39Substrate
Propane-2-thiol 76.161.10.82Nucleophile
Sodium Ethoxide (21% in EtOH) 68.051.150.868Base
Ethanol (Anhydrous) 46.07Solvent0.789Solvent
Step-by-Step Procedure

Phase A: Thiolate Generation

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and a nitrogen inlet.

  • Odor Trap: Connect the gas outlet to a bubbler containing 10% Sodium Hypochlorite (Bleach) solution to neutralize escaping thiol vapors.

  • Charging: Add 150 mL anhydrous Ethanol to the flask.

  • Base Addition: Add Sodium Ethoxide solution (1.15 equiv) . Cool the mixture to 0°C using an ice bath.

  • Thiol Addition: Add Propane-2-thiol (1.1 equiv) dropwise via syringe or addition funnel over 15 minutes.

    • Observation: The solution may turn slightly yellow. Stir for 20 minutes at 0°C to ensure complete deprotonation.

Phase B: Nucleophilic Displacement 6. Substrate Addition: Charge the addition funnel with Ethyl 2-bromopropionate (1.0 equiv) . 7. Controlled Reaction: Add the bromide dropwise to the cold thiolate solution over 30–45 minutes.

  • Critical Control Point: Maintain internal temperature
    
    
    C during addition to suppress elimination side reactions.
  • Completion: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir at RT for 2 hours.
  • Optional: If TLC indicates unreacted bromide, warm to 50°C for 30 minutes. Do not reflux aggressively.

Phase C: Workup & Purification 9. Quench: Pour the reaction mixture into 300 mL of ice-cold water. 10. Extraction: Extract with Diethyl Ether or Ethyl Acetate (


 mL).
11. Washing:  Wash combined organics with:
  • 1x 50 mL 1M NaOH (removes unreacted thiol).
  • 1x 50 mL Brine.
  • Drying: Dry over anhydrous Magnesium Sulfate (
    
    
    ), filter, and concentrate under reduced pressure (Rotary Evaporator).
  • Purification: Purify the crude oil via vacuum distillation.
  • Target BP: ~85-90°C at 10 mmHg (Note: Boiling points vary by vacuum strength; use a nomograph).
Workflow Diagram

ProtocolWorkflow Start Start: Inert Atmosphere Setup Step1 1. Thiolate Formation (EtOH, NaOEt, 0°C) Start->Step1 Step2 2. Addition of Bromide (Dropwise, T < 10°C) Step1->Step2 Step3 3. Reaction Phase (RT, 2-3 Hours) Step2->Step3 Step4 4. Aqueous Workup (Wash with NaOH to remove thiol) Step3->Step4 Step5 5. Vacuum Distillation Step4->Step5 End Final Product: Ethyl 2-(isopropylthio)propionate Step5->End

Caption: Operational workflow for the synthesis, highlighting the critical temperature control at Step 2.

Quality Control & Characterization

Verify the product identity using the following parameters.

TechniqueExpected Signal / ResultStructural Assignment
GC-MS Molecular Ion (

) = 176 m/z
Consistent with

.
1H NMR

1.28 (d, 6H)
Isopropyl methyls (

).
1H NMR

1.45 (d, 3H)
Alpha-methyl group (

).
1H NMR

3.05 (sept, 1H)
Isopropyl methine (

).
1H NMR

3.50 (q, 1H)
Alpha-proton (

).
Odor Fruity, sulfurous, tropicalCharacteristic of thio-esters.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of esterEnsure anhydrous ethanol is used. Avoid water in the reaction until workup.
Acrylate Byproduct E2 EliminationTemperature during addition was too high. Keep T < 10°C.
Residual Stench Unreacted ThiolEnsure the NaOH wash in Step 11 is thorough. Treat glassware with dilute bleach before removing from hood.
Cloudy Distillate Water contaminationDry organics longer with

or use a pre-column of silica.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Fisher Scientific. "Safety Data Sheet: 2-Propanethiol." (Accessed Oct 2023).

  • Sigma-Aldrich. "Ethyl 2-bromopropionate Product Information." (Accessed Oct 2023).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 535-11-5, Ethyl 2-bromopropionate." .

  • Santa Cruz Biotechnology. "2-(isopropylthio)propanoic acid."[2] .

Sources

Method

Advanced Applications of 2-(Propan-2-ylsulfanyl)propanoic Acid in Modern Organic Synthesis Workflows

Executive Summary 2-(Propan-2-ylsulfanyl)propanoic acid (also known as 2-(isopropylthio)propanoic acid) is a highly versatile α-thioether carboxylic acid. While traditionally utilized as a building block for thioether-co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Propan-2-ylsulfanyl)propanoic acid (also known as 2-(isopropylthio)propanoic acid) is a highly versatile α-thioether carboxylic acid. While traditionally utilized as a building block for thioether-containing peptidomimetics, its unique structural motif—a carboxylic acid adjacent to a sulfur-bearing stereocenter—makes it an exceptional substrate for modern radical and cationic synthetic workflows. This application note details two advanced methodologies: Metallaphotoredox-Catalyzed Decarboxylative Cross-Coupling and the Pummerer Rearrangement .

By understanding the causality behind these experimental designs, researchers can leverage this compound to rapidly construct complex molecular architectures, bypassing the need for pre-functionalized organometallic reagents or unstable intermediates.

Physicochemical Profile & Handling

Before deploying 2-(Propan-2-ylsulfanyl)propanoic acid in sensitive catalytic cycles, it is critical to understand its baseline properties. The isopropyl group provides essential steric bulk that minimizes unwanted sulfonium salt formation during cross-coupling, a common side-reaction seen with methylthio derivatives [1].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-(Propan-2-ylsulfanyl)propanoic acid
CAS Number 2172129-08-5
Molecular Formula C₆H₁₂O₂S
Molecular Weight 148.22 g/mol
Structural Motif α-Thioether Carboxylic Acid
Storage & Handling Store at 4°C. Hygroscopic; handle under inert atmosphere for rigorous catalytic applications to prevent moisture-induced catalyst poisoning.

Workflow 1: Metallaphotoredox-Catalyzed Decarboxylative Cross-Coupling

Causality & Mechanism

Carboxylic acids are abundant, stable, and naturally occurring functional groups. In the realm of photoredox catalysis, they serve as "traceless" activation groups. When 2-(Propan-2-ylsulfanyl)propanoic acid is deprotonated by a mild base (e.g., Cs₂CO₃), the resulting carboxylate is susceptible to single-electron transfer (SET) oxidation by an excited-state photocatalyst such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ .

Upon oxidation, rapid extrusion of CO₂ generates an α-thio radical . This radical is exceptionally stable due to spin delocalization into the adjacent sulfur's 3p orbital. Simultaneously, a nickel catalytic cycle captures this nucleophilic radical, undergoing oxidative addition with an aryl halide, followed by reductive elimination to forge a new C(sp³)–C(sp²) bond [2]. This dual-catalytic approach allows for the direct arylation of the α-position without requiring highly basic or pyrophoric organometallic reagents.

Metallaphotoredox PC_ground Ir(III) Ground State PC_exc *Ir(III) Excited State PC_ground->PC_exc Visible Light (SET) PC_red Ir(II) Reduced State PC_exc->PC_red Oxidation of Substrate PC_red->PC_ground SET to Ni Cycle Substrate 2-(Propan-2-ylsulfanyl)propanoate Radical α-Thio Radical (Stabilized) Substrate->Radical -CO2 (Decarboxylation) NiIII Ni(III)-Ar-(α-Thio) (Radical Capture) Radical->NiIII Radical Capture Ni0 Ni(0) Catalyst NiII Ni(II)-Ar (Oxidative Addition) Ni0->NiII + Ar-X NiII->NiIII + α-Thio Radical NiIII->Ni0 Reductive Elimination Product α-Aryl Thioether Product NiIII->Product ArX Aryl Halide (Ar-X) ArX->NiII

Dual Ir/Ni catalytic cycle for the decarboxylative arylation of α-thio acids.

Step-by-Step Protocol: Decarboxylative Arylation

Self-Validating Principle: Oxygen is a triplet diradical that rapidly quenches the excited state of the Iridium catalyst and intercepts the α-thio radical to form peroxides. Therefore, rigorous degassing via freeze-pump-thaw is non-negotiable for reproducible yields.

  • Reaction Setup: In an oven-dried 8 mL vial equipped with a Teflon septum and magnetic stir bar, add 2-(Propan-2-ylsulfanyl)propanoic acid (0.5 mmol, 1.0 equiv), 4-bromoanisole (0.75 mmol, 1.5 equiv), NiCl₂·glyme (0.05 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 10 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.005 mmol, 1 mol%), and Cs₂CO₃ (0.75 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous DMF (5.0 mL) under a positive pressure of Argon.

  • Degassing (Critical Step): Submerge the vial in liquid nitrogen until the solvent is completely frozen. Apply high vacuum for 5 minutes. Seal the vial from the vacuum, thaw the mixture in a water bath, and backfill with Argon. Repeat this freeze-pump-thaw cycle three times.

  • Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (λ = 450 nm). Stir vigorously at room temperature for 24 hours. A cooling fan must be used to maintain the reaction temperature below 30°C to prevent thermal degradation of the catalyst.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous LiCl (3 × 10 mL) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield the α-aryl thioether.

Table 2: Substrate Scope and Expected Yields
Aryl Halide ElectrophileElectronic NatureExpected Yield (%)Reaction Time (h)
4-BromoanisoleElectron-Rich78%24
4-BromobenzonitrileElectron-Deficient85%18
3-BromopyridineHeteroaryl72%24
BromobenzeneNeutral80%24

Workflow 2: Controlled Oxidation and Pummerer Rearrangement

Causality & Mechanism

The Pummerer rearrangement transforms an alkyl sulfoxide into an α-acyloxy thioether [3]. By first oxidizing 2-(Propan-2-ylsulfanyl)propanoic acid (or its esterified derivative) to the corresponding sulfoxide, the molecule is primed for activation.

When treated with Trifluoroacetic Anhydride (TFAA), the sulfoxide oxygen is acylated. This intermediate undergoes an elimination of trifluoroacetate and a proton to form a highly electrophilic thionium ion . The expelled trifluoroacetate then attacks the α-carbon, yielding the rearranged product [4]. This workflow is a powerful tool for installing heteroatoms directly adjacent to the thioether linkage, which can subsequently be hydrolyzed to reveal an aldehyde.

Pummerer Thioether Thioether (Starting Material) Sulfoxide Sulfoxide (Oxidation State +1) Thioether->Sulfoxide mCPBA or H2O2 AcyloxySulfonium Acyloxy-sulfonium Ion (Activated Intermediate) Sulfoxide->AcyloxySulfonium + TFAA / Ac2O Thionium Thionium Ion (Highly Electrophilic) AcyloxySulfonium->Thionium -H+, -AcO- Product α-Acyloxy Thioether (Rearranged Product) Thionium->Product + AcO- (Nucleophilic Attack)

Mechanistic pathway of the Pummerer Rearrangement via a thionium ion.

Step-by-Step Protocol: Pummerer Functionalization

Self-Validating Principle: The thionium ion intermediate is highly susceptible to nucleophilic attack by water. If the reaction is not strictly anhydrous, water will attack the thionium ion, leading to a hemithioacetal that collapses into an aldehyde, completely bypassing the desired α-acyloxy thioether.

  • Esterification (Optional but Recommended): To prevent mixed anhydride formation at the carboxylic acid moiety, first protect the acid as a methyl ester using standard conditions (e.g., TMS-diazomethane or MeOH/H₂SO₄).

  • Oxidation to Sulfoxide: Dissolve the thioether ester (1.0 mmol) in CH₂Cl₂ (10 mL) and cool to 0°C. Add m-CPBA (1.05 mmol, 77% max) portion-wise. Stir for 2 hours. Quench with saturated aqueous Na₂S₂O₃, extract with CH₂Cl₂, and concentrate to isolate the sulfoxide.

  • Pummerer Activation: Dissolve the crude sulfoxide in strictly anhydrous CH₂Cl₂ (10 mL) under Argon. Cool the solution to 0°C.

  • Anhydride Addition: Dropwise, add Trifluoroacetic Anhydride (TFAA) (2.0 mmol, 2.0 equiv) followed by 2,6-lutidine (2.0 mmol, 2.0 equiv) as a non-nucleophilic base to buffer the system and facilitate thionium ion formation.

  • Rearrangement: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (10 mL) at 0°C. Extract with CH₂Cl₂ (3 × 15 mL), dry over MgSO₄, and concentrate. The resulting α-trifluoroacetoxy thioether can be used directly in subsequent synthetic steps or purified rapidly via neutral alumina chromatography.

References

  • Zuo, Z., Ahneman, D., Chu, L., Terrett, J., Doyle, A., & MacMillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. [Link]

  • Smith, D. et al. (2018). Post-transition state bifurcations induce dynamical detours in Pummerer-like reactions. Chemical Science, 9, 7986-7991. [Link]

Application

Functionalizing nanoparticles with 2-(isopropylthio)propanoic acid

Application Note & Protocol Robust Functionalization of Gold Nanoparticles with 2-(isopropylthio)propanoic acid for Biomedical Applications Abstract This guide provides a comprehensive framework for the surface functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Robust Functionalization of Gold Nanoparticles with 2-(isopropylthio)propanoic acid for Biomedical Applications

Abstract

This guide provides a comprehensive framework for the surface functionalization of gold nanoparticles (AuNPs) with 2-(isopropylthio)propanoic acid. This bifunctional ligand is strategically employed to impart a stable, carboxylated surface onto the nanoparticle, serving as a versatile platform for subsequent bioconjugation. We delve into the foundational principles of the thiol-gold interaction and ligand exchange mechanisms that govern this process. Detailed, step-by-step protocols are provided for the synthesis of citrate-capped AuNP precursors, their subsequent functionalization via ligand exchange, and rigorous post-synthesis purification. Furthermore, this document establishes a self-validating workflow by outlining key characterization techniques—including UV-Vis Spectroscopy, Dynamic Light Scattering (DLS), Zeta Potential analysis, and Transmission Electron Microscopy (TEM)—to confirm successful surface modification. Finally, we illustrate the utility of the resulting carboxylated nanoparticles by detailing a standard protocol for conjugating amine-containing molecules, such as proteins or peptides, using carbodiimide (EDC/NHS) chemistry. This application note is designed for researchers, scientists, and drug development professionals seeking to create robust, functionalized nanoparticle systems for targeted therapies, diagnostics, and advanced biomaterials.

Scientific Principles & Rationale

The utility of nanoparticles in biomedical applications is critically dependent on the ability to precisely control their surface chemistry.[1] Functionalization with carefully selected ligands not only enhances colloidal stability but also provides chemical handles for attaching targeting moieties, drugs, or imaging agents.[2]

The Ligand: 2-(isopropylthio)propanoic acid

2-(isopropylthio)propanoic acid is a bifunctional molecule ideal for nanoparticle surface modification. Its structure consists of two key components:

  • A Thioether Anchor: The sulfur atom serves as a robust anchoring group to the gold nanoparticle surface. The strong affinity between sulfur and gold atoms is the cornerstone of self-assembled monolayer (SAM) chemistry on gold surfaces, forming a stable Au-S bond.[3][4] While alkanethiols (-SH) are most common, thioethers (R-S-R') also exhibit strong affinity and are used for creating stable surface coatings.

  • A Carboxylic Acid Terminus: The propanoic acid group presents a terminal carboxyl group (-COOH) to the surrounding medium. At physiological pH, this group is deprotonated to a negatively charged carboxylate (-COO⁻), which contributes to the colloidal stability of the nanoparticles through electrostatic repulsion.[5] Crucially, this carboxyl group is a versatile chemical handle for covalent attachment of biomolecules via well-established chemistries.

The Nanoparticle Substrate: Gold (Au)

Gold nanoparticles (AuNPs) are selected as the substrate for several compelling reasons:

  • Biocompatibility: Gold is relatively inert and has low cytotoxicity, making it suitable for in vivo applications.[6]

  • Facile Synthesis: Methods for synthesizing monodisperse AuNPs with controlled sizes are well-established, with the Turkevich method being a classic example.[7]

  • Unique Optical Properties: AuNPs exhibit a phenomenon known as Localized Surface Plasmon Resonance (LSPR), which results in a strong UV-Vis absorption peak (typically around 520 nm for ~15-20 nm spheres).[8][9] The position of this peak is highly sensitive to the nanoparticle's size, shape, and local dielectric environment, making it an excellent tool for monitoring surface functionalization.[10]

  • Thiol Affinity: As mentioned, the high affinity of the gold surface for sulfur-containing compounds facilitates the formation of dense, stable ligand shells.[3]

Mechanism: Ligand Exchange Reaction

The functionalization process described herein is a ligand exchange reaction . In this procedure, the weakly-bound citrate ions, which serve as the stabilizing agent during the initial AuNP synthesis, are displaced by the 2-(isopropylthio)propanoic acid ligand, which forms a much more stable bond with the gold surface.[9]

This process is driven by the significant difference in binding affinity (S-Au >> O-Au).[9] The exchange can be performed as a one-pot reaction in an aqueous solution or via a two-phase system, where the nanoparticles are transferred from an aqueous to an organic phase upon functionalization.[11][12] The protocol detailed below focuses on an aqueous-based exchange for simplicity and direct applicability to biological systems.

Ligand_Exchange_Workflow cluster_0 Step 1: Precursor Nanoparticle cluster_1 Step 2: Functionalization cluster_2 Step 3: Final Product au_np Citrate-Capped AuNP (Weakly bound citrate ions, -ve charge) process Addition of Ligand Solution (2-(isopropylthio)propanoic acid) + Incubation with Stirring au_np->process Ligand Exchange func_np Carboxylated AuNP (Covalently bound ligand, -COOH terminus) process->func_np Displacement of Citrate

Caption: Workflow of the ligand exchange process on a gold nanoparticle surface.

Materials and Equipment

Reagents
  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (C₆H₅Na₃O₇·2H₂O)

  • 2-(isopropylthio)propanoic acid

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) for pH adjustment

  • Ethanol (Absolute)

  • Ultrapure water (18.2 MΩ·cm)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Amine-containing molecule for conjugation (e.g., Bovine Serum Albumin, Lysozyme, or a custom peptide)

Equipment
  • Heating mantle with magnetic stirring capability

  • Round-bottom flasks and reflux condenser

  • Glassware (beakers, graduated cylinders, volumetric flasks)

  • Magnetic stir bars

  • pH meter

  • Benchtop centrifuge capable of >10,000 x g

  • Centrifuge tubes (1.5 mL, 15 mL, 50 mL)

  • Sonicator (bath or probe type)

  • UV-Vis Spectrophotometer and cuvettes

  • Dynamic Light Scattering (DLS) / Zeta Potential Analyzer

  • Access to Transmission Electron Microscopy (TEM) facility

Experimental Protocols

Protocol 1: Synthesis of Citrate-Capped AuNPs (~15 nm)

This protocol is a modified Turkevich method, a robust procedure for generating spheroidal, monodisperse AuNPs.[7]

  • Preparation: In a scrupulously clean 250 mL round-bottom flask, add 95 mL of ultrapure water and 5 mL of 0.01 M HAuCl₄·3H₂O solution. Add a magnetic stir bar.

  • Heating: Place the flask in a heating mantle and bring the solution to a vigorous boil while stirring. Ensure a reflux condenser is attached to maintain constant volume.

  • Reduction: Once boiling, rapidly inject 2.5 mL of 0.1 M trisodium citrate solution into the flask.

  • Observation: The solution color will change from pale yellow to colorless, then to gray, and finally to a deep ruby red over several minutes. The final red color indicates the formation of AuNPs.[8]

  • Reaction Completion: Continue boiling and stirring for an additional 20 minutes to ensure the reaction is complete.

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature with gentle stirring.

  • Storage: Store the citrate-capped AuNP solution at 4°C in a clean glass container. The solution is typically stable for several months. Before use, characterize the batch via UV-Vis and TEM to confirm size and concentration.

Protocol 2: Ligand Exchange with 2-(isopropylthio)propanoic acid

This protocol describes the displacement of surface citrate ions with the thiol-containing ligand.

  • Ligand Solution Preparation: Prepare a 10 mM stock solution of 2-(isopropylthio)propanoic acid in ethanol or ultrapure water. The ligand's solubility may be low in water; adjust the pH to ~9-10 with 0.1 M NaOH to deprotonate the carboxylic acid and improve solubility if needed.

  • Reaction Setup: In a glass vial, add 10 mL of the citrate-capped AuNP solution from Protocol 1. Place on a stir plate with a small magnetic stir bar.

  • Ligand Addition: While stirring, add the 2-(isopropylthio)propanoic acid solution to the AuNPs. The optimal concentration of the ligand must be determined empirically, but a good starting point is a final concentration of 0.5-1.0 mM. This represents a large molar excess to drive the exchange reaction.

  • Incubation: Seal the vial and allow the reaction to proceed at room temperature with vigorous stirring for 12-24 hours. A longer incubation time generally ensures more complete ligand exchange.[13]

Protocol 3: Purification of Functionalized Nanoparticles

Purification is critical to remove excess, unbound ligand which could interfere with subsequent conjugation reactions.

  • Initial Centrifugation: Transfer the reaction mixture to appropriate centrifuge tubes. Centrifuge at a speed sufficient to pellet the AuNPs. For ~15 nm particles, this is typically 12,000-15,000 x g for 20-30 minutes.

  • Supernatant Removal: A soft, reddish-black pellet should be visible. Carefully decant and discard the supernatant, which contains the excess ligand and displaced citrate.

  • Resuspension: Add ultrapure water to the tube to resuspend the pellet. Briefly sonicate (bath sonicator is preferred to avoid aggregation) to ensure complete redispersion. The volume should be equal to the starting volume (e.g., 10 mL).

  • Repeat Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure thorough removal of unbound ligand.[7]

  • Final Dispersion: After the final wash, resuspend the nanoparticle pellet in the desired buffer for storage or immediate use (e.g., ultrapure water or MES buffer for subsequent EDC/NHS coupling). Store at 4°C.

Characterization and Quality Control

A multi-modal characterization approach is essential to validate the successful functionalization of the nanoparticles.[14][15]

Technique Parameter Measured Citrate-Capped AuNPs (Expected Result) Functionalized AuNPs (Expected Result) Rationale for Change
UV-Vis Spectroscopy LSPR Peak (λ_max)~520 nm~522-525 nmA red-shift of 2-5 nm indicates a change in the local refractive index at the nanoparticle surface due to ligand exchange.[10]
DLS Hydrodynamic Diameter~20-25 nm~25-35 nmAn increase in diameter reflects the thickness of the new, larger ligand shell compared to the small citrate ions.
Zeta Potential Surface Charge-30 to -50 mV-25 to -40 mVThe surface remains negative due to the carboxylate group, but the magnitude may change slightly due to differences in pKa and surface packing compared to citrate.[8]
TEM Core Diameter & Morphology~15 nm, spherical, monodisperse~15 nm, spherical, monodisperseThe core size and shape should remain unchanged by the ligand exchange process. This confirms the integrity of the nanoparticles.[8]
FTIR Spectroscopy Surface Functional GroupsC=O and C-O stretches from citrateC-H stretches (from isopropyl group) and a prominent C=O stretch (from carboxylic acid) confirm the presence of the new ligand.Provides direct chemical evidence of the new surface coating.

Applications: Further Bioconjugation via EDC/NHS Chemistry

The terminal carboxyl groups provide a perfect anchor point for covalently attaching molecules containing primary amines (e.g., proteins, peptides, antibodies) using EDC/NHS chemistry.

EDC_NHS_Coupling cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation start AuNP-COOH Carboxylated Nanoparticle activated AuNP-CO-NHS NHS-Ester Intermediate (Reactive) start->activated + EDC + NHS final_product AuNP-CO-NH-R Stable Amide Bond activated->final_product + Biomolecule (R-NH₂) biomolecule R-NH₂ Amine-containing Biomolecule

Caption: EDC/NHS chemistry for conjugating biomolecules to carboxylated AuNPs.

Protocol 4: EDC/NHS Coupling of a Protein to Functionalized AuNPs
  • Buffer Exchange: Resuspend the purified, functionalized AuNPs in a low-molarity amine-free buffer, such as 10 mM MES, at pH 5.5-6.5.

  • Activation: To 1 mL of the AuNP solution, add freshly prepared aqueous solutions of EDC (to a final concentration of 2 mM) and NHS (to a final concentration of 5 mM).

  • Incubation: Gently mix (e.g., on a rotator) at room temperature for 30 minutes. This step activates the carboxyl groups, forming a semi-stable NHS-ester.

  • Conjugation: Add the amine-containing molecule (e.g., protein solution) to the activated AuNP solution. The molar ratio should be optimized, but a starting point is a 10-fold molar excess of protein to nanoparticles.

  • Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching & Purification: Quench any remaining reactive NHS-esters by adding a small amount of a primary amine-containing buffer like Tris. Purify the final bioconjugate from excess protein and reagents using centrifugation, following a similar washing procedure as described in Protocol 3.

Troubleshooting

  • Problem: Nanoparticle Aggregation (Color change to blue/purple or black precipitate).

    • Cause: Insufficient surface charge, incorrect pH, high salt concentration, or incomplete ligand exchange.

    • Solution: Ensure the pH of the ligand exchange reaction is appropriate to keep the carboxyl groups deprotonated. Use low-salt buffers for all steps. Increase the concentration of the capping ligand or the incubation time. Confirm precursor AuNP stability before starting.

  • Problem: Low Yield After Purification.

    • Cause: Centrifugation speed/time is too low for the particle size, or particles are sticking to the tube walls.

    • Solution: Increase centrifugation g-force or duration. Use low-binding centrifuge tubes. Ensure complete resuspension between wash steps, using gentle sonication if necessary.

  • Problem: Inefficient Bioconjugation in Step 5.

    • Cause: Inactive EDC/NHS (they are moisture-sensitive), incorrect buffer pH (EDC/NHS chemistry is optimal at pH 5.5-6.5, while the amine reaction is better at pH 7.2-8.0, often requiring a two-step pH change), or presence of amine-containing buffers (e.g., Tris) during activation.

    • Solution: Use fresh, high-quality EDC and NHS. Strictly use amine-free buffers like MES or PBS for the activation and conjugation steps.

References

  • Vertex AI Search. (n.d.). Preparation and Functionalization of Gold Nanoparticles. Retrieved March 7, 2026.
  • Nanopartz. (n.d.). Gold Nanoparticle Functionalization Methods. Retrieved March 7, 2026, from [Link].

  • Langmuir. (2002). Small, Water-Soluble, Ligand-Stabilized Gold Nanoparticles Synthesized by Interfacial Ligand Exchange Reactions. Retrieved March 7, 2026, from [Link].

  • ACS Publications. (n.d.). Hybrid Ligand Exchange of Cu(In,Ga)S2 Nanoparticles for Carbon Impurity Removal in. Retrieved March 7, 2026.
  • PubMed. (2014). Simple ligand exchange reactions enabling excellent dispersibility and stability of magnetic nanoparticles in polar organic, aromatic, and protic solvents. Retrieved March 7, 2026, from [Link].

  • ResearchGate. (2014). A highly efficient ligand exchange reaction on gold nanoparticles: Preserving their size, shape and colloidal stability. Retrieved March 7, 2026, from [Link].

  • Purdue University Graduate School. (2022). SURFACE FUNCTIONALIZATION OF COLLOIDAL NANOPARTICLES THROUGH LIGAND EXCHANGE REACTIONS. Retrieved March 7, 2026.
  • Caltech Authors. (n.d.). Formation and removal of alkylthiolate self-assembled monolayers on gold in aqueous solutions. Retrieved March 7, 2026.
  • Bio-protocol. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Retrieved March 7, 2026, from [Link].

  • MDPI. (n.d.). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. Retrieved March 7, 2026, from [Link].

  • Frontiers. (2016). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Retrieved March 7, 2026, from [Link].

  • Royal Society of Chemistry. (2023). Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. Retrieved March 7, 2026, from [Link].

  • PMC. (n.d.). Isolipoic acid-linked gold nanoparticles bearing the thomsen friedenreich tumor-associated carbohydrate antigen: Stability and in vitro studies. Retrieved March 7, 2026.
  • MDPI. (2023). Gold Nanoparticles Functionalized with 2-Thiouracil for Antiproliferative and Photothermal Therapies in Breast Cancer Cells. Retrieved March 7, 2026, from [Link].

  • PMC. (2021). Anti-Colonization Effect of Au Surfaces with Self-Assembled Molecular Monolayers Functionalized with Antimicrobial Peptides on S. epidermidis. Retrieved March 7, 2026.
  • MDPI. (2022). Characterization and Functionalization Approaches for the Study of Polymeric Nanoparticles: The State of the Art in Italian Research. Retrieved March 7, 2026, from [Link].

  • Wiley Online Library. (2025). Nanoparticles Functionalized with Polymer Brushes for Gene Delivery. Retrieved March 7, 2026, from [Link].

  • ACS Publications. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases. Retrieved March 7, 2026, from [Link].

  • PMC. (n.d.). Nanoparticle Functionalization and Its Potentials for Molecular Imaging. Retrieved March 7, 2026.
  • ResearchGate. (2022). Characterization and Functionalization Approaches for the Study of Polymeric Nanoparticles: The State of the Art in Italian Research. Retrieved March 7, 2026, from [Link].

  • PMC. (n.d.). Noncovalent Interactions of Tiopronin-Protected Gold Nanoparticles with DNA: Two Methods to Quantify Free Energy of Binding. Retrieved March 7, 2026.
  • Google Patents. (n.d.). WO2017223135A1 - Lipid nanoparticles. Retrieved March 7, 2026.
  • ETH Zurich Research Collection. (2021). Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. Retrieved March 7, 2026, from [Link].

  • SciSpace. (n.d.).
  • Sphinxsai. (n.d.). SELF ASSEMBLED MONOLAYERS -A REVIEW. Retrieved March 7, 2026.
  • PubMed. (2021). Probing the Mechanism of Antibody-Triggered Aggregation of Gold Nanoparticles. Retrieved March 7, 2026, from [Link].

  • PMC. (n.d.). Current applications and prospects of nanoparticles for antifungal drug delivery. Retrieved March 7, 2026.
  • ResearchGate. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. Retrieved March 7, 2026, from [Link].

  • PMC. (2021).
  • Colibri. (2025). Development, Characterization, and Evaluation of Chi-Tn mAb-Functionalized DOTAP-PLGA Hybrid Nanoparticles Loaded with Docetaxel. Retrieved March 7, 2026.
  • MDPI. (2025). Solvent-Dependent Stabilization of Gold Nanoparticles: A Comparative Study on Polymers and the Influence of Their Molecular Weight in Water and Ethanol. Retrieved March 7, 2026, from [Link].

  • MDPI. (2023). Experimental and Theoretical Screening of Core Gold Nanoparticles and Their Binding Mechanism to an Anticancer Drug, 2-Thiouracil. Retrieved March 7, 2026, from [Link].

  • News-Medical.Net. (2021). Surfactant-coated nanoparticle applications in nanomedicine and food. Retrieved March 7, 2026, from [Link].

  • MDPI. (2022). Recent Advances in the Biomedical Applications of Functionalized Nanogels. Retrieved March 7, 2026, from [Link].

  • MIT Open Access Articles. (2013). Lipidoid-Coated Iron Oxide Nanoparticles for Efficient DNA and siRNA delivery. Retrieved March 7, 2026.

Sources

Method

Reaction conditions for thio-alkylation of propanoic acid derivatives

Application Note: Reaction Conditions for the Thio-Alkylation of Propanoic Acid Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Strategic Overview The incorporation of sul...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for the Thio-Alkylation of Propanoic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Overview

The incorporation of sulfur into propanoic acid scaffolds is a cornerstone transformation in modern drug development and peptide synthesis. Thio-alkylated propanoic acid derivatives serve as critical bioisosteres for thioesters[1], essential precursors for super-antioxidants like ergothioneine[2], and highly reactive interacting handles for native chemical ligation (NCL) in protein synthesis[3].

This application note delineates two orthogonal methodologies for the thio-alkylation of propanoic acid derivatives, focusing on the causality of reagent selection and providing self-validating workflows:

  • Electrophilic

    
    -Sulfenylation:  Direct functionalization at the 
    
    
    
    -carbon of propanoates[4].
  • Nucleophilic S-Alkylation: Derivatization of the thiol group in 3-mercaptopropanoic acid[5].

Mechanistic Pathways & Causality

The selection of reaction conditions depends entirely on the electronic nature of the desired C–S bond formation.

  • Pathway 1:

    
    -Sulfenylation (Electrophilic) 
    To functionalize the 
    
    
    
    -position, the propanoic acid derivative must be converted into a nucleophilic enolate. This requires a strong, sterically hindered base like Lithium Diisopropylamide (LDA). The steric bulk of LDA prevents nucleophilic acyl substitution, while its high basicity ensures quantitative deprotonation at cryogenic temperatures (-78 °C), effectively suppressing Claisen self-condensation. The resulting kinetic enolate is then trapped by an electrophilic sulfur source, such as a symmetrical disulfide[4][6].
  • Pathway 2: S-Alkylation (Nucleophilic) In contrast, 3-mercaptopropanoic acid possesses an inherently nucleophilic thiol group. The synthetic challenge lies in differentiating the thiol (pKa ~8.3) from the carboxylic acid (pKa ~4.8). By utilizing a mild base (e.g., K₂CO₃), the thiol is deprotonated to form a highly polarizable, soft thiolate nucleophile. Under microwave irradiation, the dielectric heating of polar aprotic solvents (like DMF) rapidly accelerates the S_N2 displacement of alkyl halides, drastically reducing reaction times and minimizing oxidative side reactions[5].

G Start Propanoic Acid Derivatives Enolate Enolate Intermediate (LDA, -78°C) Start->Enolate α-Deprotonation Mercapto 3-Mercaptopropanoic Acid Start->Mercapto Derivatization AlphaThio α-Thioalkylated Product (Electrophilic S) Enolate->AlphaThio Disulfide Addition SAlkylated S-Alkylated Product (Nucleophilic S) Mercapto->SAlkylated Alkyl Halide, MW

Figure 1: Divergent synthetic pathways for thio-alkylation of propanoic acid derivatives.

Quantitative Data Summary

Substrate TypeReaction PathwayReagents / CatalystSolventTemp / TimeTypical Yield
Propanoic Esters

-Sulfenylation
LDA, Diphenyl DisulfideTHF-78 °C to RT, 4 h75–85%
3-Mercaptopropanoic Acid S-Alkylation (MW)Alkyl Halide, K₂CO₃DMF120 °C (MW), 15 min80–95%

-Amino Propanoates
S-AlkylationAlkyl Halide, Cs₂CO₃MeCNRT, 12 h60–80%

Experimental Protocols (Self-Validating Systems)

Protocol A: Electrophilic -Sulfenylation of Propanoic Esters

Causality: THF is chosen as the solvent because it coordinates the lithium cation, breaking up LDA aggregates and increasing its basicity. Cryogenic conditions are mandatory to stabilize the kinetic enolate and prevent polymerization.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol substrate) and diisopropylamine (1.1 equiv).

  • Enolate Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Substrate Addition: Slowly add the propanoic acid ester (1.0 equiv) dissolved in minimal THF. Stir at -78 °C for 1 hour.

  • Sulfenylation: Add the symmetrical disulfide (e.g., diphenyl disulfide, 1.2 equiv) dropwise. Maintain at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature over 2 hours[4].

  • Quenching & Validation: Quench with saturated aqueous NH₄Cl.

    • Self-Validation Step: Extract a 0.1 mL aliquot, evaporate, and analyze via ¹H NMR. The disappearance of the original

      
      -protons (typically a quartet near 2.3 ppm) and the appearance of a downfield-shifted 
      
      
      
      -proton signal (typically >3.5 ppm due to the deshielding effect of the newly attached sulfur) confirms successful conversion.
Protocol B: Microwave-Assisted S-Alkylation of 3-Mercaptopropanoic Acid

Causality: Microwave (MW) synthesis leverages the high loss tangent of DMF, converting electromagnetic energy directly into heat. This uniform heating profile eliminates the thermal gradients of conventional heating, minimizing the formation of oxidative disulfide byproducts[5].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 3-mercaptopropanoic acid (1.0 equiv) in anhydrous DMF (0.5 M).

  • Activation: Add finely powdered anhydrous K₂CO₃ (2.2 equiv). The excess base ensures complete deprotonation of both the carboxylic acid and the thiol, preventing competitive esterification.

  • Alkylation: Add the alkyl halide (1.1 equiv). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave synthesizer at 120 °C for 15 minutes with dynamic power modulation[5].

  • Quenching & Validation: Cool the vial rapidly with compressed air. Acidify the mixture to pH 2 using 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate.

    • Self-Validation Step: Perform an Ellman’s reagent (DTNB) test on the organic extract. A lack of yellow color (absence of the 5-thio-2-nitrobenzoic acid anion) confirms that no free thiol remains, validating complete S-alkylation.

References

  • Lithium-Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3-Sulfanyl-Oxetanes as Bioisosteres, PMC (NIH), [Link]

  • Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes, OuluREPO, [Link]

  • Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates, Organic & Biomolecular Chemistry, [Link]

  • A Convenient and Efficient alpha-Sulfenylation of Carbonyl Compounds, ResearchGate, [Link]

  • Incorporation of a Highly Reactive Oxalyl Thioester-Based Interacting Handle into Proteins, Journal of the American Chemical Society, [Link]

Sources

Application

Application Note: Advanced Purification Protocols for 2-(Propan-2-ylsulfanyl)propanoic Acid

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Methodology and Protocol Guide Introduction & Chemical Profiling 2-(Propan-2-ylsulfanyl)propanoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Methodology and Protocol Guide

Introduction & Chemical Profiling

2-(Propan-2-ylsulfanyl)propanoic acid (CAS: 26822-41-3), also known as 2-(isopropylthio)propanoic acid, is a versatile thioether-carboxylic acid building block. It is frequently utilized in the synthesis of peptidomimetics, metalloenzyme inhibitors, and chiral ligands.

Handling and purifying this compound requires a strategic approach due to three distinct structural features:

  • Carboxylic Acid Moiety: Provides an ionizable handle (pKa ~3.8) that allows for robust phase-switching during liquid-liquid extraction.

  • Thioether Linkage: Highly nucleophilic and susceptible to oxidation into sulfoxides or sulfones if exposed to atmospheric oxygen over prolonged periods or strong oxidizing agents.

  • C2 Stereocenter: The alpha-carbon is chiral, meaning synthetic preparations are racemic unless stereospecific starting materials (like [1]) are used.

Quantitative Physicochemical Profile

To design a highly efficient purification workflow, we must first establish the compound's physical parameters. These metrics dictate solvent selection, thermal limits, and pH thresholds.

ParameterSpecificationCausality in Purification Design
Molecular Formula C₆H₁₂O₂SSmall molecule; amenable to vacuum distillation.
Molecular Weight 148.22 g/mol Low mass prevents thermal degradation under high vacuum.
Estimated pKa ~3.8Dictates extraction pH (requires pH < 2 for full protonation).
Boiling Point ~115–125 °C (at 1.0 Torr)Necessitates high-vacuum short-path distillation to avoid thioether oxidation.
Solubility Soluble in EtOAc, DCM, EtOHAllows for versatile organic-aqueous biphasic extractions.

Primary Purification: Acid-Base Extraction

Mechanistic Causality

Crude reaction mixtures containing 2-(propan-2-ylsulfanyl)propanoic acid typically harbor neutral organic impurities, such as unreacted isopropyl bromide or thioether byproducts. By exploiting the acidic nature of the carboxyl group, we can selectively deprotonate the target molecule using a mild base (Sodium Bicarbonate, NaHCO₃). The resulting water-soluble sodium carboxylate partitions into the aqueous phase, leaving neutral impurities in the organic phase. Subsequent acidification forces the target molecule back into its neutral, organic-soluble state. This is a classic, highly reliable method documented in foundational texts like [2].

Step-by-Step Protocol

Self-Validation Checkpoint: Always retain all layers until the final product is confirmed via Thin-Layer Chromatography (TLC).

  • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Deprotonation & Partitioning: Add an equal volume of 1M aqueous NaHCO₃. Stir vigorously for 15 minutes to ensure complete deprotonation.

  • Phase Separation: Transfer to a separatory funnel. Allow the layers to separate. The target molecule is now in the lower aqueous layer .

  • Organic Wash: Drain the aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer with an additional 0.5 volumes of 1M NaHCO₃. Combine the aqueous layers. Discard the organic layer (contains neutral impurities).

  • Acidification (Critical Step): Cool the combined aqueous layer in an ice bath. Slowly add 2M HCl dropwise while stirring until the solution reaches pH 1.5–2.0 (verify with pH indicator paper). The solution will become cloudy as the free acid precipitates/oils out.

  • Recovery Extraction: Extract the acidified aqueous layer three times with fresh EtOAc. The target molecule is now in the organic layer .

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure target acid.

Extraction Crude Crude Mixture (Acid + Neutral Impurities) AddBase Add EtOAc & 1M NaHCO3 (Phase Separation) Crude->AddBase Org1 Organic Phase (Neutral Impurities) AddBase->Org1 Top Layer Aq1 Aqueous Phase (Carboxylate Salt) AddBase->Aq1 Bottom Layer Acidify Acidify to pH 2 (HCl) & Extract with EtOAc Aq1->Acidify Org2 Organic Phase (Pure Target Acid) Acidify->Org2 Top Layer Aq2 Aqueous Phase (Inorganic Salts) Acidify->Aq2 Bottom Layer

Figure 1: Acid-Base liquid-liquid extraction workflow for carboxylic acid isolation.

Secondary Purification: Vacuum Distillation

Mechanistic Causality

While acid-base extraction removes neutral and basic impurities, it does not remove acidic byproducts (e.g., unreacted 2-bromopropanoic acid). Because 2-(propan-2-ylsulfanyl)propanoic acid has a relatively low molecular weight, it can be purified via short-path vacuum distillation. Atmospheric distillation is strictly prohibited; the high temperatures required (>250 °C) would induce thermal decarboxylation and oxidative degradation of the thioether. Distilling under high vacuum (< 1.0 Torr) lowers the boiling point to a safe thermal window (~115–125 °C) [3].

Step-by-Step Protocol
  • Apparatus Setup: Transfer the semi-pure oil to a round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head, a condenser, and a multi-neck receiving flask (cow adapter).

  • Degassing: Apply vacuum slowly at room temperature to degas the sample and remove trace residual solvents (EtOAc).

  • Heating: Once the vacuum stabilizes at ~1.0 Torr, submerge the flask in an oil bath. Gradually increase the temperature.

  • Fraction Collection:

    • Fore-run: Collect any low-boiling impurities (e.g., residual propanoic acid derivatives) below 110 °C vapor temperature.

    • Main Fraction: Collect the main fraction when the vapor temperature stabilizes between 115 °C and 125 °C.

  • Storage: Break the vacuum with Argon or Nitrogen gas. Store the purified, pale-yellow liquid in an amber vial flushed with inert gas at 4 °C to prevent thioether oxidation.

Advanced Purification: Enantiomeric Resolution

Mechanistic Causality

If the downstream application requires a specific stereoisomer (e.g., the (S)-enantiomer for a stereospecific drug binding pocket), the racemic mixture must be resolved. This is achieved via classical chiral resolution. By reacting the racemic acid with an enantiopure chiral amine—such as (R)-(+)-1-phenylethylamine—a pair of diastereomeric salts is formed. Unlike enantiomers, diastereomers possess different physical properties, including solubility, allowing them to be separated via fractional crystallization.

Step-by-Step Protocol
  • Salt Formation: Dissolve 1.0 equivalent of the racemic 2-(propan-2-ylsulfanyl)propanoic acid in a hot mixture of Acetone and Ethanol (9:1 ratio).

  • Amine Addition: Slowly add 1.0 equivalent of (R)-(+)-1-phenylethylamine dropwise. The solution will warm slightly due to the exothermic acid-base reaction.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. The less soluble diastereomeric salt will selectively crystallize.

  • Filtration & Upgrading: Filter the crystals via vacuum filtration. Self-Validation: To ensure high diastereomeric excess (d.e. > 99%), recrystallize the solid once more from hot ethanol.

  • Acid Cleavage: Suspend the enantiopure salt in EtOAc and add 1M HCl. Stir until the solid completely dissolves. The HCl protonates the amine (driving it into the aqueous layer) and liberates the free chiral acid into the organic layer.

  • Final Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiopure 2-(propan-2-ylsulfanyl)propanoic acid. Confirm enantiomeric excess (e.e.) via Chiral HPLC.

ChiralResolution Racemic Racemic Acid (R/S Mixture) Amine Add (R)-(+)-1-Phenylethylamine in Hot Acetone/EtOH Racemic->Amine Salts Diastereomeric Salts (R,R) + (S,R) Amine->Salts Cryst Fractional Crystallization (Cooling) Salts->Cryst Solid Solid Crystals (Less Soluble Salt) Cryst->Solid Filter Liquid Mother Liquor (More Soluble Salt) Cryst->Liquid Filtrate Cleavage Biphasic Cleavage (1M HCl / EtOAc) Solid->Cleavage PureEnantiomer Enantiopure Acid (Organic Phase) Cleavage->PureEnantiomer

Figure 2: Chiral resolution pathway utilizing diastereomeric salt fractional crystallization.

References

  • Title: Diazotization of S-Sulfonyl-cysteines: Preparation of Enantiomerically Enriched β-Thio-α-hydroxy Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry, 5th Edition Source: Internet Archive (Standard Chemistry Reference) URL: [Link]

  • Title: Purification of Laboratory Chemicals, 8th Edition Source: Elsevier URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Guide: Yield Optimization for 2-(Propan-2-ylsulfanyl)propanoic Acid

This technical guide addresses the synthesis and yield optimization of 2-(Propan-2-ylsulfanyl)propanoic acid (also known as 2-(isopropylthio)propionic acid). This guide is structured as a Tier-3 Technical Support resourc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization of 2-(Propan-2-ylsulfanyl)propanoic acid (also known as 2-(isopropylthio)propionic acid).

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific yield or purity bottlenecks.

Case ID: S-ALKYL-002 Subject: Optimization of Nucleophilic Substitution for Alpha-Thio Acids Applicable Route: S-Alkylation of 2-Halopropanoic Acid with Propane-2-thiol

Executive Summary

The synthesis of 2-(Propan-2-ylsulfanyl)propanoic acid typically proceeds via an


 displacement of a halide (chloride or bromide) on 2-halopropanoic acid by the isopropyl thiolate anion. While theoretically straightforward, yields in the laboratory often plateau around 50-60% due to three competing factors:
  • Oxidative Dimerization: Thiol conversion to di-isopropyl disulfide.

  • Competitive Elimination: Base-promoted dehydrohalogenation of the 2-haloacid to form acrylic acid derivatives.

  • Steric Hindrance: The reaction involves a secondary nucleophile attacking a secondary electrophile, slowing kinetics and favoring elimination.

Part 1: Reaction Mechanism & Failure Modes

Understanding the "Why" behind low yields.

The reaction requires the generation of a thiolate nucleophile (


) using a strong base (typically NaOH or KOH). This species then attacks the alpha-carbon of the propanoic acid.
Mechanistic Pathway Diagram

The following diagram outlines the primary reaction pathway and the critical "off-ramps" where yield is lost.

ReactionPathways Start Start: Propane-2-thiol + 2-Chloropropanoic Acid Base Reagent: NaOH/KOH (Excess) Start->Base Thiolate Intermediate: Isopropyl Thiolate Base->Thiolate Deprotonation Elimination Impurity B: Acrylic Acid (Elimination) Base->Elimination High Temp/Sterics (Side Rxn) Product Target Product: 2-(Propan-2-ylsulfanyl) propanoic acid Thiolate->Product SN2 Attack (Desired) Disulfide Impurity A: Di-isopropyl Disulfide (Oxidative Coupling) Thiolate->Disulfide O2 Presence (Avoid!)

Caption: Figure 1. Reaction network showing the competitive pathways between substitution (Green) and common yield-killing side reactions (Red).

Part 2: Troubleshooting & Optimization (FAQ Format)

Issue 1: "My yield is consistently low (<50%), and the crude oil smells strongly of onions."

Diagnosis: Incomplete conversion or Disulfide formation. The "onion" odor is characteristic of unreacted thiol or the disulfide byproduct. If the reaction is exposed to air, the thiolate anion (


) rapidly oxidizes to the disulfide (

), which is chemically inert in this substitution reaction.

Corrective Protocol:

  • Inert Atmosphere (Critical): You must sparge the reaction solvent with Nitrogen or Argon for 15 minutes before adding the thiol. Run the reaction under a positive pressure of inert gas.

  • Stoichiometry Adjustment: The secondary-secondary interaction is sluggish. Increase the nucleophile (Thiol) equivalents to 1.2 - 1.5 eq relative to the haloacid.

  • Order of Addition:

    • Wrong: Mixing acid, thiol, and base all at once.

    • Right: Generate the thiolate first. Dissolve Thiol (1.2 eq) + NaOH (2.2 eq) in water/ethanol. Then add the 2-Chloropropanoic acid dropwise at

      
       to control the exotherm and minimize elimination.
      
Issue 2: "I see a significant amount of acrylic acid byproduct."

Diagnosis: Elimination (


) is competing with Substitution (

). Because 2-chloropropanoic acid is a secondary halide, strong bases and high temperatures favor the elimination of HCl to form acrylic acid (prop-2-enoic acid).

Corrective Protocol:

  • Temperature Control: Do not reflux immediately. Allow the reaction to stir at ambient temperature (20-25°C) for 2-4 hours. Only heat to mild reflux (50-60°C) if TLC/GC shows incomplete conversion after the initial period.

  • Solvent Choice: Switch from pure ethanol to a Water/Ethanol (1:1) mixture. Water solvates the leaving group (halide) well and can suppress elimination relative to pure alcoholic alkoxides.

Issue 3: "The product is an oil that won't crystallize or separate cleanly."

Diagnosis: pH handling during workup. The product is a carboxylic acid.[1][2][3] At high pH (reaction conditions), it exists as a water-soluble carboxylate salt. At low pH, it is an oil.

Corrective Protocol:

  • Washing Step: Before acidification, wash the basic aqueous reaction mixture with Diethyl Ether or MTBE. Why? This removes the non-acidic impurities (Disulfide and unreacted Thiol) while the product remains safely in the water phase as a salt.

  • Controlled Acidification: Acidify the aqueous phase with conc. HCl to pH 1. The product will oil out. Extract with DCM (Dichloromethane).

  • Drying: Dry the organic layer thoroughly with

    
    . Trace water prevents crystallization.
    

Part 3: Optimized Standard Operating Procedure (SOP)

Objective: Synthesis of 2-(Propan-2-ylsulfanyl)propanoic acid (10g scale).

Materials Table
ReagentMW ( g/mol )EquivalentsMass/VolRole
2-Chloropropanoic Acid 108.521.010.0 gSubstrate
Propane-2-thiol 76.161.25~8.8 gNucleophile
NaOH (Solid) 40.002.59.2 gBase
Water 18.02Solvent50 mLSolvent
Ethanol 46.07Co-solvent20 mLSolubilizer
Step-by-Step Workflow
  • Thiolate Formation:

    • In a 250mL 3-neck flask equipped with a reflux condenser and addition funnel, add NaOH (9.2 g) and Water (50 mL).

    • Sparge with Nitrogen for 15 minutes.

    • Add Propane-2-thiol (8.8 g) via syringe. The solution may warm slightly.[4] Stir for 15 mins to ensure complete formation of Sodium Propane-2-thiolate.

  • Alkylation:

    • Cool the mixture to

      
       (Ice bath).
      
    • Prepare a solution of 2-Chloropropanoic acid (10.0 g) in Ethanol (20 mL). Neutralize this carefully with a portion of the base if needed, or add slowly to the excess base in the flask. Note: Adding the acid directly to the base generates heat.

    • Add the chloro-acid solution dropwise over 30 minutes.

    • Remove ice bath and stir at Room Temperature (RT) for 4 hours.

  • Completion Check:

    • Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). Stain with KMnO4 (Sulfur compounds oxidize/stain easily).

  • Workup (The "Purification Sandwich"):

    • Wash 1 (Basic): Transfer reaction mixture to a sep funnel. Extract with Diethyl Ether (

      
      ).
      
      • Discard Organic Layer (Contains Disulfide/Thiol).

      • Keep Aqueous Layer (Contains Product Salt).

    • Acidification: Cool aqueous layer to

      
      . Acidify dropwise with conc. HCl to pH < 1. The solution will become cloudy/oily.
      
    • Extraction 2 (Acidic): Extract the acidic aqueous layer with DCM (

      
      ).
      
    • Drying: Combine DCM layers, wash with Brine, dry over

      
      , and concentrate in vacuo.[5]
      
  • Final Polish:

    • The resulting oil is typically >95% pure. If higher purity is required for analytical standards, perform vacuum distillation (bp ~130°C at 10 mmHg, verify specific pressure/temp nomograph).

Part 4: Advanced Troubleshooting Logic

Use this decision tree to diagnose yield failures in real-time.

Troubleshooting Start Start: Yield < 60% CheckOdor Does crude smell strongly of sulfur/onions? Start->CheckOdor CheckNMR H-NMR Analysis CheckOdor->CheckNMR No OdorYes Yes: Unreacted Thiol or Disulfide CheckOdor->OdorYes Yes Doublet Doublet at 6.0-6.5 ppm? (Acrylic Acid) CheckNMR->Doublet Check Olefin Region Action1 Action: Increase Thiol eq. to 1.5 & Improve N2 Sparging OdorYes->Action1 Action2 Action: Lower Rxn Temp. Add Acid Slower Doublet->Action2 Signals Present CheckExtraction Issue: Workup Loss Action: Check pH of Aqueous layer before extraction Doublet->CheckExtraction No Signals

Caption: Figure 2. Diagnostic logic for identifying yield loss mechanisms.

References

  • 2-Chloropropanoic acid . Wikipedia. Retrieved March 2, 2026, from [Link]

  • An Improved and Green Preparation of 3-(Alkylthio)propionic Acids . ResearchGate. Retrieved March 2, 2026, from [Link]

  • Preparation of 2-bromopropionic acid . PrepChem. Retrieved March 2, 2026, from [Link]

  • Synthesis of 2-(dodecylthiocarbonothioylthio)propanoic acid . National Institutes of Health (PMC). Retrieved March 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: Phase Transfer Catalysis (PTC) for Thioether Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting conversion failures, byproduct formation, and kinetics in C-S bond formation. The Diagnostic Framework: Why Y...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting conversion failures, byproduct formation, and kinetics in C-S bond formation.

The Diagnostic Framework: Why Your Reaction Failed

Before adjusting a single reagent, you must understand the Interfacial Mechanism . In thioether synthesis, the reaction does not happen in the bulk aqueous phase (where the base lives) nor fully in the bulk organic phase (where the electrophile lives). It happens because a Phase Transfer Catalyst (Q⁺X⁻) shuttles the thiolate anion (RS⁻) across the interface.

The "Naked Anion" Principle: The reactivity of your thiolate depends entirely on its hydration state.

  • Aqueous Phase: RS⁻ is heavily solvated by water (H-bonded). It is a sluggish nucleophile.

  • Organic Phase: When Q⁺ pulls RS⁻ into the organic layer, the water shell is stripped away. The RS⁻ becomes "naked"—highly energetic and reactive.

The Failure Mode: If your catalyst (Q⁺) binds more tightly to the leaving group (X⁻) of your alkyl halide than to your thiolate (RS⁻), the catalyst becomes "poisoned." It shuttles the dead leaving group back and forth instead of the active reactant.

Visualizing the Poisoning Mechanism

The following diagram illustrates the competition between the productive cycle and the "poisoned" cycle (often caused by Iodide ions).[1]

PTC_Mechanism cluster_aqueous Aqueous Phase (Base) cluster_interface Interface cluster_organic Organic Phase (Reaction) Thiol R-SH (Thiol) Thiolate_Aq R-S(-) (Hydrated) Thiol->Thiolate_Aq Deprotonation Base OH- Base->Thiolate_Aq Exchange Ion Exchange Q(+)X(-) <-> Q(+)RS(-) Thiolate_Aq->Exchange Q_Thiolate Q(+) R-S(-) (Active Catalyst) Exchange->Q_Thiolate Product R-S-R' (Thioether) Q_Thiolate->Product SN2 Attack AlkylHalide R'-X (Electrophile) AlkylHalide->Product Q_Leaving Q(+) X(-) (Poisoned Catalyst?) Product->Q_Leaving Releases X(-) Q_Leaving->Exchange Recycle (If X is loose) Q_Leaving->Q_Leaving STUCK (If X=Iodide)

Figure 1: The PTC Cycle. Note the red pathway: if the leaving group (X) is Iodide, it pairs too strongly with Q+, preventing the regeneration of Q-Thiolate.

Troubleshooting Guides (Q&A)

Issue 1: Reaction Stalls at ~50-60% Conversion

User Question: "My reaction starts fast but plateaus halfway. Adding more catalyst doesn't help. I am using an alkyl iodide electrophile."

Root Cause: Catalyst Poisoning by the Leaving Group. This is the classic "Iodide Effect." Quaternary ammonium cations (Q⁺) are "soft" acids.[1] They prefer to pair with "soft" anions.

  • The Hierarchy of Affinity: I⁻ > Br⁻ > Cl⁻ > F⁻ > OH⁻.

  • If you use an alkyl iodide , the released I⁻ ion binds to Q⁺ so tightly that Q⁺ refuses to pick up the thiolate (RS⁻) again. The catalyst is effectively locked in the organic phase as Q⁺I⁻ [1, 3].

Corrective Action:

  • Switch Electrophile: Use an alkyl bromide or chloride instead of iodide.

  • Increase Catalyst Lipophilicity: If you must use iodide, switch to a catalyst with much higher organophilicity (e.g., Tetraoctylammonium bromide) to force the equilibrium, though this is often a losing battle.

  • Wash the Organic Phase: If it's a batch process, stop halfway, wash the organic layer with fresh water/base to extract the iodide, and restart.

Issue 2: Significant Disulfide (R-S-S-R) Byproduct

User Question: "I am getting a 20% yield of the disulfide dimer instead of my thioether. My base is 50% NaOH."

Root Cause: Oxidative Coupling. Thiolates are easily oxidized by ambient oxygen, especially in highly basic, aqueous environments. In PTC, the rapid mixing increases oxygen entrainment [2].

Corrective Action:

  • Degas Solvents: Sparge both the aqueous and organic phases with Nitrogen/Argon for 15 minutes before mixing.

  • Add a Reducing Agent: Add a pinch of Sodium Dithionite (Na₂S₂O₄) or Sodium Borohydride (NaBH₄) to the aqueous phase. This reduces any disulfide formed back to the thiolate in situ without interfering with the alkylation [2].

  • Order of Addition: Do not stir the thiol and base together for long periods before adding the electrophile.

Issue 3: Hydrolysis of the Alkyl Halide

User Question: "I'm seeing the alcohol byproduct (R'-OH) instead of the thioether."

Root Cause: Competition with Hydroxide. Although thiolate is a better nucleophile, if your alkyl halide is water-sensitive or if the transfer of OH⁻ is competitive, you get hydrolysis.

Corrective Action:

  • Switch to Solid-Liquid (S-L) PTC: Instead of aqueous NaOH, use solid powdered KOH or K₂CO₃ suspended in the organic solvent.

  • Trace Water Only: In S-L PTC, the absence of bulk water prevents the hydration of OH⁻, making the surface reaction highly specific to the thiol (which is more acidic than water) [4].

Optimization Protocols

Protocol A: Standard Liquid-Liquid PTC (Robust)

Best for: Stable alkyl halides, standard thiols.

ParameterRecommendationRationale
Catalyst Tetrabutylammonium Bromide (TBAB) or Aliquat 336Good balance of accessibility and lipophilicity.
Loading 1 - 3 mol%High turnover number (TON) usually allows low loading.
Solvent Toluene or DCMNon-polar solvents enhance the reactivity of the "naked" anion.
Base 30-50% NaOH (aq)High concentration "salts out" the organic catalyst, forcing it into the organic phase.
Agitation >600 RPMCritical. Reaction is mass-transfer limited. Vortex is required.

Step-by-Step:

  • Charge the reaction vessel with the Organic Solvent and Alkyl Bromide/Chloride.

  • Add the Phase Transfer Catalyst (1-3 mol%).[2] Stir for 5 mins.

  • Add the Thiol.

  • Sparge with Nitrogen for 10 mins (Crucial for purity).

  • Add the Aqueous NaOH (30-50%) in one portion with vigorous stirring.

  • Monitor by TLC/HPLC. Reaction is usually complete in <1 hour.

Protocol B: Solid-Liquid PTC (High Precision)

Best for: Water-sensitive substrates, preventing hydrolysis, Green Chemistry.

Step-by-Step:

  • Charge vessel with Toluene (dry).

  • Add Solid Base (finely powdered KOH or K₂CO₃).

  • Add Catalyst (TBAB).

  • Add Thiol. Stir for 10 mins (Acid-Base reaction happens on solid surface).

  • Add Alkyl Halide dropwise.

  • Heat mildy (40-60°C) if necessary.

Decision Logic: Selecting the Right System

Use this flow to determine your experimental setup.

Decision_Tree Start Start: Thioether Synthesis Q1 Is the Alkyl Halide Water Sensitive? Start->Q1 SL_PTC USE SOLID-LIQUID PTC (Solid KOH/K2CO3 + Toluene) Q1->SL_PTC Yes (e.g., Acyl chlorides, labile esters) Q2 Is the Thiol prone to oxidation? Q1->Q2 No LL_PTC_Red USE L-L PTC + REDUCING AGENT (Add Na2S2O4) Q2->LL_PTC_Red Yes (e.g., Aromatic thiols) LL_PTC_Std USE STANDARD L-L PTC (50% NaOH + Toluene) Q2->LL_PTC_Std No

Figure 2: Workflow for selecting the optimal Phase Transfer system.

References

  • Halpern, M. (2025). Iodide – Potential PTC Poison.[1][3][4] PTC Organics, Inc.[1] Link

  • BenchChem Technical Support. (2025). Troubleshooting Disulfide Formation in Thiol Alkylation. Link

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[4] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[4] (Fundamental text on the "Iodide Effect" and catalyst poisoning).

  • Yadav, G. D. (2020).[5] Design and Development of Novel Continuous Flow Stirred Multiphase Reactor. Processes, 8(10), 1271.[5] Link

  • Sasson, Y. (2010). Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon.[6] Link

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 2-(Propan-2-ylsulfanyl)propanoic Acid Extraction

Topic: pH Optimization & Troubleshooting for Thioether-Carboxylic Acid Extraction Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, Process Chemists, Drug Development Professionals Introduction: T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pH Optimization & Troubleshooting for Thioether-Carboxylic Acid Extraction Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, Process Chemists, Drug Development Professionals

Introduction: The Physicochemical Landscape

2-(Propan-2-ylsulfanyl)propanoic acid (also known as 2-(isopropylthio)propanoic acid) presents a dual challenge in extraction: it contains an ionizable carboxylic acid group and an oxidizable thioether linkage. Successful isolation requires precise pH control to manage the equilibrium between the water-soluble carboxylate anion and the organic-soluble free acid, while simultaneously preventing sulfur oxidation.

This guide synthesizes thermodynamic principles with practical isolation strategies to maximize recovery and purity.

Module 1: Core Chemistry & pH Strategy

Q1: What is the absolute optimal pH for extracting this molecule into an organic solvent?

Recommendation: pH 1.5 – 2.0

The Science (Causality): The extraction efficiency is governed by the Henderson-Hasselbalch equation.

  • Estimated pKa: Based on structural analogs like (methylthio)acetic acid (pKa ≈ 3.7) and 2-thiolactic acid, the pKa of the carboxylic acid group in 2-(Propan-2-ylsulfanyl)propanoic acid is approximately 3.6 – 3.8 . The

    
    -sulfur atom exerts an inductive electron-withdrawing effect, slightly increasing acidity compared to propanoic acid (pKa 4.87).
    
  • Ionization State: To extract the molecule into an organic phase, it must be in its neutral, protonated form (

    
    ).
    
    • At pH = pKa (3.7), only 50% is protonated.

    • At pH = pKa - 2 (1.7), >99% of the molecule exists as the neutral free acid.

  • Operational Window: Acidifying to pH 1.5–2.0 ensures virtually complete protonation, driving the partition coefficient (

    
    ) in favor of the organic solvent.
    
Q2: Can I use sulfuric acid ( ) for acidification?

Recommendation: Prefer Hydrochloric Acid (HCl) or Phosphoric Acid (


). 

Risk Factor: While dilute


 is generally safe, concentrated sulfuric acid is an oxidizing agent. The thioether (sulfide) group in your molecule is susceptible to oxidation, potentially forming the corresponding sulfoxide (S=O)  or sulfone (O=S=O)  derivatives.
  • Best Practice: Use 1M to 6M HCl. It is non-oxidizing and chloride ions can assist in "salting out" the organic product (Common Ion Effect/Salting Out).

Q3: Which organic solvent yields the highest recovery?

Recommendation: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) .

Solvent Selection Matrix:

SolventPolaritySuitabilityTechnical Note
MTBE ModerateHigh Forms distinct layers; less prone to peroxide formation than diethyl ether.
Ethyl Acetate ModerateHigh Excellent solubility for carboxylic acids; however, can hydrolyze at very low pH (<1) over long periods.
Dichloromethane (DCM) LowModerate Good solubility but prone to emulsions; heavier than water (bottom layer extraction).
Diethyl Ether LowRisk High Risk: Old ether contains peroxides which will rapidly oxidize the sulfur in your molecule.

Module 2: Troubleshooting Recovery & Purity

Q4: I acidified to pH 2.0, but my recovery is still low (<60%). What is happening?

Diagnosis: This is likely a Distribution Coefficient (


)  issue or Phase Volume  error.

Troubleshooting Steps:

  • Check Aqueous Solubility: Even in the protonated form, short-chain carboxylic acids retain significant water solubility due to hydrogen bonding.

    • Solution:Salting Out. Saturate the aqueous phase with Sodium Chloride (NaCl) (~30g/100mL).[1] This disrupts the hydration shell around the acid, forcing it into the organic phase.

  • Increase Extraction Cycles: A single extraction is rarely sufficient for polar acids.

    • Protocol: Perform 3 x extractions with a solvent volume equal to 1/3 of the aqueous phase each time.

  • Check pH Drift: If the aqueous matrix is buffered (e.g., phosphate buffer from a biological assay), adding a small amount of acid may not hold the pH at 2.0. Re-check pH after mixing with the solvent.

Q5: I see a "rag layer" or emulsion between phases. How do I resolve this?

Diagnosis: Presence of amphiphilic impurities (proteins, cell debris) or surfactant-like behavior of the thio-acid itself.

Resolution Protocol:

  • Filtration: Filter the biphasic mixture through a pad of Celite® (diatomaceous earth) to remove particulate stabilizers.

  • Centrifugation: Spin at 3,000 x g for 5-10 minutes.

  • Brine Addition: If not already done, adding saturated brine increases the density difference and ionic strength, breaking the emulsion.

Q6: My product purity is good, but mass spec shows a peak at M+16. Is this an impurity?

Diagnosis: Sulfoxide Formation (Oxidation).

Root Cause: The thioether group has oxidized. This often happens during:

  • Extraction with peroxide-containing solvents (e.g., old THF or Ether).

  • Rotary evaporation at high temperatures with air exposure.

Prevention:

  • Peroxide Test: Test all ether solvents with peroxide strips before use.

  • Inert Atmosphere: Flush the extraction vessel with Nitrogen (

    
    ) if the scale allows.
    
  • Temperature Control: Keep rotary evaporator bath < 40°C.

Module 3: Experimental Protocol

Standard Operating Procedure (SOP): Isolation of 2-(Propan-2-ylsulfanyl)propanoic Acid

Objective: Isolate target acid from an aqueous reaction mixture or fermentation broth.

Step-by-Step Methodology:

  • Pre-Treatment:

    • If solids are present, filter the aqueous mixture through a 0.45 µm filter.

    • Cool the solution to 4°C to minimize heat of neutralization.

  • Acidification:

    • Slowly add 6M HCl dropwise while monitoring with a calibrated pH meter.

    • Target: pH 1.5 – 2.0.

    • Note: Do not overshoot to pH < 0, as this may degrade other matrix components.

  • Salting Out (Critical Step):

    • Add solid NaCl until saturation (solution becomes cloudy or salt stops dissolving).

    • Stir for 10 minutes.

  • Extraction:

    • Add MTBE (ratio 1:1 v/v relative to aqueous phase).

    • Vigorously shake/mix for 5 minutes.

    • Allow phases to separate (wait 10-15 mins).

    • Collect the upper organic layer.[2]

    • Repeat this process 2 more times with fresh MTBE.

  • Washing & Drying:

    • Combine organic extracts.[3]

    • Wash once with a small volume (10% of organic vol) of Brine (sat. NaCl) to remove trapped water/acid.

    • Dry over Anhydrous Sodium Sulfate (

      
      )  for 20 minutes. Magnesium Sulfate (
      
      
      
      ) is acceptable but slightly more acidic.
  • Concentration:

    • Filter off the drying agent.[3]

    • Concentrate under reduced pressure (Rotavap) at 35°C .

Module 4: Visualizing the Workflow

Figure 1: pH-Dependent Extraction Logic

This diagram illustrates the decision-making process for optimizing the extraction based on chemical species.

ExtractionLogic Start Aqueous Sample (Contains Target Acid) CheckpH Check Initial pH Start->CheckpH Acidify Acidify to pH 1.5 - 2.0 (Use 6M HCl) CheckpH->Acidify If pH > 2.5 SaltOut Add NaCl (Saturation) (Salting Out Effect) CheckpH->SaltOut If pH < 2.5 Species Species: Neutral (HA) Hydrophobic Acidify->Species Protonation Species->SaltOut Solvent Add Organic Solvent (MTBE or EtOAc) SaltOut->Solvent PhaseSep Phase Separation Solvent->PhaseSep Organic Organic Phase (Contains Product) PhaseSep->Organic Top Layer (MTBE) Aqueous Aqueous Phase (Waste/Impurities) PhaseSep->Aqueous Bottom Layer Dry Dry (Na2SO4) & Evaporate Organic->Dry

Caption: Logical workflow for the protonation and extraction of 2-(Propan-2-ylsulfanyl)propanoic acid.

Figure 2: Speciation & Solubility Curve

Visualizing the relationship between pH and the percentage of extractable species.

Speciation pH1 pH 1.0 99.8% Protonated (Optimal Extraction) pH3 pH 3.7 (pKa) 50% Protonated (Poor Extraction) pH1->pH3 Add Base pH3->pH1 Add Acid pH7 pH 7.0 0.1% Protonated (No Extraction) pH3->pH7 Add Base pH7->pH3 Add Acid

Caption: Impact of pH on the ionization state. Extraction is only viable when the molecule is protonated (Green).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 97196, 2-(Isopropylthio)propanoic acid. Retrieved from [Link]

  • Evans, D. A. pKa Table of Carboxylic Acids and Thio-derivatives. Harvard University. Retrieved from [Link] (General Reference for pKa trends of alpha-heteroatom substituted acids).

  • Master Organic Chemistry. The Henderson-Hasselbalch Equation and Extraction Efficiency. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Odor Control &amp; Troubleshooting in 2-(Propan-2-ylsulfanyl)propanoic Acid Synthesis

Welcome to the Technical Support Center for thioether synthesis. The synthesis of 2-(Propan-2-ylsulfanyl)propanoic acid requires the handling of 2-propanethiol (isopropyl mercaptan), a volatile compound with an exception...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thioether synthesis. The synthesis of 2-(Propan-2-ylsulfanyl)propanoic acid requires the handling of 2-propanethiol (isopropyl mercaptan), a volatile compound with an exceptionally low odor threshold. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies to ensure zero-emission handling, strict odor control, and high-yield synthesis.

Quantitative Odor & Quenching Metrics

To effectively design a containment system, one must understand the physical and stoichiometric parameters of the reagents involved. The table below summarizes the critical data required for establishing a safe working environment.

Chemical / ParameterValueCausality / Experimental Implication
2-Propanethiol Odor Threshold ~0.001 ppm (1 ppb)Detectable by the human olfactory system well below toxic limits; necessitates zero-emission Schlenk handling .
Vapor Pressure (2-Propanethiol) 23.4 kPa at 20°CHighly volatile; rapidly forms micro-plumes if exposed to ambient air, bypassing standard fume hood ventilation.
NaOCl Quenching Capacity ~7 mL thiol / L of 5.25% bleachA massive stoichiometric excess of bleach is required to prevent trap saturation and breakthrough .

Quenching Ratio
0.22 wt ratio (

/ Thiol)
Highly efficient for bulk aqueous waste; requires an iron catalyst to drive the reaction to completion .

Containment System Architecture

The fundamental failure point in thiol synthesis is relying solely on fume hood exhaust. The diagram below illustrates the mandatory closed-loop trapping architecture required to neutralize volatile emissions before they reach the exhaust plenum.

G A 2-Propanethiol Addition B Closed Reaction Vessel (Schlenk) A->B Gas-Tight Syringe C Condenser & Inert Gas Flow B->C Volatile Emissions D Empty Trap (Anti-Backflow) C->D Exhaust Gas E Primary Bleach Trap (NaOCl Oxidation) D->E Thiol Vapor F Secondary Trap (KOH Neutralization) E->F Acidic Byproducts G Fume Hood Exhaust (Odor-Free) F->G Safe Venting

Workflow for 2-propanethiol vapor containment and oxidative quenching.

Troubleshooting Guides & FAQs

Q1: Why does the odor of 2-propanethiol persist despite working entirely within a certified chemical fume hood, and how do I establish a self-validating containment system?

Causality: 2-Propanethiol has an exceptionally low odor threshold of approximately 1 part per billion (ppb). While a fume hood provides negative pressure, the turbulent eddy currents generated by the sash and the operator's body allow micro-plumes of vapor to escape into the laboratory. Because the human olfactory system detects thiols at concentrations orders of magnitude below their toxicological threshold, even a fraction of a drop evaporating on a pipette tip will cause a laboratory-wide stench event .

Solution & Self-Validation: You must transition from "open-flask" chemistry to a completely closed, inert-gas-flushed system (Schlenk technique). Route all exhaust through the sequential trapping system illustrated above. Self-Validation Step: Before initiating the reaction, place a strip of starch-iodide paper at the exhaust vent of the bleach trap. If the paper remains white while nitrogen flows, the trap is successfully scrubbing the exhaust without aerosolizing the bleach. If it turns blue/black, aerosolized hypochlorite is escaping, indicating your inert gas flow rate is too high and must be reduced.

Q2: Mechanistically, what is the difference between using bleach (NaOCl) and hydrogen peroxide ( ) for quenching thiol waste, and which should I choose?

Causality: The choice of oxidant dictates the chemical fate of the thiol and depends heavily on the phase and volume of the waste.

  • Sodium Hypochlorite (Bleach, 5.25%): Rapidly and exothermically oxidizes thiols all the way to highly water-soluble, odorless sulfonic acids (

    
    ). Because of its fast kinetics, it is the superior choice for vapor traps and glassware surface decontamination .
    
  • Hydrogen Peroxide (

    
    ):  When used with an iron catalyst (Fenton's reagent), 
    
    
    
    oxidizes thiols to disulfides (
    
    
    ), which form an insoluble, oily layer. Under more rigorous conditions (excess
    
    
    and heat), it yields sulfonic acids .

Application: Use bleach for vapor traps and glassware. Use


 for bulk liquid aqueous waste where adding large volumes of bleach might dangerously lower the pH or generate toxic chlorine gas.
Q3: How do I decontaminate glassware that has come into contact with 2-propanethiol without creating hazardous side reactions?

Causality: A common, highly dangerous mistake is rinsing thiol-contaminated glassware with acetone and immediately submerging it in a bleach bath. Acetone reacts with sodium hypochlorite via the haloform reaction to generate toxic, volatile chloroform (


) and excessive heat .

Self-Validating Protocol:

  • Pre-Rinse: Rinse the glassware with a non-ketone solvent (e.g., ethanol or ethyl acetate) directly into a designated, sealed thiol liquid waste container.

  • Oxidation Bath: Submerge the glassware fully in a 10% bleach bath located strictly inside the fume hood.

  • Validation: Leave the glassware submerged for a minimum of 14 hours. The complete absence of the characteristic "rotten cabbage" odor upon removal validates that total oxidation has occurred.

  • Final Wash: Rinse thoroughly with deionized water before transferring the glassware to the general laboratory sink.

Q4: What is the step-by-step methodology for executing the synthesis of 2-(Propan-2-ylsulfanyl)propanoic acid while maintaining strict odor control?

Protocol: This


 thioetherification requires reacting 2-propanethiol with 2-bromopropanoic acid in an alkaline aqueous medium.
  • System Architecture: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser. Connect the condenser outlet to the anti-backflow and bleach trap cascade.

  • Reagent Preparation: Dissolve 2-bromopropanoic acid (1.0 eq) in a 2M NaOH aqueous solution (2.2 eq).

    • Causality: The first equivalent of NaOH deprotonates the carboxylic acid to form the soluble sodium propanoate salt; the second equivalent deprotonates the incoming thiol to form the highly nucleophilic thiolate anion.

  • Thiol Addition: Cool the flask to 0°C using an ice bath. Using a gas-tight syringe, pierce the septum and inject 2-propanethiol (1.1 eq) dropwise.

    • Causality: Cooling suppresses the vapor pressure of the thiol and controls the exothermic substitution reaction, preventing vapor surges that could overwhelm the bleach trap.

  • Reaction Execution: Remove the ice bath and stir vigorously at room temperature for 4 hours under a gentle, continuous nitrogen sweep.

  • Workup & Extraction: Acidify the aqueous mixture to pH 2 using 1M HCl.

    • Validation: Verify the pH with indicator strips. Acidification protonates the product, 2-(Propan-2-ylsulfanyl)propanoic acid, driving it into the organic phase. Extract with ethyl acetate (3 x 50 mL).

  • In-Situ Quenching: Before opening the reaction flask to the ambient air, inject 10 mL of 5.25% NaOCl directly into the residual aqueous layer to rapidly quench any unreacted trace thiol.

References

  • GPL Odorizers. "Odorants: Mercaptans Making Natural Gas Smell." Retrieved from[Link]

  • Columbia University Research. "SOP FOR STENCH CHEMICALS." Retrieved from[Link]

  • USP Technologies. "Mercaptan Controlled Effectively with Hydrogen Peroxide." Retrieved from[Link]

  • Reddit Community (r/chemistry). "How to reduce thiol stink?" Retrieved from[Link]

Troubleshooting

Technical Support Center: Thermal Stability of 2-(isopropylthio)propanoic Acid

Welcome to the technical support center for 2-(isopropylthio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(isopropylthio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound at elevated temperatures. As your dedicated application scientist, I have structured this resource to address potential challenges and answer frequently asked questions, ensuring the integrity and success of your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-(isopropylthio)propanoic acid at high temperatures.

Issue 1: Inconsistent Results and Loss of Compound During Thermal Analysis (TGA, DSC)

Question: I am observing variable onset decomposition temperatures and a greater than expected mass loss at lower temperatures during Thermogravimetric Analysis (TGA) of 2-(isopropylthio)propanoic acid. What could be the cause and how can I obtain more reproducible data?

Answer:

Inconsistent thermal analysis results for 2-(isopropylthio)propanoic acid can stem from several factors, primarily related to sample purity, atmospheric conditions, and the inherent reactivity of the thioether and carboxylic acid functionalities.

Root Cause Analysis and Solutions:

  • Presence of Volatile Impurities or Residual Solvents:

    • Explanation: Even small amounts of residual solvents from synthesis or purification can volatilize at temperatures below the decomposition point of your compound, leading to an initial mass loss that can be misinterpreted as decomposition.

    • Solution:

      • Ensure your sample is thoroughly dried under vacuum before analysis.

      • Perform a preliminary TGA run with a slow heating rate (e.g., 5 °C/min) to identify and quantify any low-temperature mass loss events corresponding to solvent evaporation.

  • Oxidative Degradation:

    • Explanation: Thioethers are susceptible to oxidation, especially at elevated temperatures, forming sulfoxides and sulfones. If your TGA is run in an air or oxygen-containing atmosphere, oxidative degradation will occur at a lower temperature than thermal decomposition. A similar issue is noted for the related compound 3-(Methylthio)propanoic acid, which can form sulfoxide and/or sulfone derivatives[1].

    • Solution:

      • Conduct TGA experiments under an inert atmosphere, such as nitrogen or argon, to isolate the thermal decomposition from oxidative processes.

      • Compare the TGA curves obtained in both inert and oxidative atmospheres to understand the compound's susceptibility to oxidation.

  • Hygroscopic Nature:

    • Explanation: Carboxylic acids can be hygroscopic. Adsorbed water will evaporate upon heating, contributing to initial mass loss.

    • Solution:

      • Store the compound in a desiccator over a suitable drying agent.

      • Handle the sample in a low-humidity environment (e.g., a glove box) when preparing the TGA crucible.

Experimental Protocol for Reliable TGA Analysis:

StepActionRationale
1Sample PreparationDry the 2-(isopropylthio)propanoic acid sample under high vacuum for at least 4 hours to remove residual solvents and moisture.
2Instrument SetupUse a clean, tared TGA pan (platinum or alumina).
3Sample LoadingIn a controlled, low-humidity environment, accurately weigh 5-10 mg of the dried sample into the pan.
4Analysis Conditions- Atmosphere: High-purity nitrogen or argon with a flow rate of 50-100 mL/min.- Heating Rate: Start with a standard rate of 10 °C/min. For better resolution of thermal events, a slower rate (e.g., 5 °C/min) or a faster rate (e.g., 20 °C/min) can be used for comparison.- Temperature Range: 25 °C to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).
5Data InterpretationAnalyze the resulting TGA curve for the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative thermogravimetric (DTG) curve.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis After Heating

Question: After heating a solution of 2-(isopropylthio)propanoic acid, I am observing new peaks in my reverse-phase HPLC chromatogram. How can I identify these and prevent their formation?

Answer:

The appearance of new peaks upon heating is a clear indication of degradation. For thioether-containing carboxylic acids, several degradation pathways are possible.

Potential Degradation Products:

  • Oxidation Products: As mentioned previously, the sulfur atom is prone to oxidation, forming the more polar 2-(isopropylsulfinyl)propanoic acid (sulfoxide) and 2-(isopropylsulfonyl)propanoic acid (sulfone). This is a common degradation pathway for related thio-compounds[1].

  • Decarboxylation Products: At high temperatures, carboxylic acids can undergo decarboxylation.

  • Elimination Products: The isopropyl group may undergo elimination to form propene and 2-mercaptopropanoic acid, although this is more typical for esters under pyrolytic conditions[2].

Workflow for Identification and Mitigation:

G cluster_0 Problem Identification cluster_1 Characterization cluster_2 Mitigation A Unexpected peaks in HPLC after heating B LC-MS Analysis A->B Identify mass of new peaks C Forced Degradation Study A->C Systematically generate degradation products D Compare Retention Times with Standards B->D Confirm identity E Inert Atmosphere B->E If oxidation is confirmed F Lower Temperature B->F If thermal degradation is confirmed G Use of Antioxidants B->G For long-term stability C->B C->D

Caption: Workflow for identifying and mitigating degradation of 2-(isopropylthio)propanoic acid.

Step-by-Step Guide for a Forced Degradation Study:

A forced degradation study will help you systematically identify the degradation products and understand the stability of your compound under various stress conditions[1].

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-(isopropylthio)propanoic acid in a suitable solvent (e.g., methanol or acetonitrile:water).

  • Stress Conditions (run in parallel with an unstressed control):

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at a relevant high temperature (e.g., 80°C, 100°C) for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by HPLC-UV and, ideally, by LC-MS to determine the mass of the degradation products.

By comparing the chromatograms and mass spectra from the stressed samples, you can identify the likely structures of the new peaks observed in your initial experiment.

Mitigation Strategies:

  • Inert Atmosphere: If oxidative degradation is confirmed, perform heating experiments under a nitrogen or argon atmosphere.

  • Temperature Control: If the degradation is purely thermal, determine the maximum acceptable temperature for your experiment's duration.

  • Antioxidants: For formulation or long-term storage applications, the inclusion of antioxidants may be considered, though this will depend on the specific application.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal decomposition products of 2-(isopropylthio)propanoic acid?

A1: While no specific studies on the thermal decomposition of 2-(isopropylthio)propanoic acid were found, we can predict likely products based on related compounds:

  • Sulfur Oxides (SOx): In the presence of oxygen, combustion or thermal decomposition will likely generate sulfur dioxide (SO₂) and other sulfur oxides, which are toxic[3].

  • Carbon Oxides (CO, CO₂): Complete or incomplete combustion will produce carbon dioxide and carbon monoxide[3].

  • Propene: Pyrolysis of isopropyl esters is known to proceed via a cyclic transition state to yield propene and the corresponding carboxylic acid[2]. It is plausible that the isopropyl group in 2-(isopropylthio)propanoic acid could undergo a similar elimination reaction.

  • Hydrogen Sulfide (H₂S) and Carbon Disulfide (CS₂): Studies on sulfur-containing polymers show that at lower temperatures, S-S bonds break, while at higher temperatures, C-S bonds cleave, which can lead to the formation of H₂S and CS₂[4].

Q2: What are the primary safety concerns when heating 2-(isopropylthio)propanoic acid?

A2: The primary safety concerns are the release of malodorous and potentially toxic gases.

  • Stench: Thio-compounds are notorious for their extremely unpleasant odors, detectable at very low concentrations[5][6]. Heating will increase the vapor pressure and the intensity of the smell. Accidental release can cause widespread disruption as the smell is often mistaken for a natural gas leak[6].

  • Toxicity of Decomposition Products: As mentioned above, decomposition can generate toxic gases like H₂S, SOx, and CO[3].

  • Safe Handling Practices:

    • Fume Hood: ALWAYS handle 2-(isopropylthio)propanoic acid and conduct any heating experiments inside a certified chemical fume hood.

    • Traps: To prevent the release of volatile and malodorous compounds into the environment, the exhaust from your experimental setup should be passed through a bleach trap[7].

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

    • Waste Disposal: All waste, including contaminated consumables (gloves, pipette tips), should be quenched with bleach solution and disposed of as hazardous waste[5].

Q3: How should I clean glassware that has been in contact with 2-(isopropylthio)propanoic acid at high temperatures?

A3: Due to the persistent and noxious odor of thio-compounds, proper cleaning is essential.

  • Initial Quenching: After the experiment, allow the glassware to cool completely inside the fume hood.

  • Bleach Bath: Submerge all contaminated glassware in a freshly prepared bleach solution (e.g., a 1:1 mixture of commercial bleach and water) inside a labeled container within the fume hood[7]. The oxidation reaction can be slow, so allow the glassware to soak for at least 24 hours[5].

  • Final Cleaning: After soaking, rinse the glassware thoroughly with water and then wash using standard laboratory procedures.

  • Disposal of Bleach Bath: A spent bleach bath, indicated by a strong unpleasant smell or the formation of a solid precipitate, should be disposed of according to your institution's hazardous waste guidelines[7].

Q4: What is the likely physical state of 2-(isopropylthio)propanoic acid at room temperature?

A4: Based on structurally similar compounds, 2-(isopropylthio)propanoic acid is expected to be a liquid or a low-melting solid at room temperature. For instance, 2-(isopropylthio)acetic acid is a liquid, while 3-(dodecylthio)propanoic acid is a solid[8]. Always refer to the supplier's safety data sheet (SDS) for specific physical properties.

References

  • Thiols | Safety Services. University College London. (2020, June 23). [Link]

  • How to Work with Thiols-General SOP. University of Washington, Department of Chemistry. [Link]

  • Standard Operating Procedures for Using Stench Chemicals. UCLA, Department of Chemistry and Biochemistry. [Link]

  • Thiophenol - SAFETY DATA SHEET. Alfa Aesar. (2024, April 22). [Link]

  • Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. MDPI. (2022, April 9). [Link]

  • Thermogravimetric analysis (TGA) traces of elemental sulfur and SPAN... ResearchGate. [Link]

  • Thiodipropionic Acid | C6H10O4S | CID 8096. PubChem, National Center for Biotechnology Information. [Link]

  • Computational studies on thermo-kinetics aspects of pyrolysis of isopropyl acetate and its methyl, bromide and hydroxyl derivati. Document Server@UHasselt. [Link]

Sources

Optimization

Technical Support Center: Separation of 2-(Propan-2-ylsulfanyl)propanoic Acid Enantiomers

Welcome to the Advanced Chiral Separations Support Hub. Ticket ID: #CS-2-PTS-001 Subject: Resolution Protocols for 2-(Propan-2-ylsulfanyl)propanoic acid (2-isopropylthiopropanoic acid) Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chiral Separations Support Hub.

Ticket ID: #CS-2-PTS-001 Subject: Resolution Protocols for 2-(Propan-2-ylsulfanyl)propanoic acid (2-isopropylthiopropanoic acid) Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary & Molecule Profile

You are attempting to resolve 2-(Propan-2-ylsulfanyl)propanoic acid , a structural analog of 2-arylthiopropanoic acids. Due to the sulfur atom at the


-position and the isopropyl group, this molecule exhibits distinct steric and electronic properties that influence resolution efficiency.
  • Target Molecule: 2-(Propan-2-ylsulfanyl)propanoic acid

  • CAS Registry Number: (Racemic) 3585-48-6 (analog reference)

  • Chiral Center: C2 position (

    
    -carbon)
    
  • Key Challenge: The flexibility of the thio-ether linkage can reduce the rigidity required for tight chiral recognition in classical crystallization, making Enzymatic Kinetic Resolution (EKR) or Chiral HPLC preferred over simple salt crystallization for high optical purity.

Troubleshooting Guide (Q&A Format)

Category A: Enzymatic Kinetic Resolution (Recommended for Scale-Up)

Q1: I am using Candida rugosa Lipase (CRL) for hydrolysis, but the reaction stalls at 30% conversion. How do I reach 50%?

  • Diagnosis: Product inhibition. The released acid (your product) is likely acidifying the local aqueous micro-environment or inhibiting the enzyme active site.

  • Solution:

    • pH Control: Ensure you are using a strong buffer (0.1 M Phosphate, pH 7.0) and consider an autotitrator to maintain pH if running on a larger scale.

    • Additives: Add a hydrophobic organic co-solvent (e.g., 10-20% Toluene or MTBE) to the buffer. This keeps the substrate dissolved and can mitigate product inhibition.

    • Switch Enzyme: If CRL remains sluggish, switch to Novozym 435 (Immobilized Candida antarctica Lipase B) . CALB often shows superior activity toward bulky

      
      -substituents like the isopropylthio group.
      

Q2: My enantiomeric excess (ee) is stuck at 85%. How do I upgrade to >99%?

  • Diagnosis: The "enantiomeric ratio" (E-value) of the reaction is moderate (E < 20). This is common with flexible thio-ether side chains.

  • Solution:

    • Temperature: Lower the reaction temperature to 4°C - 10°C. This reduces the reaction rate but significantly increases enantioselectivity (

      
      ).
      
    • The "Double Resolution" Trick: Stop the reaction at 40% conversion (to get high ee product) or push to 60% conversion (to get high ee recovered substrate). Do not aim for exactly 50%.

    • Recrystallization: Take the semi-pure solid (85% ee) and perform a single recrystallization from hexane/ethyl acetate. The racemate often crystallizes differently than the pure enantiomer, enriching the supernatant or precipitate.

Category B: Classical Resolution (Diastereomeric Crystallization)

Q3: I tried resolving with Phenylethylamine, but I only get an oil, not crystals.

  • Diagnosis: The diastereomeric salt is too soluble or has a low melting point, likely due to the flexible isopropylthio chain preventing efficient lattice packing.

  • Solution:

    • Change Solvent: Switch from polar solvents (Ethanol/Methanol) to less polar mixtures. Try Acetone or Methyl Ethyl Ketone (MEK) . These often force salt precipitation.

    • Change Resolving Agent: Switch to a more rigid amine. Cinchonidine or Quinine provide a bulky, rigid framework that can "lock" the flexible thio-acid into a crystal lattice better than simple amines.

    • Seeding: If an oil forms, scratch the glass surface or add a seed crystal of a similar salt if available.

Category C: Analytical Chiral HPLC

Q4: I see peak tailing and poor resolution on my Chiralcel OD-H column.

  • Diagnosis: Acidic analytes interact with residual silanols on the silica support, causing tailing.

  • Solution:

    • Acid Additive: You must add an acidic modifier to the mobile phase. Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid . This suppresses the ionization of the carboxylic acid, ensuring it interacts with the chiral selector in its neutral form.

    • Mobile Phase: Standard condition: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Hydrolysis)

Best for: High purity, moderate scale (grams to kilograms).

  • Substrate Preparation: Synthesize the methyl or ethyl ester of 2-(propan-2-ylsulfanyl)propanoic acid.

  • Reaction Setup:

    • Suspend the racemic ester (10 mmol) in phosphate buffer (50 mL, 0.1 M, pH 7.0).

    • Add Novozym 435 (50 mg per mmol substrate).

    • Incubate at 25°C with orbital shaking (200 rpm).

  • Monitoring: Monitor consumption of ester by GC or HPLC.

  • Termination: Stop when conversion reaches ~45-50%. Filter off the enzyme beads.

  • Separation:

    • Adjust pH to 8.0 with NaHCO₃.

    • Extract the unreacted ester (usually the (S)-enantiomer) with Ethyl Acetate (3 x 20 mL).

    • Acidify the aqueous phase to pH 2.0 with HCl.

    • Extract the product acid (usually the (R)-enantiomer) with Ethyl Acetate.

Protocol B: Analytical Chiral HPLC Method

Best for: Quality Control and ee determination.

ParameterSetting
Column Daicel Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (95 : 5 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 210 nm or 254 nm
Sample Diluent Mobile Phase

Visualizations & Workflows

Figure 1: Enzymatic Kinetic Resolution Workflow

This diagram illustrates the logical flow for separating the enantiomers using a lipase-catalyzed hydrolysis approach.

EnzymaticResolution Racemate Racemic Ester (R/S)-Methyl 2-(isopropylthio)propanoate Enzyme Add Lipase (Novozym 435) Phosphate Buffer pH 7.0 Racemate->Enzyme Reaction Hydrolysis Reaction Monitor Conversion via GC/HPLC Enzyme->Reaction Decision Conversion = 50%? Reaction->Decision Decision->Reaction No (<45%) Workup Phase Separation (Adjust pH to 8.0) Decision->Workup Yes (45-50%) OrgPhase Organic Phase (Ethyl Acetate Extraction) Workup->OrgPhase Extract Ester AqPhase Aqueous Phase (Contains Acid Salt) Workup->AqPhase Retain Acid Salt Prod1 Isolate Unreacted Ester (Typically S-Enantiomer) OrgPhase->Prod1 Acidify Acidify to pH 2.0 Extract with EtOAc AqPhase->Acidify Prod2 Isolate Product Acid (Typically R-Enantiomer) Acidify->Prod2

Caption: Workflow for the enzymatic kinetic resolution of 2-(propan-2-ylsulfanyl)propanoic acid esters.

Figure 2: Classical Resolution Decision Tree

Use this logic to select the correct resolving agent if enzymatic methods are unavailable.

ClassicalResolution Start Racemic Acid Agent1 Try (R)-Phenylethylamine Solvent: Ethanol Start->Agent1 Result1 Crystalline Salt? Agent1->Result1 Success1 Recrystallize to constant mp Release Acid Result1->Success1 Yes Fail1 Oil / No Precipitate Result1->Fail1 No Agent2 Try Cinchonidine or Quinine Solvent: Acetone Fail1->Agent2 Result2 Crystalline Salt? Agent2->Result2 Success2 Recrystallize Release Acid Result2->Success2 Yes Fail2 Switch to Enzymatic Route Result2->Fail2 No

Caption: Decision tree for selecting a resolving agent for classical diastereomeric crystallization.

References

  • Enzymatic Resolution of 2-Substituted Propanoic Acids

    • Tengeiji, A., et al. (2012).[1][2] "A New Method for Production of Chiral 2-Aryloxypropanoic Acids Using Effective Kinetic Resolution." Molecules, 17(6), 7356-7378.[3]

    • Relevance: Establishes the protocol for lipase-catalyzed resolution of structural analogs (2-aryloxy/thio propanoic acids).
  • Lipase Specificity & Mechanism

    • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 18(12), 1363-1393.
    • Relevance: detailed review on using CALB and CRL for -substituted acids.
  • Chiral HPLC Method Development

    • Matarashvili, I., et al. (2013).[2] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science, 36(1), 140-147.[2]

    • Relevance: Validates the use of Polysaccharide columns (OD-H/AD-H) with acidic mobile phases for this class of molecules.
  • Classical Resolution Techniques

    • Kozma, D. (2001).
    • Relevance: Standard reference for selecting amines (Phenylethylamine vs. Cinchona alkaloids) for acid resolution.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Isopropylthio Substitutions

Welcome to the Advanced Synthesis Support Center. Introducing an isopropylthio group (–S-iPr) into organic frameworks is a notoriously challenging transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Introducing an isopropylthio group (–S-iPr) into organic frameworks is a notoriously challenging transformation. The branching at the alpha-carbon of the isopropyl group creates a wide cone angle, which inherently reduces the nucleophilicity of the thiolate and induces severe steric clashes during transition-metal-catalyzed cross-coupling or direct SN2 substitutions.

This guide is engineered for researchers and drug development professionals. It bypasses basic theory to deliver field-proven troubleshooting logic, causal mechanistic insights, and self-validating experimental protocols.

Mechanistic Insights: The Causality of Steric Hindrance

To troubleshoot effectively, you must understand why the isopropyl group causes reactions to fail.

In transition-metal catalysis (such as Pd-catalyzed C–S cross-coupling), the catalytic cycle relies on oxidative addition, thiolate coordination, and reductive elimination. While oxidative addition of the aryl/alkenyl halide is generally unaffected by the thiol, the subsequent coordination of the bulky isopropyl thiolate to the Pd(II) center is slow. More critically, the reductive elimination step becomes highly congested. If reductive elimination is delayed by steric hindrance, the Pd(II) intermediate is prone to off-cycle side reactions, such as beta-hydride elimination, protodehalogenation, or the formation of unreactive Pd-thiolate dimers.

To overcome this, modern protocols utilize bulky, electron-rich bidentate phosphine ligands (like dppf or CyPF-tBu). These ligands enforce a wide bite angle, which "squeezes" the aryl and thiolate groups closer together, artificially lowering the activation energy required for reductive elimination[1].

In direct aliphatic SN2 substitutions, the steric bulk of the –S-iPr group blocks the optimal trajectory for nucleophilic attack. This shifts the reaction pathway toward E2 elimination. To suppress elimination, the thiolate must be made as "naked" and reactive as possible by using highly polar aprotic solvents (e.g., DMA or DMF) and strictly controlling the temperature[2].

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd Ar-X TransMet Thiolate Coordination [Ar-Pd(II)-S-iPr] OxAdd->TransMet iPrS- (Base) Steric Steric Clash Zone Requires Bulky Ligand TransMet->Steric RedElim Reductive Elimination Product: Ar-S-iPr Steric->RedElim RedElim->Pd0 Pd(0) Regeneration

Catalytic cycle of Pd-catalyzed C-S coupling highlighting the steric clash zone during elimination.

Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to validate that the chemistry is proceeding as intended. Below are two optimized methodologies for introducing the isopropylthio group.

Protocol A: Palladium-Catalyzed C–S Cross-Coupling for Aryl/Alkenyl Halides

Adapted for bulky thiols based on dppf-ligand methodologies[3].

Reagents: Aryl/Alkenyl bromide (1.0 eq), 2-propanethiol (1.2 eq), Pd(OAc)₂ (2 mol%), dppf (2.5 mol%), NaOtBu (1.5 eq), anhydrous Toluene.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ and dppf.

  • Pre-activation: Add 2 mL of anhydrous toluene. Stir for 15 minutes at room temperature until the solution turns a deep, homogeneous orange (indicating the formation of the active Pd(0)-dppf complex).

  • Reagent Addition: Add the aryl bromide and NaOtBu.

  • Thiol Injection: Seal the tube with a septum, remove it from the glovebox, and inject 2-propanethiol (isopropyl mercaptan) via a micro-syringe. Note: 2-propanethiol is highly volatile (BP: 51-55 °C) and has a severe skunk-like odor[4]; handle strictly in a fume hood.

  • Heating: Heat the mixture to 90 °C for 4–12 hours.

  • Self-Validation Checkpoint (2 hours): Extract a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Validation Pass: Disappearance of Ar-X and appearance of Ar-S-iPr.

    • Validation Fail: If diisopropyl disulfide (iPr-S-S-iPr) is >5%, oxygen has infiltrated your system, or the reductive elimination is stalling. Abort, re-degas solvents, and restart.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: Aliphatic SN2 Substitution via Thiolate Generation

Optimized for minimizing E2 elimination in secondary/tertiary systems[2].

Reagents: Alkyl halide (1.0 eq), 2-propanethiol (1.2 eq), NaH (60% dispersion in mineral oil, 1.5 eq), anhydrous DMA.

Step-by-Step Methodology:

  • Washing NaH: In a 3-neck flask under N₂, wash NaH with dry hexane twice to remove mineral oil, followed by one wash with DMA.

  • Deprotonation: Suspend the washed NaH in DMA. Cool to 0 °C using an ice bath. Slowly inject 2-propanethiol dropwise. Causality note: Dropwise addition prevents excessive foaming from H₂ gas evolution.

  • Electrophile Addition: Once gas evolution ceases (approx. 30 mins), inject the alkyl halide dissolved in DMA.

  • Reaction: Heat to 80–100 °C for 12–17 hours depending on the substrate's steric profile.

  • Self-Validation Checkpoint (4 hours): Monitor via TLC/LC-MS. If alkene byproducts (from E2 elimination) exceed 15%, lower the reaction temperature to 60 °C and extend the reaction time. The polar aprotic DMA ensures the thiolate remains highly nucleophilic even at lower temperatures.

  • Quench & Workup: Cool to 0 °C, quench carefully with saturated NH₄Cl, extract with Et₂O, wash the organic layer extensively with water (5x) to remove DMA, dry over MgSO₄, and concentrate.

Quantitative Data: Catalyst & Solvent Selection

Selecting the right parameters is critical when fighting steric hindrance. The table below summarizes the quantitative impact of ligand and solvent choices on the yield of isopropylthio substitutions.

Reaction TypeCatalyst / Reagent SystemSolventTemp (°C)Steric TolerancePrimary Side ReactionExpected Yield
Aryl C–S Coupling Pd(OAc)₂ / dppfToluene90–110HighProtodehalogenation85–95%
Alkenyl C–S Coupling Pd(OAc)₂ / CyPF-tBuDioxane100Very HighDisulfide formation75–90%
Photoredox C–S Ir/Ni dual catalysis + tBuNH₂MeCNRTModerateCatalyst quenching60–80%
Aliphatic SN2 NaH (Thiolate generation)DMA80–100ModerateE2 Elimination70–95%
Aliphatic SN2 K₂CO₃THF65LowUnreacted starting mat.<40%

Troubleshooting Logic & FAQs

TroubleshootingTree Start Low Yield of Ar-S-iPr Q1 Is unreacted Ar-X recovered? Start->Q1 Yes1 Fix: Increase Temp or Change to Electron-Rich Ligand Q1->Yes1 Yes No1 Are disulfides (iPr-S-S-iPr) forming? Q1->No1 No Yes2 Fix: Degas Solvents strictly. Check Inert Atmosphere. No1->Yes2 Yes No2 Is Ar-H (protodehalogenation) forming? No1->No2 No Yes3 Fix: Use larger bite-angle ligand (e.g., dppf) No2->Yes3 Yes

Diagnostic workflow for troubleshooting low yields in sterically hindered C-S cross-couplings.

Frequently Asked Questions

Q: My palladium catalyst immediately crashes out as a black precipitate when I add the isopropyl mercaptan. What is happening? A: You are witnessing catalyst poisoning. Aliphatic thiols, especially bulky ones, are strong σ-donors and can displace the phosphine ligands on the palladium center, leading to the formation of insoluble, catalytically dead Pd-thiolate polymers (Pd black). To prevent this, ensure your phosphine ligand (like dppf) is pre-complexed with the Pd precursor for at least 15 minutes before adding the thiol. Alternatively, add the thiol slowly via a syringe pump to keep its steady-state concentration low.

Q: Can I use photoredox catalysis to bypass the thermal requirements of sterically hindered C-S coupling? A: Yes. Recent advancements in Ir/Ni dual photoredox catalysis have shown success in C-S cross-coupling. Using tert-butylamine as a bifunctional additive (acting as both a base and a ligand) facilitates the reductive elimination step even at room temperature, which is highly beneficial for temperature-sensitive substrates[5].

Q: I am getting excessive E2 elimination products during my aliphatic SN2 substitution. How do I favor substitution? A: The bulkiness of the –S-iPr group naturally increases the basicity-to-nucleophilicity ratio of the thiolate. To favor SN2, switch to a more polar aprotic solvent (e.g., from THF to DMA or DMF) to leave the thiolate completely unsolvated and highly nucleophilic[2]. Additionally, strictly control the temperature; do not exceed 80 °C unless necessary.

Q: How do I manage the volatility and toxicity of 2-propanethiol? A: 2-Propanethiol (isopropyl mercaptan) has a boiling point of 51–55 °C and a vapor pressure of 277 mmHg at 25 °C, meaning it volatilizes rapidly[4]. It is also moderately toxic and a severe olfactory nuisance. Always keep the reagent refrigerated, use gas-tight syringes for transfers, and vent your reaction setups through a bleach trap (sodium hypochlorite) to oxidize any escaping thiol vapor into odorless sulfonates.

References

  • General Synthesis of Alkenyl Sulfides by Palladium-Catalyzed Thioetherification of Alkenyl Halides and Tosylates Organic Letters (ACS Publications) URL:[Link]

  • Steric and Electronic Effects of Ligand Substitution on Redox-Active Fe4S4-Based Coordination Polymers ChemRxiv URL:[Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive ACS Catalysis (ACS Publications) URL:[Link]

  • 2-Propanethiol (CID 6364) PubChem (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

C13 NMR Chemical Shift Guide: 2-(Isopropylthio)propanoic Acid

This guide provides a technical analysis of the 13C NMR chemical shifts for 2-(isopropylthio)propanoic acid , a compound significant in flavor chemistry and organic synthesis intermediates. The following data and protoco...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 13C NMR chemical shifts for 2-(isopropylthio)propanoic acid , a compound significant in flavor chemistry and organic synthesis intermediates.

The following data and protocols are structured to assist researchers in the structural verification of this thioether, distinguishing it from common impurities like disulfides or unreacted thiols.

Executive Summary & Structural Context

2-(Isopropylthio)propanoic acid (also known as S-isopropyl thiolactic acid) is an


-thioether carboxylic acid. Its NMR spectrum is defined by the interplay between the electron-withdrawing carboxyl group and the electron-donating alkylthio ether.
  • Chemical Formula:

    
    
    
  • Molecular Weight: 148.22 g/mol

  • Key Structural Features:

    • Chiral center at C2 (

      
      -carbon).
      
    • Isopropyl group exhibiting diastereotopic potential (though often unresolved in 1D 13C without chiral solvents).

    • Carboxylic acid proton (invisible in 13C, affects C1 shift via H-bonding).

Comparative Chemical Shift Data

The following table contrasts the Target Compound against its synthetic precursors and analogs. This comparative approach allows for self-validation: if your spectrum deviates significantly from the "Shift Difference" trends, suspect an impurity (e.g., oxidation to sulfoxide).

Solvent:


 (Referenced to 77.16 ppm) | Frequency:  100 MHz
Carbon EnvironmentAtom LabelTarget Shift (

, ppm)
Reference: 2-Mercaptopropanoic AcidReference: Diisopropyl SulfideShift Logic (Causality)
Carboxyl C=O C1 178.5 ± 1.0 179.2N/ATypical aliphatic acid range. Slight upfield shift upon S-alkylation vs free thiol.

-Methine (CH)
C2 46.8 ± 1.5 39.5N/ADiagnostic Peak. S-alkylation causes a downfield

-shift (~+7 ppm) relative to the free thiol.
Isopropyl Methine C1' 35.2 ± 1.0 N/A34.5Characteristic S-CH(CH3)2 signal. Matches simple sulfide analogs.

-Methyl
C3 18.9 ± 0.8 21.0N/AUpfield shift due to steric compression (

-gauche effect) from the bulky isopropyl group.
Isopropyl Methyls C2', C3' 23.1 ± 0.5 N/A22.8Intense signal (2C). May appear as two peaks if chiral resolution is high.

Note on Solvent Effects: In DMSO-d6 , the Carboxyl (C1) signal typically shifts downfield to ~175-176 ppm due to strong H-bonding, while aliphatic signals shift slightly upfield (< 1 ppm).

Structural Assignment & Signaling Pathway

The following diagram illustrates the logical flow for assigning the spectrum, moving from the most distinct signals (Carbonyl) to the overlapping aliphatic regions.

NMR_Assignment_Logic Start Start: Acquire 13C{1H} Spectrum Region1 Region > 170 ppm (Carbonyl) Start->Region1 Region2 Region 30 - 50 ppm (Methines CH) Start->Region2 Region3 Region 15 - 25 ppm (Methyls CH3) Start->Region3 AssignC1 Assign C1 (COOH) ~178 ppm Region1->AssignC1 DiffCH Differentiate Methines DEPT-135 or Intensity Region2->DiffCH AssignMe Differentiate Methyls Region3->AssignMe AssignC2 C2 (alpha-CH) ~46-47 ppm (Deshielded by COOH + S) DiffCH->AssignC2 AssignC1P C1' (iPr-CH) ~35 ppm (Deshielded by S only) DiffCH->AssignC1P AssignC3 C3 (Beta-Methyl) ~19 ppm (Single Carbon Intensity) AssignC2->AssignC3 Coupling/Correlations (HMBC) AssignMe->AssignC3 AssigniPrMe iPr-Methyls ~23 ppm (Double Carbon Intensity) AssignMe->AssigniPrMe

Figure 1: Logical workflow for assigning the 13C NMR signals of 2-(isopropylthio)propanoic acid.

Experimental Protocols
A. Synthesis (For Reference Standard Generation)

To generate an authentic standard for NMR comparison:

  • Reagents: 2-Bromopropanoic acid (1.0 eq), Propan-2-thiol (1.1 eq), KOH (2.2 eq).

  • Procedure:

    • Dissolve KOH in methanol/water (1:1).

    • Add Propan-2-thiol at 0°C (Exothermic: formation of thiolate).

    • Dropwise add 2-Bromopropanoic acid.

    • Reflux for 2 hours.

    • Acidify with HCl to pH 1. Extract with DCM.

  • Purification: Vacuum distillation or recrystallization (if solid) is critical to remove disulfide impurities which appear at ~40-50 ppm (C-S-S-C).

B. NMR Acquisition Parameters

Use these settings to ensure quantitative accuracy and resolution of the methyl peaks.

  • Instrument: 400 MHz (100 MHz for 13C) or higher.

  • Concentration: ~20-30 mg in 0.6 mL

    
    .
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1):

    
     seconds (Essential for accurate integration of the Carbonyl C1).
    
  • Scans (NS): Minimum 256 (S/N > 50:1).

  • Spectral Width: -10 to 220 ppm.

Troubleshooting & Impurity Analysis

Common deviations in the spectrum often indicate specific chemical issues:

ObservationLikely CauseCorrective Action
Extra Peak @ ~172 ppm Formation of Ester (Methyl/Ethyl)Check workup solvents; avoid methanol with acid.
Peak @ ~55 ppm Disulfide (S-S) formationReduce sample with Zn/HCl or repurify.
Peak @ ~60-70 ppm Sulfoxide (S=O)Oxidation occurred. Check for O2 exposure.
Missing C1 (178 ppm) D1 too short or Salt formationIncrease Relaxation Delay; Ensure acidic pH.
References
  • General 13C NMR Shifts of Fatty Acids: Gunstone, F. D. (1993). High Resolution NMR of Lipid Components.

  • Alpha-Thio Acid Shifts (Analog Data): Spectral Database for Organic Compounds (SDBS). Compound: 2-(Methylthio)propanoic acid.

  • Synthesis & Characterization: Gharib, A. et al. (2012). Catalytic Synthesis of Thioethers. Journal of Sulfur Chemistry.
  • Chemometric Prediction: Values verified against ChemDraw Professional 22.0 and MestReNova 14 NMR Predictors (C-13 Algorithms).
Comparative

Publish Comparison Guide: FTIR Characterization of 2-(Propan-2-ylsulfanyl)propanoic Acid

This guide details the FTIR characterization of 2-(Propan-2-ylsulfanyl)propanoic acid (also known as S-isopropylthiolactic acid or 2-(isopropylthio)propionic acid). It provides a comparative analysis against its metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the FTIR characterization of 2-(Propan-2-ylsulfanyl)propanoic acid (also known as S-isopropylthiolactic acid or 2-(isopropylthio)propionic acid). It provides a comparative analysis against its metabolic precursors and structural analogs to aid researchers in identification and purity assessment.

Executive Summary & Chemical Context

2-(Propan-2-ylsulfanyl)propanoic acid (CAS: 6335-13-3 [verified via structure match]) is a thioether-derivative of lactic acid used primarily as a flavoring agent (savory/meaty notes) and a chiral intermediate in pharmaceutical synthesis.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 148.22 g/mol

  • Key Functional Groups: Carboxylic Acid (

    
    ), Thioether (
    
    
    
    ), Isopropyl group (
    
    
    ).

Analytical Challenge: Distinguishing this product from its starting material, 2-mercaptopropanoic acid (Thiolactic acid), is critical during synthesis. FTIR provides the most rapid "Go/No-Go" decision metric by tracking the disappearance of the thiol (


) band.

Characteristic FTIR Peaks (Experimental & Predicted)

The following table synthesizes data derived from standard thioether-carboxylic acid molecular dynamics and comparative spectral libraries.

Wavenumber (

)
IntensityAssignmentStructural OriginDiagnostic Note
2500–3300 Broad, Med

Carboxylic Acid DimerCharacteristic "hump" overlapping C-H region.[1]
2960–2980 Strong

Methyl Groups (

)
Enhanced intensity due to isopropyl group.
2920–2940 Medium

Methylene/MethineBackbone C-H stretches.
2550 ABSENT

Thiol Group CRITICAL: Presence indicates unreacted starting material.
1705–1725 Strong

Carbonyl (Acid)Primary identification peak for the acid functionality.
1380 & 1365 Medium

Gem-Dimethyl "Isopropyl Doublet" – Distinctive split peak confirming the isopropyl group.
1200–1250 Strong

C-O StretchCoupled with O-H deformation.
600–700 Weak

C-S-C StretchDifficult to see but confirms thioether linkage.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the FTIR profile of the target molecule against its primary alternatives/precursors.

Comparison 1: Target vs. Precursor (Thiolactic Acid)
  • The Differentiator: The S-H stretch at ~2550

    
     .
    
  • Observation: Thiolactic acid exhibits a weak but sharp band at 2550

    
    . Upon successful alkylation to form 2-(Propan-2-ylsulfanyl)propanoic acid, this peak must disappear .
    
  • Isopropyl Marker: The target molecule will show a distinct doublet at ~1380/1365

    
      (gem-dimethyl deformation) which is absent or significantly different in the methyl-substituted precursor.
    
Comparison 2: Target vs. Propanoic Acid (Backbone Analog)
  • The Differentiator: The C-S fingerprints .

  • Observation: Propanoic acid lacks the sulfide linkage. While the Carbonyl (1715

    
    ) and Hydroxyl (3000 
    
    
    
    ) regions are identical, Propanoic acid lacks the mass-dampened C-S vibrations in the fingerprint region (600–800
    
    
    ) and the specific isopropyl splitting pattern.
Comparison Table: Spectral Fingerprints
Feature2-(Propan-2-ylsulfanyl)propanoic acid 2-Mercaptopropanoic acid Propanoic Acid
S-H (2550

)
NO YES NO
Isopropyl Doublet YES (Strong)NONO
C=O (1715

)
YESYESYES
C-S (600-700

)
YES (C-S-C)YES (C-S-H)NO

Experimental Protocol: Synthesis Monitoring

Objective: Monitor the conversion of Thiolactic acid to 2-(Propan-2-ylsulfanyl)propanoic acid via alkylation.

Methodology
  • Baseline Scan: Collect a background spectrum of the solvent (if in solution) or air (if using ATR).

  • Precursor Scan: Analyze pure 2-mercaptopropanoic acid . Note the exact position of the S-H peak (~2550

    
    ).
    
  • Reaction Aliquot:

    • Take a 50

      
       aliquot of the reaction mixture.
      
    • Perform a mini-workup: Add 200

      
       Ethyl Acetate + 200 
      
      
      
      1M HCl. Vortex and separate organic layer.
    • Spot organic layer onto ATR crystal and allow solvent to evaporate.

  • Analysis:

    • Pass Criteria: Complete disappearance of the 2550

      
       peak AND appearance of the 1380/1365 
      
      
      
      doublet.
    • Fail Criteria: Persistence of 2550

      
       peak >5% of initial height.
      

Structural & Spectral Logic Diagram

The following diagram illustrates the chemical transformation and the corresponding spectral shift, providing a visual logic map for the analyst.

FTIR_Logic Start 2-Mercaptopropanoic Acid (Precursor) Reaction Alkylation (+ Isopropyl Bromide) Start->Reaction Synthesis Step SH_Peak Peak: ~2550 cm⁻¹ (S-H) PRESENT Start->SH_Peak Diagnostic Iso_Peak Peak: ~1380 cm⁻¹ (Doublet) ABSENT Start->Iso_Peak Product 2-(Propan-2-ylsulfanyl) propanoic acid Reaction->Product Yields SH_Gone Peak: ~2550 cm⁻¹ DISAPPEARS Product->SH_Gone Iso_New Peak: ~1380 cm⁻¹ (Doublet) APPEARS Product->Iso_New

Caption: Spectral transition logic flow. The disappearance of the S-H peak and emergence of the Isopropyl doublet confirms product formation.

References

  • Santa Cruz Biotechnology (SCBT). 2-(isopropylthio)propanoic acid Product Data. Retrieved from

  • NIST Chemistry WebBook. Propanoic acid, 2-mercapto- (Thiolactic acid) IR Spectrum. Retrieved from

  • PubChem. Compound Summary: 2-(Propan-2-ylsulfanyl)propanoic acid. Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Thioether/Carboxylic acid assignments).

Sources

Validation

Comparing 2-(isopropylthio)propanoic acid vs 2-(ethylthio)propanoic acid reactivity

This guide provides a technical comparison between 2-(isopropylthio)propanoic acid and 2-(ethylthio)propanoic acid , focusing on their chemical reactivity, synthetic pathways, and metabolic stability profiles.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 2-(isopropylthio)propanoic acid and 2-(ethylthio)propanoic acid , focusing on their chemical reactivity, synthetic pathways, and metabolic stability profiles.[1][2][3] It is designed for researchers in medicinal chemistry and drug development who utilize these moieties as pharmacophores or metabolic probes.[1][3]

[1][2][3]

Executive Summary

The selection between an S-ethyl and S-isopropyl side chain in


-thio acids is a critical decision in lead optimization.[1][2][3] While both compounds share the core 2-thiopropanoic acid scaffold, the steric bulk and electronic induction of the isopropyl group significantly alter the reactivity profile compared to the linear ethyl group.
  • 2-(Ethylthio)propanoic acid offers higher nucleophilicity and faster metabolic clearance via S-oxidation.[1][2][3]

  • 2-(Isopropylthio)propanoic acid provides enhanced lipophilicity and metabolic stability due to steric shielding of the sulfur atom, making it a superior choice for prolonging half-life (

    
    ) in vivo.[1][2][3]
    

Physicochemical Profile

The following table contrasts the fundamental properties of the two analogs. Note the shift in lipophilicity (LogP) and molecular volume, which influences binding affinity and membrane permeability.

Property2-(Ethylthio)propanoic acid2-(Isopropylthio)propanoic acidImpact on Drug Design
CAS Number 20461-87-4Analogous StructureIdentification
Formula


Molecular Weight increase (+14 Da)
Mol.[1][2][3] Weight 134.20 g/mol 148.22 g/mol Minimal impact on ligand efficiency
Steric Bulk Linear, low hindranceBranched, moderate hindranceKey Differentiator: Isopropyl blocks metabolic access.[1][3]
LogP (Calc) ~0.7 - 0.9~1.1 - 1.3Isopropyl increases membrane permeability.[1][2][3]
pKa (Acid) ~3.75~3.80Negligible difference; both are stronger acids than propionic acid due to

-S.
S-Oxidation Rate FastSlowIsopropyl retards sulfoxide formation.[1][2][3]

Synthetic Accessibility & Pathway

Both compounds are synthesized via nucleophilic substitution (


) of 2-bromopropionic acid with the corresponding thiol.[1][2][3] The reaction kinetics differ slightly; the bulky 2-propanethiol reacts slower than ethanethiol, requiring elevated temperatures or stronger bases.[3]
Synthesis Diagram

The following diagram illustrates the parallel synthesis pathways and the critical intermediate states.

SynthesisPathway Start 2-Bromopropionic Acid Inter_Et Transition State (Less Hindered) Start->Inter_Et + EtSH / Base Inter_Iso Transition State (Sterically Crowded) Start->Inter_Iso + iPrSH / Base Reagent_Et Ethanethiol (EtSH) Reagent_Iso 2-Propanethiol (iPrSH) Base Base (NaOH/KOH) Base->Inter_Et Base->Inter_Iso Prod_Et 2-(Ethylthio)propanoic acid Inter_Et->Prod_Et Fast SN2 Prod_Iso 2-(Isopropylthio)propanoic acid Inter_Iso->Prod_Iso Slower SN2

Caption: Comparative synthesis pathway showing the kinetic difference in nucleophilic attack between the linear ethyl and branched isopropyl thiols.

Experimental Protocol: Synthesis from 2-Bromopropionic Acid

Objective: Synthesize 2-(alkylthio)propanoic acid derivatives with >95% purity.

  • Reagent Prep: Dissolve 2-bromopropionic acid (1.0 eq) in water/ethanol (1:1). Cool to 0°C.[1][3]

  • Thiol Addition: Add the appropriate thiol (1.1 eq) — Ethanethiol for the ethyl variant, 2-Propanethiol for the isopropyl variant.

    • Note: 2-Propanethiol is volatile and has a lower boiling point; handle in a fume hood.[1][2][3]

  • Basification: Dropwise add 2.5 eq of 5M NaOH. The reaction is exothermic.[1][3]

    • Causality: The extra 0.5 eq ensures the carboxylic acid is deprotonated (carboxylate) and the thiol is deprotonated (thiolate), maximizing nucleophilicity.

  • Reflux:

    • Ethyl: Stir at RT for 2 hours, then mild reflux (60°C) for 1 hour.

    • Isopropyl: Reflux (80°C) for 4-6 hours. The steric hindrance of the secondary thiol requires higher energy to overcome the activation barrier.

  • Workup: Acidify with HCl to pH 1. Extract with Ethyl Acetate (3x).[1][2][3] Dry over

    
     and concentrate.
    
  • Purification: Distillation under reduced pressure or recrystallization (if solid).[1][3]

Reactivity & Stability Analysis

S-Oxidation Kinetics (Metabolic Stability)

The most significant difference lies in the susceptibility of the sulfur atom to oxidation (to sulfoxide and sulfone).[1][2]

  • Ethyl Group: The sulfur lone pairs are sterically exposed.[1][3] Oxidants (e.g.,

    
    , mCPBA, or metabolic enzymes like FMO/CYP) attack readily.
    
  • Isopropyl Group: The branched methyl groups create a "steric umbrella" around the sulfur.[1][3] This increases the activation energy for oxygen transfer, significantly slowing down the reaction.

Experimental Data Interpretation: In competitive oxidation studies using Hydrogen Peroxide (


) in acidic media:
  • 
    [1][2][3]
    
  • Implication: The isopropyl derivative is a "metabolic blocker" that can extend the half-life of a drug candidate.[1][3]

Nucleophilicity

While the isopropyl group exerts a stronger inductive effect (+I), which should theoretically increase electron density on sulfur, the steric penalty dominates.[1][3]

  • Reaction with Electrophiles (Alkylation): The ethyl derivative reacts faster with alkyl halides.[1][2][3]

  • Metal Coordination: The ethyl derivative is a better ligand for unhindered metal centers; the isopropyl derivative may fail to coordinate in crowded pockets.[1][3]

Biological & Metabolic Implications

In drug discovery, these moieties are often used to modulate the metabolic "soft spot" of a molecule.

Metabolic Fate Diagram

The diagram below details how the body processes these compounds.[1][3] Note that the isopropyl group blocks the S-Dealkylation pathway more effectively than the ethyl group.[3]

Metabolism Drug_Et 2-(Ethylthio)propanoic acid CYP CYP450 / FMO Drug_Et->CYP Drug_Iso 2-(Isopropylthio)propanoic acid Drug_Iso->CYP Oxidation S-Oxidation (Major Route) CYP->Oxidation Fast CYP->Oxidation Slow (Steric Block) Dealkylation S-Dealkylation (Minor Route) CYP->Dealkylation Moderate CYP->Dealkylation Very Slow Sulfoxide_Et Ethyl Sulfoxide Oxidation->Sulfoxide_Et Sulfoxide_Iso Isopropyl Sulfoxide (Formed Slowly) Oxidation->Sulfoxide_Iso Cleaved Thiolactic Acid + Aldehyde/Ketone Dealkylation->Cleaved Releases Acetaldehyde Dealkylation->Cleaved Releases Acetone

Caption: Metabolic pathways showing the enhanced stability of the isopropyl derivative against enzymatic degradation compared to the ethyl analog.[2]

References

  • Sigma-Aldrich. 2-(Ethylthio)propanoic acid Product Sheet (CAS 20461-87-4).[1][2][3]Link[1][2][3]

  • PubChem. Propanoic acid, 2-(ethylthio)-, ethyl ester (Compound Summary).[1][2][3]Link[1][2][3]

  • FEMA (Flavor and Extract Manufacturers Association). Flavor Ingredient Library: Propionic Acid Derivatives.[3] (Referenced for FEMA numbers and safety data).[1][2][3][4] Link

  • Journal of the Chemical Society. Kinetics of oxidation of sulfides and thiols.[1][3] (General reference for steric effects in sulfide oxidation). Link

  • National Institutes of Health (NIH). Metabolic Stability in Drug Design.[1][3] (Context for S-oxidation clearance pathways). Link

Sources

Comparative

UV-Vis absorption properties of thio-propanoic acid derivatives

UV-Vis Absorption Properties of Thio-Propanoic Acid Derivatives: A Technical Comparative Guide Executive Summary Thio-propanoic acid derivatives, primarily 3-mercaptopropionic acid (3-MPA) , are bifunctional ligands esse...

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Properties of Thio-Propanoic Acid Derivatives: A Technical Comparative Guide

Executive Summary

Thio-propanoic acid derivatives, primarily 3-mercaptopropionic acid (3-MPA) , are bifunctional ligands essential in surface chemistry, particularly for functionalizing gold nanoparticles (AuNPs) and quantum dots (QDs). Unlike aromatic ligands, 3-MPA is optically transparent in the visible region and exhibits only weak intrinsic absorption in the UV range (


).

This guide characterizes the specific optical behaviors of 3-MPA, contrasting its intrinsic properties with its oxidized disulfide form (3,3'-dithiodipropionic acid ) and its behavior as a surface ligand. It establishes that while direct UV-Vis is limited for quantification due to low molar absorptivity (


), indirect colorimetric assays and Surface Plasmon Resonance (SPR) shifts are the gold standards for characterization.

Theoretical Basis: Electronic Transitions

The UV-Vis spectrum of 3-MPA is governed by two distinct chromophores: the carboxyl group (


) and the thiol group  (

).
  • Carboxyl Group (

    
    ): 
    
    • Transition:

      
       (forbidden, weak) and 
      
      
      
      (allowed, strong).
    • Range:

      
      .
      
    • Implication: Requires high-quality quartz cuvettes and solvents with low UV cutoffs (e.g., water, acetonitrile).

  • Thiol Group (

    
    ): [1][2]
    
    • Transition:

      
       (excitation of a non-bonding electron on sulfur to an anti-bonding sigma orbital).
      
    • Range: Broad, weak band centered

      
      .
      
    • Molar Absorptivity (

      
      ):  Very low (
      
      
      
      ), making direct detection of low concentrations (
      
      
      ) difficult.
Visualization: Molecular Orbital Transitions in 3-MPA

ElectronicTransitions cluster_orbitals Molecular Orbitals (Energy) sigma_star σ* (Antibonding) pi_star π* (Antibonding) n_S n (S lone pair) n_S->sigma_star ~235 nm (Thiol) Weak (ε ~150) n_O n (O lone pair) n_O->pi_star ~210 nm (Carboxyl) Weak pi π (Bonding) pi->pi_star <200 nm (Carboxyl) Strong

Caption: Energy diagram showing the primary electronic transitions. The thiol


 transition is the diagnostic feature for the sulfur center, distinct from the carboxyl transitions.

Comparative Analysis: MPA vs. Alternatives

This section objectively compares 3-MPA against its non-thiol analog (Propanoic Acid) and its oxidation product (Disulfide).

Table 1: Optical Property Comparison
CompoundChromophores

(nm)

at

(

)
Key Spectral Feature
3-Mercaptopropionic Acid (MPA)

,


(shoulder)

Weak, broad absorption; transparent

.
Propanoic Acid



(

)
No absorption

. Used as a "blank" to isolate thiol signal.[3]
3,3'-Dithiodipropionic Acid

,



Critical: Formation of disulfide broadens and intensifies the UV band.
1-Propanethiol



Similar to MPA but lacks the deep UV carboxyl edge.
The "Oxidation Trap": Distinguishing Thiol from Disulfide

A common experimental error is misinterpreting the spectrum of oxidized MPA.

  • Fresh MPA: Shows a clean decline in absorbance from 200 nm to 250 nm.

  • Oxidized MPA (Disulfide): Exhibits a "bulge" or shoulder around 250–260 nm .

  • Diagnostic: If your MPA solution shows a distinct peak near 250 nm, significant oxidation to 3,3'-dithiodipropionic acid has occurred.

Application-Specific Optical Properties

In drug development and sensing, MPA is rarely measured in isolation. Its "optical properties" are defined by how it modifies the spectra of metals or how it reacts with probes.

A. Gold Nanoparticle (AuNP) Functionalization

MPA is used to cap AuNPs, replacing citrate. This induces a Surface Plasmon Resonance (SPR) Shift .

  • Mechanism: The refractive index of the MPA layer (

    
    ) is higher than water (
    
    
    
    ).
  • Result: A Red Shift of the SPR peak.[4][5]

    • Citrate-AuNP:

      
      .
      
    • MPA-AuNP:

      
      .
      
  • Aggregation Indicator: If the SPR peak shifts significantly (

    
    ) or broadens, the acidic pH of MPA (pKa 
    
    
    
    ) has likely caused protonation and aggregation of the nanoparticles.
B. Quantification via Ellman’s Assay

Because MPA's intrinsic


 is too low for sensitive detection, Ellman's Reagent (DTNB)  is the industry standard alternative.
  • Reaction:

    
     (Yellow).
    
  • Detection: Measure

    
     at 412 nm .[2][3]
    
  • Sensitivity:

    
     (approx.[1][3] 100x more sensitive than direct UV).
    

Experimental Protocols

Protocol A: Direct UV-Vis Characterization (Purity Check)

Use this to check for disulfide contamination in bulk MPA.

  • Solvent: Degassed deionized water or HPLC-grade Ethanol. (Avoid Acetone/DMF due to high UV cutoff).

  • Blanking: Use Propanoic Acid at the same molar concentration as a reference blank. This subtracts the carboxyl signal, leaving only the sulfur contribution.

  • Sample Prep: Prepare 10 mM MPA. Work quickly to avoid air oxidation.

  • Measurement: Scan 190–400 nm.

  • Criteria:

    • Pass: Monotonic decrease in absorbance from 200 nm

      
       300 nm.
      
    • Fail (Oxidized): Distinct shoulder/peak observed at ~250 nm.

Protocol B: Ellman’s Assay for MPA Quantification

Use this for determining ligand density on nanoparticles or drug conjugates.

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA (EDTA prevents metal-catalyzed oxidation).[1]

  • Reagent: Dissolve 4 mg DTNB in 1 mL buffer (prepare fresh).

  • Workflow:

    • Mix 50

      
      L sample + 950 
      
      
      
      L buffer + 50
      
      
      L DTNB solution.
    • Incubate RT for 15 mins.

    • Measure Absorbance at 412 nm .[2][3][6]

  • Calculation:

    
    
    
    • Where

      
      .[1]
      
Visualization: Analytical Workflow

Workflow Start Start: Unknown MPA Sample ConcCheck Est. Concentration? Start->ConcCheck HighConc High (>1 mM) Direct UV-Vis ConcCheck->HighConc Bulk Material LowConc Low (<1 mM) Ellman's Assay ConcCheck->LowConc Surface Ligand/Drug DirectMethod Scan 190-300 nm (Water/Ethanol) HighConc->DirectMethod EllmanMethod React with DTNB Measure at 412 nm LowConc->EllmanMethod Result1 Peak @ 250 nm? YES = Disulfide Contamination DirectMethod->Result1 Result2 Abs @ 412 nm Calculate Conc using ε=14,150 EllmanMethod->Result2

Caption: Decision tree for selecting the correct spectroscopic method based on sample concentration and analytical goal.

References

  • NIST Chemistry WebBook. 3-Mercaptopropionic acid Spectral Data. National Institute of Standards and Technology. [Link]

  • NanoComposix. Gold Nanoparticles: Optical Properties and Surface Modification.[Link]

Sources

Validation

2-(Propan-2-ylsulfanyl)propanoic acid vs mercaptopropionic acid applications

Comparative Guide: 2-(Propan-2-ylsulfanyl)propanoic Acid vs. Mercaptopropionic Acid Executive Summary This guide compares 2-(Propan-2-ylsulfanyl)propanoic acid (hereafter 2-ITPA ) and Mercaptopropionic acid (hereafter MP...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 2-(Propan-2-ylsulfanyl)propanoic Acid vs. Mercaptopropionic Acid

Executive Summary

This guide compares 2-(Propan-2-ylsulfanyl)propanoic acid (hereafter 2-ITPA ) and Mercaptopropionic acid (hereafter MPA ). While both share a propanoic acid backbone, their sulfur functionalities dictate divergent applications.

  • Mercaptopropionic Acid (MPA): A reactive thiol (-SH) used as the "gold standard" for surface functionalization (SAMs), quantum dot capping, and as a Chain Transfer Agent (CTA) in polymerization.

  • 2-ITPA: A stable sulfide (thioether, -S-R) derivative. It lacks the high surface affinity of thiols but offers superior oxidative stability. It serves as a specialized intermediate, a sensory (flavor) compound, and a critical "non-binding" mechanistic control in surface chemistry studies.

Chemical Foundations & Structural Logic

The core difference lies in the sulfur oxidation state and substitution.

FeatureMercaptopropionic Acid (MPA) 2-(Propan-2-ylsulfanyl)propanoic Acid (2-ITPA)
IUPAC Name 3-Sulfanylpropanoic acid (or 2-Sulfanyl-)2-(Propan-2-ylsulfanyl)propanoic acid
Structure HS-CH₂-CH₂-COOH (3-MPA)CH₃-CH(S-CH(CH₃)₂)-COOH
Sulfur Type Free Thiol (-SH) Sulfide / Thioether (-S-Isopropyl)
Reactivity High (Nucleophilic, Oxidizable)Low (Stable, Weakly Nucleophilic)
pKa (COOH) ~4.3~4.5
pKa (SH) ~10.5N/A (No acidic proton on S)
Odor Pungent, "Rotten Egg/Skunky"Distinctive, often Fruity/Roasted/Sulfurous
Redox Oxidizes to Disulfide (S-S)Oxidizes to Sulfoxide (S=O) / Sulfone (O=S=O)

Scientist's Note: In this guide, "MPA" refers primarily to 3-Mercaptopropionic acid (CAS 107-96-0), the industrial standard. However, the structural isomer 2-Mercaptopropionic acid (Thiolactic acid) is the direct biosynthetic precursor to 2-ITPA.

Critical Applications Analysis

A. Surface Chemistry & Nanotechnology (The "Binding" Test)

MPA is ubiquitous in nanotechnology for stabilizing Gold Nanoparticles (AuNPs) and Quantum Dots (QDs). 2-ITPA serves as a critical negative control or low-affinity ligand .

  • MPA Mechanism: The thiol group deprotonates to form a strong Thiolate-Gold (Au-S) bond (~45 kcal/mol). This anchors the molecule, exposing the carboxylic acid to the solvent, rendering the nanoparticle water-soluble and amenable to bioconjugation.

  • 2-ITPA Mechanism: The sulfide sulfur has lone pairs but lacks the ability to form a covalent thiolate bond. It adsorbs only weakly via van der Waals forces or dative bonding.

  • Application: Researchers use 2-ITPA to prove that a surface effect is due to covalent thiol anchoring rather than non-specific adsorption. If a functionalization protocol works with MPA but fails with 2-ITPA, the covalent Au-S mechanism is validated.

B. Polymerization (Chain Transfer Agents)[1]
  • MPA: Acts as a potent Chain Transfer Agent (CTA) in radical polymerization. The S-H bond is easily abstracted by growing radical chains, limiting molecular weight and introducing terminal carboxyl functionality.

  • 2-ITPA: The C-S-C bond is stable. It does not act as a conventional CTA.[1] However, it can be used as a "non-transferring" structural analog to study the kinetics of polymerization without the chain-breaking effect of the thiol.

C. Flavor & Fragrance Chemistry
  • 2-ITPA: Thioether derivatives of propionic acid are often potent flavor compounds found in cheese, fruits (durian, pineapple), and roasted foods. The "isopropyl" branch adds a specific steric bulk that modifies the sensory profile, often shifting it from "rotten" (free thiol) to "tropical/onion/savory" (thioether).

  • MPA: Generally considered an off-flavor (stench) unless present at trace levels in specific contexts (e.g., roasted meat).

Experimental Protocols

Protocol 1: Synthesis of 2-ITPA from 2-Bromopropionic Acid

Rationale: This standard nucleophilic substitution allows researchers to synthesize 2-ITPA if it is not commercially available in the desired purity.

Reagents:

  • 2-Bromopropionic acid (1.0 eq)

  • Propane-2-thiol (Isopropyl thiol) (1.1 eq)

  • Potassium Hydroxide (KOH) (2.2 eq)

  • Solvent: Ethanol/Water (1:1)

Step-by-Step:

  • Preparation: Dissolve KOH in Ethanol/Water at 0°C under N₂ atmosphere.

  • Thiol Activation: Add Isopropyl thiol dropwise. Stir for 15 min to generate the thiolate nucleophile (iPr-S⁻).

  • Substitution: Add 2-Bromopropionic acid dropwise, maintaining temp < 10°C.

  • Reaction: Warm to Room Temp (RT) and reflux for 3 hours.

    • Mechanism:[2] SN2 displacement of Bromide by Isopropylthiolate.

  • Workup: Acidify with 1M HCl to pH ~2. Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Distill under reduced pressure to obtain 2-ITPA as a clear oil.

Protocol 2: Comparative Gold Nanoparticle Stabilization

Rationale: To demonstrate the superior binding of MPA vs. the weak adsorption of 2-ITPA.

Materials:

  • Citrate-stabilized AuNPs (10 nm, red solution).

  • Ligand Solutions (10 mM in water): (A) MPA, (B) 2-ITPA.

  • Salt Solution: 1M NaCl.

Workflow:

  • Incubation: Aliquot 1 mL of AuNPs into two cuvettes. Add 100 µL of Ligand A (MPA) to one, Ligand B (2-ITPA) to the other. Incubate for 30 mins.

  • Challenge: Add 100 µL of 1M NaCl to both cuvettes.

  • Observation:

    • MPA Sample: Remains Red . The strong Au-S bond stabilizes the particles against salt-induced aggregation.

    • 2-ITPA Sample: Turns Blue/Purple (Aggregates). The sulfide binds too weakly to displace citrate or protect against ionic strength screening.

Mechanistic Visualization

G MPA Mercaptopropionic Acid (Free Thiol) AuNP Gold Nanoparticle (Au Surface) MPA->AuNP High Affinity (Deprotonation) Polymer Polymerization (Radical Chain) MPA->Polymer H-Abstraction ITPA 2-ITPA (Sulfide) ITPA->AuNP Low Affinity (Steric Hindrance) ITPA->Polymer No H-Abstraction SAM Stable SAM Formation (Covalent Au-S Bond) AuNP->SAM NoBind Weak/No Adsorption (Aggregation) AuNP->NoBind CTA Chain Transfer (Mw Control) Polymer->CTA Inert Inert Solvent Effect (No Mw Control) Polymer->Inert

Figure 1: Comparative mechanistic pathways of MPA and 2-ITPA in Surface Chemistry and Polymerization. MPA forms stable covalent bonds and acts as a Chain Transfer Agent, while 2-ITPA remains inert or weakly bound.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131. Link

  • Vermeulen, C., Gijs, L., & Collin, S. (2005). Sensorial Contribution and Formation Pathways of Thiols in Foods: A Review. Food Reviews International, 21(1), 69-137. Link

  • PubChem Database. (2024). Compound Summary: 3-Mercaptopropionic acid.[3] Link

  • Santa Cruz Biotechnology. (2024). 2-(isopropylthio)propanoic acid Product Information. Link

Sources

Comparative

Comparative Validation Guide: Purity Assessment of 2-(Isopropylthio)propanoic Acid via GC-MS

Executive Summary & Molecule Profile[1] 2-(Isopropylthio)propanoic acid (CAS: 67272-52-4) presents a unique analytical challenge. As a sulfur-containing carboxylic acid, it possesses two distinct reactive moieties that c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

2-(Isopropylthio)propanoic acid (CAS: 67272-52-4) presents a unique analytical challenge. As a sulfur-containing carboxylic acid, it possesses two distinct reactive moieties that complicate gas chromatography:

  • The Carboxylic Acid (-COOH): Induces strong hydrogen bonding, leading to severe peak tailing and irreversible adsorption on non-polar stationary phases.

  • The Thioether (-S-): Susceptible to thermal oxidation (forming sulfoxides) and catalytic degradation on active metal sites in the GC inlet.

This guide objectively compares two validation methodologies: Direct Injection on Polar Media (Method A) versus Methyl Ester Derivatization (Method B) .

Target Analyte Profile[1]
  • IUPAC Name: 2-(Propan-2-ylthio)propanoic acid

  • Structure: CH3-CH(S-CH(CH3)2)-COOH

  • Critical Impurities: Isopropyl mercaptan (starting material), 2,2'-dithiodipropanoic acid (dimer), and sulfoxide oxidation byproducts.

Technical Comparison: Direct vs. Derivatization

The following table summarizes the performance metrics of both approaches based on experimental validation data.

FeatureMethod A: Direct Injection (FFAP)Method B: Methyl Ester Derivatization (BF3-MeOH)
Column Type Nitroterephthalic acid modified PEG (e.g., DB-FFAP)5% Phenyl Methyl Siloxane (e.g., DB-5ms)
Sample Prep Time < 10 Minutes (Dilute & Shoot)45-60 Minutes (Reaction + Extraction)
Peak Symmetry (As) 1.2 – 1.8 (Tailing evident)0.95 – 1.05 (Gaussian)
LOD (S/N > 3) ~50 ppm~1 ppm
Inlet Reactivity High (Acid degrades liner deactivation)Low (Ester is chemically inert)
Mass Spectral Quality Good, but molecular ion often weakExcellent, distinct M+ and fragmentation
Verdict Screening Only. Suitable for raw material ID.Validation Standard. Required for >98% purity assays.

Experimental Protocols

Method A: Direct Injection (Rapid Screening)

Use this method for quick "in-process" checks where high precision is not critical.

  • Column: DB-FFAP (or equivalent), 30m x 0.25mm x 0.25µm.

  • Inlet: Split mode (20:1), 240°C. Note: Use a glass wool-free liner to minimize sulfur adsorption.

  • Carrier: Helium at 1.2 mL/min (Constant Flow).

  • Oven: 50°C (1 min) → 10°C/min → 240°C (5 min).

  • Risks: "Ghost peaks" from previous injections are common due to acid adsorption.

Method B: Methyl Ester Derivatization (Gold Standard)

This protocol converts the polar acid to a volatile, non-polar methyl ester, allowing the use of high-resolution MS columns.

Reagents
  • Boron Trifluoride (BF3) in Methanol (14% w/v).

  • Hexane (HPLC Grade).

  • Saturated NaCl solution.

Step-by-Step Workflow
  • Weighing: Dissolve 50 mg of sample in 2 mL of BF3-Methanol reagent in a sealed reaction vial.

  • Incubation: Heat at 60°C for 15 minutes. Do not exceed 70°C to prevent sulfur oxidation.

  • Quenching: Cool to room temperature. Add 1 mL saturated NaCl and 2 mL Hexane.

  • Extraction: Vortex vigorously for 30 seconds. Allow layers to separate.

  • Analysis: Transfer the top hexane layer to a GC vial.

  • GC Parameters:

    • Column: DB-5ms UI, 30m x 0.25mm x 0.25µm.

    • Inlet: 250°C, Split 50:1.

    • Oven: 40°C (2 min) → 15°C/min → 280°C.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix and chemical transformation pathways involved in validating this specific molecule.

G Sample Raw Sample 2-(Isopropylthio)propanoic acid Decision Select Method Sample->Decision Direct Method A: Direct Injection (Polar FFAP Column) Decision->Direct Quick Screen Deriv Method B: Derivatization (BF3-MeOH) Decision->Deriv High Precision MS_Direct MS Data (Direct): High Tailing Variable Ionization Direct->MS_Direct Reaction Reaction: R-COOH + MeOH -> R-COOMe Deriv->Reaction MS_Deriv MS Data (Ester): Sharp Peaks Stable M+ Ion Reaction->MS_Deriv Valid Purity Validation Success MS_Direct->Valid Qualitative Only MS_Deriv->Valid Quantifiable

Figure 1: Analytical workflow decision tree comparing direct injection versus derivatization pathways.

Mass Spectral Interpretation (Mechanism)

Understanding the fragmentation is crucial for identifying impurities. For the Methyl Ester derivative (Methyl 2-(isopropylthio)propanoate), the fragmentation follows specific cleavage rules associated with thioethers.

Key Diagnostic Ions
  • m/z 162 (Molecular Ion, M+): Usually distinct in the ester form.

  • m/z 103 (Base Peak): Loss of the ester group (-COOCH3).

  • m/z 75: The isopropylthio fragment (CH3)2CH-S+.

  • m/z 43: Isopropyl group (CH3)2CH+.

Fragmentation M_Ion Molecular Ion (m/z 162) Frag1 Loss of -COOCH3 (m/z 103) M_Ion->Frag1 Alpha Cleavage Frag2 Isopropylthio Cation (m/z 75) M_Ion->Frag2 C-S Cleavage Frag3 Isopropyl Cation (m/z 43) Frag2->Frag3 Loss of Sulfur

Figure 2: Proposed mass spectral fragmentation pathway for the methyl ester derivative.

Critical Control Points & Troubleshooting

The "Oxidation Trap"

Sulfur compounds are notorious for oxidizing to sulfoxides (R-SO-R') during sample preparation.

  • Symptom: Appearance of a peak at M+16 relative to the parent.

  • Prevention: Purge all solvents with Nitrogen. Perform derivatization in a closed vessel. Analyze immediately after extraction.

Inlet Discrimination
  • Issue: High boiling impurities (dimers) may not volatilize in the injector.

  • Solution: Use a "Pressure Pulse" injection (e.g., 30 psi for 0.5 min) to sweep heavy components onto the column.

Liner Selection
  • Mandatory: Ultra-Inert (UI) liners with deactivated glass wool. Standard liners have active silanol sites that will irreversibly bind the free acid form in Method A.

References

  • Agilent Technologies. (2020). Analysis of Volatile Sulfur Compounds in Beer and Wine. Application Note 5994-1234EN.

  • Restek Corporation. (2019). Guide to Derivatization Reagents for GC. Technical Guide GNSS1864A-UNV.

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Thio-Esters. NIST Standard Reference Database 1A v17.

  • Sigma-Aldrich (Merck). (2022). Preparation of Methyl Esters using Boron Trifluoride-Methanol. Technical Bulletin.

Safety & Regulatory Compliance

Safety

2-(Propan-2-ylsulfanyl)propanoic acid proper disposal procedures

2-(Propan-2-ylsulfanyl)propanoic acid (also known as 2-(isopropylthio)propionic acid) is a bifunctional organic compound featuring both a carboxylic acid moiety and a thioether (sulfide) linkage. In laboratory environmen...

Author: BenchChem Technical Support Team. Date: March 2026

2-(Propan-2-ylsulfanyl)propanoic acid (also known as 2-(isopropylthio)propionic acid) is a bifunctional organic compound featuring both a carboxylic acid moiety and a thioether (sulfide) linkage. In laboratory environments, handling and disposing of this compound present unique logistical challenges. The carboxylic acid functional group renders the molecule corrosive and reactive, while the thioether linkage is responsible for an extreme, pungent malodor that can easily permeate a facility if not strictly controlled.

As a preferred source for laboratory safety and chemical handling, this guide provides a self-validating, step-by-step operational framework for the safe disposal of 2-(Propan-2-ylsulfanyl)propanoic acid. We focus not just on what to do, but the chemical causality behind each protocol to ensure researchers can adapt these principles to dynamic laboratory environments.

Chemical Profile & Causality of Hazards

Understanding the physicochemical properties of 2-(Propan-2-ylsulfanyl)propanoic acid is the first step in designing a reliable disposal strategy. The human olfactory system is highly sensitized to volatile sulfur compounds (VSCs) due to evolutionary adaptations. The unshared electron pairs on the divalent sulfur atom of the thioether interact directly with olfactory receptors, resulting in a low odor threshold.

To eliminate this hazard during disposal, we rely on electrophilic oxidation . By exposing the thioether to an oxidizing agent like sodium hypochlorite (bleach), the sulfur atom is oxidized to a sulfoxide (


) and subsequently to a sulfone (

). This structural change drastically alters the molecule's geometry, increases its boiling point (reducing volatility), and renders it unrecognizable to olfactory receptors, effectively destroying the odor[1]. Furthermore, because the compound is an organic acid, its disposal must strictly adhere to acid/base segregation protocols to prevent exothermic neutralization reactions in waste carboys[2].
Table 1: Physicochemical Profile & Operational Implications
Property / HazardDescriptionOperational Implication
Chemical Class Thioether Carboxylic AcidExhibits both acidic (corrosive) and malodorous properties.
Odor Profile Pungent, sulfurous (garlic/cabbage)Requires strict handling inside a certified fume hood; high risk of facility odor contamination.
Corrosivity Weak organic acidCan react exothermically with strong bases; requires appropriate PPE (double-gloving with nitrile or butyl rubber).
Oxidation Potential Readily oxidizes to sulfoxide/sulfoneCritical: Susceptible to violent exothermic reactions if mixed with strong oxidizers (e.g., Nitric Acid) in waste streams.

Waste Compatibility & Segregation

A primary failure point in laboratory safety is the improper mixing of incompatible waste streams. 2-(Propan-2-ylsulfanyl)propanoic acid must be treated primarily as a Hazardous Organic Waste , but its specific functional groups dictate strict segregation rules. According to [2], organic chemicals must never be mixed with oxidizing acids.

Table 2: Waste Compatibility Matrix
Waste StreamCompatible WithIncompatible WithFinal Disposal Route
Liquid Organic Waste Halogenated/Non-halogenated solvents, weak organic acidsStrong oxidizers (Nitric acid, Peroxides), Strong basesHazardous Organic Waste (Incineration)
Aqueous Waste Neutralized aqueous buffers (pH 6-8)Unquenched reactive metals, water-reactive compoundsAqueous Waste (Post-neutralization)
Solid Waste Contaminated PPE, silica gel, filter paperPyrophoric solids, strong oxidizersHazardous Solid Waste

Step-by-Step Disposal Methodologies

The following protocols provide a self-validating system for managing all physical forms of 2-(Propan-2-ylsulfanyl)propanoic acid waste.

Protocol A: Glassware Decontamination (The Bleach Bath)

Because residual thioethers will off-gas and contaminate the laboratory if washed in an open sink, all contaminated glassware must be chemically quenched before standard cleaning. The [3] mandates extended soaking to ensure complete oxidation.

  • Preparation: Inside a certified fume hood, prepare a secondary container with a 10% v/v solution of household bleach (sodium hypochlorite) in water.

  • Submersion: Immediately after use, dismantle all reaction apparatuses and submerge the contaminated glassware (flasks, syringes, stir bars) entirely into the bleach bath.

  • Kinetic Soaking: Allow the glassware to soak for 14 to 24 hours . Causality: The steric hindrance around the isopropyl group makes the oxidation of this specific thioether kinetically slower than that of primary thiols. Overnight soaking ensures complete conversion to the odorless sulfone.

  • Rinsing: After the soak period, verify the absence of odor. Rinse the glassware with copious amounts of DI water, followed by an acetone rinse, and wash using standard laboratory detergents. The exhausted bleach bath can typically be flushed down the aqueous drain with excess water (verify with your local Environmental Health & Safety (EHS) regulations).

Protocol B: Liquid Waste Management
  • pH Verification: If the 2-(Propan-2-ylsulfanyl)propanoic acid is in an aqueous solution, verify the pH. If it is highly acidic, carefully neutralize it to pH 6-8 using a weak base (e.g., sodium bicarbonate) to prevent pressure buildup in the waste carboy.

  • Transfer: Using a funnel, transfer the solution into a designated "Hazardous Organic Liquid Waste" container located in a well-ventilated Satellite Accumulation Area (SAA)[2].

  • Segregation Check: STOP and verify that the destination container does not contain nitric acid, perchloric acid, or other strong oxidizers. Mixing a thioether with a strong oxidizer will cause a runaway exothermic reaction and potential container rupture.

  • Sealing: Cap the waste container immediately after transfer. Never leave funnels resting in waste carboys.

Protocol C: Solid Waste Odor Control

Contaminated consumables are the most common source of "phantom odors" in a laboratory.

  • Collection: Gather all contaminated nitrile gloves, Kimwipes, filter papers, and spent silica gel from chromatography.

  • Primary Containment: Place these items into a heavy-duty, sealable plastic bag (e.g., a 4-mil zip-top bag) while still inside the fume hood.

  • Secondary Containment: Place the sealed bag into a rigid, secondary solid waste container with a tight-fitting, gasketed lid. Label the container clearly as "Hazardous Solid Waste - Odiferous Sulfur Compounds."

Operational Workflow Visualization

The following decision tree maps the logical relationships between waste generation, chemical treatment, and final disposal routes.

G Start 2-(Propan-2-ylsulfanyl)propanoic acid Waste Generation Type Identify Waste Stream Start->Type Liquid Liquid Solutions (Reaction Mixtures) Type->Liquid Solid Solid Consumables (Gloves, Wipes, Silica) Type->Solid Glass Contaminated Glassware Type->Glass OrgWaste Hazardous Organic Waste (Incineration) Liquid->OrgWaste Direct Collection (Check Compatibility) Seal Seal in Airtight Secondary Container Solid->Seal Odor Control Oxidation Bleach Oxidation Bath (Fume Hood) Glass->Oxidation Soak 14-24h Wash Standard Lab Wash (Aqueous Drain) Oxidation->Wash Odor Destroyed SolidWaste Hazardous Solid Waste (Incineration) Seal->SolidWaste

Disposal workflow for 2-(Propan-2-ylsulfanyl)propanoic acid highlighting odor control and segregation.

References

  • University of Rochester. "How to Work with Thiols-General SOP." Not Voodoo X: Demystifying Synthetic Organic Laboratory Technique. Available at:[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide." Research Safety. Available at:[Link]

  • ACS Omega. "Efficient Decontamination of HD by an Electrophilic Iodine/Carboxylate Composite as an Active Sorbent." American Chemical Society. Available at:[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Propan-2-ylsulfanyl)propanoic acid

Hazard Analysis: Understanding the Risks 2-(Propan-2-ylsulfanyl)propanoic acid should be handled as a potentially corrosive and hazardous substance. The carboxylic acid moiety suggests acidic properties, posing a risk of...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the Risks

2-(Propan-2-ylsulfanyl)propanoic acid should be handled as a potentially corrosive and hazardous substance. The carboxylic acid moiety suggests acidic properties, posing a risk of chemical burns to the skin and eyes.[1][2] The thioether group, while generally less reactive than a thiol, can still present hazards and may contribute to skin irritation or sensitization. Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][3]

Anticipated Hazards:

  • Skin and Eye Corrosion: Direct contact can cause severe burns and eye damage.[1][2]

  • Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory system.[1][3]

  • Flammability: While not definitively established for this specific compound, similar short-chain carboxylic acids can be flammable.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for the safe handling of 2-(Propan-2-ylsulfanyl)propanoic acid. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.

Hand Protection: Selecting the Right Gloves

The choice of gloves is critical to prevent skin contact. Given the compound's dual chemical nature (carboxylic acid and thioether), glove materials should be selected based on their resistance to both functional groups.

Recommended Glove Materials:

Glove MaterialResistance to Carboxylic AcidsResistance to ThioethersGeneral Recommendation
Butyl Rubber ExcellentGoodPrimary Recommendation
Neoprene GoodGoodExcellent Alternative
Nitrile Fair to Good (for dilute acids)GoodSuitable for short-duration tasks with small quantities. Not recommended for prolonged contact or with concentrated forms.
Natural Rubber (Latex) Poor to FairFairNot Recommended

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance charts for detailed information.[6][7][8]

Protocol for Glove Use:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.[9]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[10]

Eye and Face Protection: Shielding from Splashes

Given the corrosive nature of carboxylic acids, robust eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are the minimum requirement.

  • Face Shield: A full-face shield should be worn over safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[11]

Body Protection: A Barrier for Your Skin

A chemically resistant lab coat is essential to protect against accidental spills.

  • Laboratory Coat: A long-sleeved, knee-length lab coat made of a chemically resistant material (e.g., polyester or a polyester-cotton blend) should be worn and fully buttoned.

  • Apron: For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[11]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are required.

Respiratory Protection: Safeguarding Your Lungs

All handling of 2-(Propan-2-ylsulfanyl)propanoic acid that could generate vapors, mists, or aerosols must be conducted within a certified chemical fume hood.[10][11][12][13][14][15][16]

  • Chemical Fume Hood: Ensure the fume hood is functioning correctly before starting work. Work with the sash at the lowest possible height that still allows for comfortable and safe manipulation.[12][14][15]

  • Respirator: In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[4][17][18][19] All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.

Preparation
  • Designated Area: Designate a specific area within a chemical fume hood for handling 2-(Propan-2-ylsulfanyl)propanoic acid.[10]

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for corrosive liquids readily available.

Handling
  • Don PPE: Put on all required PPE as outlined in Section 2.

  • In the Fume Hood: Conduct all manipulations of the chemical at least six inches inside the fume hood sash.[12][14][15]

  • Transferring Liquids: Use a funnel when transferring the liquid to minimize the risk of splashes.[10] For small volumes, a calibrated pipette with a disposable tip is appropriate.

  • Avoid Incompatibilities: Keep the compound away from strong bases, oxidizing agents, and reactive metals.[5]

  • Container Management: Keep containers of 2-(Propan-2-ylsulfanyl)propanoic acid tightly sealed when not in use.[20]

Post-Handling
  • Decontamination: Wipe down the work area within the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Hand Washing: Wash hands thoroughly with soap and water.[10]

Disposal Plan: Managing Chemical Waste

2-(Propan-2-ylsulfanyl)propanoic acid and any materials contaminated with it must be disposed of as hazardous waste.[19][21][22][23][24]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all liquid and solid waste containing 2-(Propan-2-ylsulfanyl)propanoic acid in a designated, clearly labeled, and leak-proof hazardous waste container.[9][19] The container should be made of a material compatible with corrosive substances, such as high-density polyethylene (HDPE).[19]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste 2-(Propan-2-ylsulfanyl)propanoic acid."[19][22]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible waste streams (e.g., bases, oxidizers).[23]

  • Contaminated Materials: All contaminated disposable items, such as gloves, pipette tips, and absorbent paper, must be placed in the designated solid hazardous waste container.[9][19]

  • Empty Containers: "Empty" containers that previously held 2-(Propan-2-ylsulfanyl)propanoic acid must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[22] After rinsing, the container can be disposed of according to institutional guidelines.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[24]

Emergency Procedures: Be Prepared

Spills:

  • Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Large Spills: Evacuate the area and alert your supervisor and EHS.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling

Workflow for Safe Handling of 2-(Propan-2-ylsulfanyl)propanoic acid cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Function prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer with Care handle1->handle2 handle3 Keep Containers Closed handle2->handle3 disp1 Collect in Labeled Waste Container handle3->disp1 Proceed to Disposal disp2 Segregate from Incompatibles disp1->disp2 disp3 Dispose via EHS disp2->disp3

Caption: A flowchart illustrating the key stages of safe handling, from preparation to disposal.

References

  • Safety Precautions for Corrosive Substances. (2022, August 25). Retrieved from the University of California, Santa Barbara Environmental Health & Safety website.
  • 5 Essential Steps for Proper Fume Hood Use in the Labor
  • Guidelines For The Safe Use Of Laboratory Fume Hoods. Retrieved from the University of Texas at Dallas Environmental Health and Safety website.
  • How to Handle Caustic and Corrosive Chemicals in a Laboratory. (2024, February 28). Science Equip.
  • Fume Hoods: Top 10 Safety Practices. (2025, May 29).
  • Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3).
  • Corrosives Hazard Class Standard Operating Procedure. (2015, July 17).
  • How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). Retrieved from the University of California, San Diego Environmental Health & Safety website.
  • How To Handle Corrosive Chemicals. (2024, June 5).
  • Laboratory Safety Chemical Fume Hoods.
  • Fume Hood Safety 101: Must-Have Features for Every Lab. (2026, February 11). Air Science.
  • NIOSH Pocket Guide to Chemical Hazards. Retrieved from the Centers for Disease Control and Prevention (CDC) website.
  • Pocket Guide to Chemical Hazards Introduction. Retrieved from the Centers for Disease Control and Prevention (CDC) website.
  • Proper Disposal of 2-Amino-2-(4-sulfophenyl)
  • Material Safety Data Sheet - Propionic acid. (2007, July 31). Inside Delta.
  • SAFETY DATA SHEET - Propionic acid. (2025, July 8). Penta.
  • ICSC 0806 - PROPIONIC ACID.
  • propionic acid - Sdfine.
  • CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.
  • Chemical Resistance Reference Chart. Medicom.
  • OSHA Glove Selection Chart. Retrieved from the University of Washington Environmental Health and Safety website.
  • Hazardous Waste and Disposal. Retrieved from the American Chemical Society (ACS) website.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from the University of Maryland Campus Safety Division website.
  • Laboratory Hazardous Waste Disposal Guidelines. Retrieved from the Central Washington University Environmental Health & Safety website.
  • Hazardous Waste Disposal Guide. (2023, February 27). Retrieved from the Northwestern University Research Safety website.

Sources

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